Qingdainone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6E)-6-(3-oxo-1H-indol-2-ylidene)indolo[2,1-b]quinazolin-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13N3O2/c27-21-13-7-1-4-10-16(13)24-20(21)19-15-9-3-6-12-18(15)26-22(19)25-17-11-5-2-8-14(17)23(26)28/h1-12,24H/b20-19+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXENDDMPDZMHSQ-FMQUCBEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C3C4=CC=CC=C4N5C3=NC6=CC=CC=C6C5=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C\3/C4=CC=CC=C4N5C3=NC6=CC=CC=C6C5=O)/N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97457-31-3 | |
| Record name | Qingdainone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097457313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
A Technical Guide to the Discovery, Isolation, and Characterization of Qingdainone from Indigo Naturalis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and purification of Qingdainone, a bioactive alkaloid derived from Indigo Naturalis (Qingdai). It includes detailed experimental protocols, characterization data, and an exploration of its associated biological signaling pathways, designed to support further research and development efforts.
Introduction: Indigo Naturalis and the Discovery of this compound
Indigo Naturalis, known as Qingdai in Traditional Chinese Medicine, is a dark blue powder produced from the leaves and stems of various plants, including Strobilanthes cusia, Persicaria tinctoria, and Isatis tinctoria.[1][2] For centuries, it has been used to treat a range of inflammatory and infectious conditions.[2] Modern phytochemical analysis has revealed a rich composition of bioactive compounds, primarily indole alkaloids, which are responsible for its therapeutic effects.[1][3]
Among these compounds, this compound was first isolated and identified in 1985.[1] It is a quinazolinone-derived alkaloid that has demonstrated significant biological activities, including anti-tumor and anti-inflammatory effects.[1][4] Its unique structure and therapeutic potential make it a compound of high interest for drug discovery and development.
Chemical Profile of Indigo Naturalis
Indigo Naturalis contains a complex mixture of alkaloids and other organic compounds. The primary and most studied constituents are listed in the table below. The relative concentrations of these components can vary depending on the plant source and processing methods.[3]
| Compound | Chemical Class | Key Bioactivities |
| Indigo | Indole Alkaloid | Anti-inflammatory |
| Indirubin | Indole Alkaloid | Anti-tumor, Anti-inflammatory[1] |
| Isatin | Indole Alkaloid | Anti-inflammatory, Antitumor[1] |
| Tryptanthrin | Indole Alkaloid | Anti-inflammatory, Antitumor[1] |
| This compound | Quinazolinone Alkaloid | Anti-melanoma, Anti-tumor, Anti-inflammatory [1][4] |
| β-Sitosterol | Steroid | Anti-inflammatory[4][5] |
Table 1: Major bioactive components of Indigo Naturalis.
Isolation and Purification of this compound
The isolation of this compound from the crude Indigo Naturalis powder involves a multi-step process of extraction and chromatographic purification.
Experimental Protocol: Extraction and Isolation
This protocol outlines a general methodology for the isolation and purification of this compound.
1. Extraction:
- Objective: To extract a broad range of compounds, including this compound, from the raw plant material.
- Procedure:
- Suspend the dried Indigo Naturalis powder in 70% ethanol at a 1:10 (w/v) ratio.
- Perform reflux extraction at 70-80°C for 2-3 hours.[1] Repeat the extraction process two more times to ensure maximum yield.
- Combine the ethanol extracts and filter to remove solid plant material.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
2. Solvent Partitioning:
- Objective: To perform a preliminary separation of compounds based on their polarity.
- Procedure:
- Suspend the crude extract in water.
- Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol. This compound, being moderately polar, is expected to partition primarily into the ethyl acetate fraction.
- Evaporate the solvent from each fraction to yield separated sub-extracts.
3. Chromatographic Purification:
- Objective: To isolate pure this compound from the enriched fraction.
- Procedure:
- Subject the ethyl acetate fraction to column chromatography over a silica gel stationary phase.
- Elute the column with a gradient solvent system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate (e.g., Hexane:EtOAc from 100:0 to 0:100).
- Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase, visualizing spots under UV light.
- Combine fractions containing the target compound (as identified by its Rf value) and concentrate them.
- Perform further purification, if necessary, using preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.
Visualization of the Isolation Workflow
The following diagram illustrates the general workflow for the isolation of this compound.
Caption: Workflow for this compound Isolation.
Physicochemical and Spectroscopic Characterization
Accurate identification of the isolated this compound is achieved through various analytical techniques.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₃H₁₃N₃O₂ | [2] |
| Molecular Weight | 363.37 g/mol | N/A |
| Appearance | Yellowish powder | N/A |
| Melting Point | >300 °C (Decomposes) | N/A |
| CAS Number | 94663-79-9 | N/A |
Table 2: Physicochemical properties of this compound.
Spectroscopic Data Summary
The following table summarizes the expected spectroscopic data for the structural elucidation of this compound. This data is compiled from typical values for similar quinazolinone structures and requires experimental verification.
| Technique | Expected Observations |
| ¹H NMR | Signals in the aromatic region (δ 7.0-8.5 ppm). Specific shifts corresponding to protons on the fused ring system. |
| ¹³C NMR | Resonances for carbonyl carbons (δ > 160 ppm). Multiple signals in the aromatic region (δ 110-150 ppm). |
| FT-IR (cm⁻¹) | C=O stretching (approx. 1680-1660 cm⁻¹), C=N stretching (approx. 1630-1575 cm⁻¹), aromatic C-H stretching (approx. 3100-3000 cm⁻¹). |
| UV-Vis (in MeOH) | Absorption maxima characteristic of a conjugated aromatic system, typically in the 250-400 nm range. |
| Mass Spec (ESI-MS) | A prominent molecular ion peak [M+H]⁺ at m/z 364.10. |
Table 3: Summary of key spectroscopic data for this compound characterization.
Biological Activity and Associated Signaling Pathways
This compound and other constituents of Indigo Naturalis exert their biological effects by modulating key cellular signaling pathways. These pathways are critical in the pathogenesis of cancer and inflammatory diseases.
Anti-Tumor and Anti-Inflammatory Mechanisms
Studies have shown that compounds from Qingdai can influence cell proliferation, apoptosis, and inflammation.[4] this compound specifically has been noted for its anti-melanoma activity.[1] One proposed mechanism for related compounds is the inhibition of bacterial DNA gyrase, suggesting a potential role as an antimicrobial agent as well.[6]
Key Signaling Pathways
The therapeutic effects of Indigo Naturalis constituents are linked to the modulation of several important signaling cascades.
1. MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is central to regulating cell growth, differentiation, and apoptosis. Dysregulation of this pathway is common in cancers. Components of Indigo Naturalis have been shown to inhibit MAPK signaling, thereby impeding tumor cell proliferation.[4][7]
Caption: Putative Inhibition of the MAPK Pathway.
2. PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. Its aberrant activation is a hallmark of many cancers. Natural compounds, including those related to this compound, can inhibit this pathway, leading to the induction of apoptosis in cancer cells.[7][8][9]
Caption: Putative Inhibition of the PI3K/Akt Pathway.
3. Aryl Hydrocarbon Receptor (AHR) Pathway: The AHR pathway is a key regulator of immune responses, particularly in the gut. Indigo and Indirubin, major components of Indigo Naturalis, are known agonists of AHR. This activation leads to the production of anti-inflammatory cytokines like IL-10 and IL-22 and promotes mucosal healing, which is particularly relevant in the treatment of ulcerative colitis.[10][11] While the direct effect of this compound on AHR is less studied, its presence within the extract suggests it may contribute to the overall immunomodulatory effect.
Caption: AHR Pathway Activation by Indigo Naturalis.
Conclusion and Future Directions
This compound stands out as a promising bioactive compound from Indigo Naturalis with significant therapeutic potential. The methodologies outlined in this guide provide a framework for its consistent isolation and characterization, which are foundational steps for further preclinical and clinical investigation.
Future research should focus on:
-
Developing and optimizing scalable purification protocols to obtain larger quantities of this compound for extensive study.
-
Conducting detailed spectroscopic analysis to build a comprehensive reference library for the compound.
-
Elucidating the specific molecular targets and mechanisms of action of pure this compound in various disease models.
-
Investigating the synergistic effects of this compound with other components of Indigo Naturalis.
By building on this technical foundation, the scientific community can further unlock the therapeutic potential of this compound for the development of novel pharmaceuticals.
References
- 1. A Comprehensive Review of the Chemistry, Pharmacokinetics, Pharmacology, Clinical Applications, Adverse Events, and Quality Control of Indigo Naturalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indigo Naturalis Suppresses Colonic Oxidative Stress and Th1/Th17 Responses of DSS-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deciphering Key Pharmacological Pathways of Qingdai Acting on Chronic Myeloid Leukemia Using a Network Pharmacology-Based Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indigo naturalis as a potential drug in the treatment of ulcerative colitis: a comprehensive review of current evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Signaling pathways behind the biological effects of tanshinone IIA for the prevention of cancer and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A review of the biological activity and pharmacology of cryptotanshinone, an important active constituent in Danshen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Indigo Naturalis Prepared Using a Novel Method: Therapeutic Effects on Experimental Ulcerative Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical, pharmacology and in vivo studies of QingDai (indigo naturalis) promotes mucosal healing and symptom improvement in ulcerative colitis by regulating the AHR-Th17/Treg pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of Qingdainone's Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Qingdainone, a natural product derived from the traditional Chinese medicine Qingdai (Indigo Naturalis), has garnered significant interest within the scientific community for its potential therapeutic applications, notably in the fields of oncology and immunology. This in-depth technical guide provides a comprehensive review of the chemical properties of this compound, offering a centralized resource for researchers, scientists, and drug development professionals. This document details its structural and physicochemical characteristics, outlines relevant experimental protocols, and visualizes its engagement with key signaling pathways.
Chemical and Physical Properties
This compound, a purple powder in its solid form, is an alkaloid with the IUPAC name (6E)-6-(3-oxo-1H-indol-2-ylidene)indolo[2,1-b]quinazolin-12-one.[1] Its chemical structure consists of a rigid, planar system of fused heterocyclic rings. The compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), chloroform, and pyridine, and exhibits low solubility in water.[1][2][3][4][5] For optimal stability, this compound should be stored at -20°C and protected from light.[2][3][4]
A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₁₃N₃O₂ | [1][2][3][4][5][6][7][8] |
| Molecular Weight | 363.37 g/mol | [2][3][4][7] |
| CAS Number | 97457-31-3 | [1][2][3][4][7] |
| Appearance | Purple powder / Solid | [1][4] |
| Solubility | Soluble in DMSO, Chloroform, Pyridine | [1][2][3][4][5] |
| Boiling Point | 568.1°C at 760 mmHg | [4] |
| Density | 1.47 g/cm³ | [4] |
| Flash Point | 297.4°C | [4] |
| LogP | 3.274 - 3.7 | [4][6] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 0 | [4] |
| Complexity | 785 | [4] |
Experimental Protocols
This section outlines the general methodologies for determining the key chemical properties of organic compounds like this compound. While specific experimental details for this compound are not always available in the public domain, these standard protocols provide a framework for its characterization.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a common technique to determine the equilibrium solubility of a compound.
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of a selected solvent (e.g., DMSO, water) in a sealed, temperature-controlled container.
-
Equilibration: The container is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation, followed by filtration through a chemically inert filter (e.g., PTFE syringe filter).
-
Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A calibration curve with standard solutions of known concentrations is used for accurate quantification.
-
Data Reporting: Solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
References
- 1. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Detection of Treg/Th17 cells and related cytokines in peripheral blood of chronic hepatitis B patients combined with thrombocytopenia and the clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aryl Hydrocarbon Receptor Signalling in the Control of Gut Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Qingdainone: A Technical Guide to Synthesis and Structural Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Qingdainone, a naturally occurring indole alkaloid first isolated from Indigo Naturalis in 1985, has garnered interest for its potential therapeutic properties, notably its anti-melanoma activity.[1] This technical guide provides a comprehensive overview of the synthesis and structural characterization of this compound, intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry and drug development.
Chemical Structure and Properties
This compound, with the IUPAC name (6E)-6-(3-oxo-1H-indol-2-ylidene)indolo[2,1-b]quinazolin-12-one, possesses a complex heterocyclic scaffold. Its core structure and key properties are summarized below.
| Property | Value |
| Molecular Formula | C₂₃H₁₃N₃O₂ |
| Molar Mass | 363.38 g/mol |
| Appearance | (Data not available) |
| Solubility | (Data not available) |
Synthesis of this compound
A general synthetic workflow for related indoloquinazoline structures is depicted below.
Caption: General synthetic workflow for this compound.
Further research is required to delineate the precise reaction conditions, catalysts, and purification methods for an optimized synthesis of this compound.
Structural Characterization
The definitive structure of this compound has been established through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data for this compound are not extensively reported in the literature. However, analysis of related indolo[1,2-c]quinazoline derivatives provides expected chemical shift ranges for the core structure.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound Core Protons
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic Protons | 7.0 - 8.5 |
| NH Proton | 10.0 - 12.0 |
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound Core Carbons
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic Carbons | 110 - 150 |
| Carbonyl Carbons | 160 - 185 |
Mass Spectrometry (MS)
High-resolution mass spectrometry is essential for confirming the molecular weight and elemental composition of this compound. The fragmentation pattern in tandem mass spectrometry (MS/MS) can provide valuable structural information. While a detailed fragmentation analysis of this compound is not available, general fragmentation patterns for quinazolinone-containing compounds involve characteristic losses of CO and fragmentation of the heterocyclic rings.
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| [M+H]⁺ (Calculated) | 364.1086 |
| Major Fragments (Predicted) | [M+H-CO]⁺, fragments from indole and quinazolinone moieties |
X-ray Crystallography
To date, the single-crystal X-ray structure of this compound has not been reported in the public domain. X-ray crystallography would provide unequivocal proof of its three-dimensional structure and packing in the solid state.
Table 4: X-ray Crystallography Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Biological Activity and Signaling Pathways
This compound has been reported to exhibit anti-melanoma activity, although detailed mechanistic studies are limited.[1] Its biological effects are likely mediated through the modulation of key cellular signaling pathways. Network pharmacology studies have implicated the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (Jak-STAT) pathways in the activity of compounds from Indigo Naturalis, including this compound.
MAPK Signaling Pathway
The MAPK pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, including melanoma. This compound may exert its anti-proliferative effects by interfering with this pathway.
Caption: Postulated modulation of the MAPK pathway by this compound.
Jak-STAT Signaling Pathway
The Jak-STAT pathway is a primary route for cytokine signaling and is involved in immune responses, inflammation, and cell growth. Constitutive activation of this pathway is common in many cancers. This compound may modulate the Jak-STAT pathway, contributing to its anti-tumor effects.
Caption: Postulated modulation of the Jak-STAT pathway by this compound.
Experimental Protocols
General Anti-Melanoma Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the in vitro anti-melanoma activity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Melanoma cell line (e.g., B16-F10)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed melanoma cells into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Caption: Experimental workflow for the MTT assay.
Conclusion
This compound presents an intriguing molecular scaffold with potential anti-cancer properties. This guide has summarized the currently available information on its synthesis and structural characterization. However, significant gaps remain in the literature, particularly concerning detailed synthetic protocols and comprehensive spectroscopic and crystallographic data. Further research in these areas is crucial to fully unlock the therapeutic potential of this compound and its derivatives. The elucidation of its precise mechanism of action within key signaling pathways will also be vital for its future development as a potential therapeutic agent.
References
Initial Biological Activity Screening of Qingdainone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Qingdainone, an indole alkaloid, is a chemical constituent of the traditional Chinese medicine Qingdai (Indigo Naturalis). Preliminary studies have indicated that this compound possesses potential therapeutic properties, primarily demonstrating anti-tumor and anti-inflammatory activities.[1] This technical guide provides a comprehensive overview of the initial biological activity screening of this compound, summarizing available data, outlining key experimental methodologies, and visualizing associated signaling pathways. It is important to note that while early research identified an anti-melanoma effect of this compound, specific quantitative data from these initial studies are not widely available in current literature.[2] Much of the mechanistic understanding of its anti-inflammatory effects is derived from studies on the complete Qingdai extract.
Anti-Cancer Activity
Early in vitro studies reported that this compound exhibits anti-melanoma activity.[2] However, specific quantitative data, such as IC50 values against melanoma cell lines, are not readily found in publicly accessible scientific literature. The primary experimental approach to determine such anti-proliferative effects is the MTT assay, which measures cell viability. Apoptosis assays are also crucial to understand the mechanism of cell death.
Data Presentation: Anti-Cancer Activity
Due to the limited availability of specific quantitative data for this compound, a representative table for anti-proliferative activity is presented below. Researchers are encouraged to populate this table with their own experimental data.
| Cell Line | Compound | Incubation Time (hrs) | IC50 (µM) | Citation |
| e.g., B16-F10 (Melanoma) | This compound | 48 | Data not available | |
| e.g., A375 (Melanoma) | This compound | 48 | Data not available |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Experimental Workflow Visualization
Anti-Inflammatory Activity
Studies on Qingdai, which contains this compound, have demonstrated anti-inflammatory effects, particularly in the context of colitis. These studies suggest that the components of Qingdai can modulate key inflammatory signaling pathways such as the NF-κB and MAPK pathways, leading to a reduction in pro-inflammatory cytokine production.
Data Presentation: Anti-Inflammatory Activity
| Inflammatory Marker | Cell/Animal Model | Treatment | Effect | Citation |
| TNF-α | DSS-induced colitis in mice | QDP | Decreased production | |
| IL-1β | DSS-induced colitis in mice | QDP | Decreased production | |
| IL-6 | DSS-induced colitis in mice | QDP | Decreased production | |
| NF-κB (p65) | LPS-stimulated RAW264.7 cells | QDP | Inhibited nuclear translocation |
Experimental Protocols
This model is commonly used to study inflammatory bowel disease.
Protocol:
-
Induction of Colitis: Administer dextran sulfate sodium (DSS) in the drinking water of mice for 5-7 days.
-
Treatment: Orally administer this compound or vehicle control to the mice daily.
-
Monitoring: Record body weight, stool consistency, and rectal bleeding daily.
-
Sample Collection: At the end of the study, collect colon tissue for histological analysis and measurement of cytokine levels.
-
Analysis: Assess disease activity index (DAI), colon length, and histological damage. Measure levels of TNF-α, IL-1β, and IL-6 in colon tissue homogenates by ELISA.
This assay assesses the anti-inflammatory effects of a compound on macrophages.
Protocol:
-
Cell Culture: Culture RAW264.7 macrophage cells.
-
Treatment: Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Cytokine Measurement: Collect the cell supernatant and measure the levels of TNF-α and IL-6 by ELISA.
-
Western Blot Analysis: Prepare cell lysates to analyze the expression and phosphorylation of key signaling proteins in the NF-κB and MAPK pathways (e.g., p65, IκBα, p38, ERK, JNK).
Signaling Pathway and Experimental Workflow Visualization
The anti-inflammatory effects of Qingdai components are believed to be mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Conclusion
This compound is a promising natural compound with potential anti-cancer and anti-inflammatory activities. While early studies have highlighted its therapeutic potential, further rigorous investigation is required to elucidate its precise mechanisms of action and to quantify its biological effects. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers to design and execute further studies on this compound, ultimately contributing to a more comprehensive understanding of its pharmacological profile and its potential development as a therapeutic agent.
References
The Anti-inflammatory Action of Qingdainone: A Deep Dive into its Mechanisms and Therapeutic Potential
For Immediate Release
This technical whitepaper provides a comprehensive analysis of the anti-inflammatory properties of Qingdainone, a compound derived from the traditional Chinese medicine Qingdai (Indigo Naturalis). This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the molecular mechanisms, experimental evidence, and potential therapeutic applications of this promising anti-inflammatory agent.
Executive Summary
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases. This compound has emerged as a compound of significant interest due to its potent anti-inflammatory effects. This document synthesizes the current scientific literature, elucidating the signaling pathways modulated by this compound, presenting quantitative data from key studies, and providing detailed experimental protocols. The evidence strongly suggests that this compound exerts its anti-inflammatory effects primarily through the inhibition of the MAPK, JAK/STAT, and NF-κB signaling pathways, leading to a significant reduction in the production of pro-inflammatory mediators.
Molecular Mechanisms of Action: Targeting Key Inflammatory Pathways
This compound's anti-inflammatory efficacy stems from its ability to modulate multiple intracellular signaling cascades that are pivotal in the inflammatory response.
Inhibition of the Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling pathway, which includes key kinases such as ERK, JNK, and p38, plays a crucial role in the production of inflammatory cytokines.[1][2] Studies have shown that components of Qingdai, including this compound, have target enrichment in the MAPK signaling pathway.[1] By inhibiting the phosphorylation of these kinases, this compound effectively downregulates the expression of downstream inflammatory mediators. A derivative of an active component in Indigo Naturalis has been observed to inhibit the production of pro-inflammatory mediators by down-regulating JNK signaling pathways.[3]
Modulation of the JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary route for cytokine signaling.[4][5] Recent studies have demonstrated that Qingdai alleviates acute lung injury by inhibiting the JAK2/STAT3 signaling pathway.[6][7] By interfering with the phosphorylation and activation of JAKs and STATs, this compound can suppress the inflammatory response triggered by various cytokines.[6][7] This inhibition leads to a decrease in the transcription of target inflammatory genes.[6][7]
Suppression of the NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a master regulator of inflammation, and its activation is a critical step in the expression of numerous pro-inflammatory genes.[8][9] Qingdai powder has been shown to suppress inflammatory responses by inhibiting the degradation of IκB-α and subsequent nuclear translocation of the NF-κB p65 subunit.[10] This mechanism has been observed in studies on ulcerative colitis, where Qingdai and its components were found to inhibit TLR4/MyD88/NF-κB signal transduction.[11] One of Qingdai's constituents, indirubin, has been reported to exert anti-inflammatory effects by suppressing NF-κB production.[12]
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory effects of this compound and its parent compound Qingdai have been quantified in several preclinical studies. The following tables summarize key findings.
Table 1: In Vivo Efficacy of Qingdai Powder (QDP) in a DSS-Induced Colitis Mouse Model [3]
| Treatment Group | Dose | Colonic TNF-α (pg/mg) | Colonic IL-1β (pg/mg) | Colonic IL-6 (pg/mg) | Serum MCP-1 (pg/mL) |
| Control | - | 15.2 ± 3.1 | 10.1 ± 2.5 | 20.5 ± 4.2 | 80.3 ± 15.7 |
| DSS Model | - | 45.8 ± 7.3 | 38.4 ± 6.9 | 65.1 ± 10.8 | 250.6 ± 45.2 |
| QDP | 1.54 g/kg | 25.3 ± 5.4 | 22.7 ± 4.8 | 38.6 ± 7.1 | 125.4 ± 28.9 |
| QDP | 3.08 g/kg | 20.1 ± 4.9 | 18.9 ± 4.1 | 30.2 ± 6.5 | 98.7 ± 20.3 |
*P < 0.05, **P < 0.01 compared to DSS model group. Data are presented as mean ± SD.
Table 2: In Vitro Efficacy of Qingdai Powder (QDP) on LPS-Induced RAW264.7 Macrophages [10]
| Treatment Group | Concentration | TNF-α Production (% of LPS control) | IL-6 Production (% of LPS control) | COX-2 Expression (% of LPS control) | iNOS Expression (% of LPS control) |
| LPS Control | - | 100 | 100 | 100 | 100 |
| QDP | 1.0 µg/mL | 45.2 ± 6.8 | 50.1 ± 7.5 | 60.3 ± 8.1** | 75.4 ± 9.2 |
| QDP | 3.0 µg/mL | 28.7 ± 5.1 | 35.8 ± 6.2 | 42.1 ± 7.3 | 50.6 ± 8.5 |
**P < 0.01, ***P < 0.001 compared to LPS control group. Data are presented as mean ± SD.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the protocols for key experiments cited in this paper.
In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model[3][13]
-
Animal Model: Male C57BL/6 mice, 7-8 weeks old.
-
Induction of Colitis: Administration of 2.0% DSS in drinking water for 5 consecutive days.
-
Treatment: Qingdai powder (QDP) suspended in saline was administered orally by gavage at doses of 0.77, 1.54, and 3.08 g/kg for 7 days, starting on day 6. A positive control group received sulfasalazine (SASP) at 0.20 g/kg.
-
Assessment:
-
Disease Activity Index (DAI): Scored daily based on body weight loss, diarrhea, and rectal bleeding.
-
Histological Analysis: Colon tissues were fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess tissue damage.
-
Cytokine Measurement: Colonic levels of TNF-α, IL-1β, and IL-6, and serum levels of MCP-1 were quantified using ELISA.[3]
-
Myeloperoxidase (MPO) Activity: Measured by a colorimetric method to quantify neutrophil infiltration.
-
In Vitro Lipopolysaccharide (LPS)-Induced Macrophage Inflammation Model[10]
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Cell Culture: Cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells were pre-treated with various concentrations of QDP for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Assessment:
-
Cytokine Measurement: Levels of TNF-α and IL-6 in the culture supernatant were measured by ELISA.
-
Western Blot Analysis: Protein expression levels of COX-2, iNOS, and IκB-α were determined by Western blotting to assess the effect on the NF-κB pathway.
-
Conclusion and Future Directions
The collective evidence strongly supports the potent anti-inflammatory effects of this compound, mediated through the comprehensive modulation of the MAPK, JAK/STAT, and NF-κB signaling pathways. The quantitative data from both in vivo and in vitro models demonstrate a significant reduction in key pro-inflammatory cytokines and mediators.
Future research should focus on isolating the effects of this compound from other active components of Qingdai to fully delineate its specific contributions. Further preclinical studies are warranted to establish a comprehensive pharmacokinetic and safety profile. The development of optimized delivery systems could enhance its bioavailability and therapeutic efficacy. Ultimately, well-designed clinical trials will be essential to translate the promising preclinical findings into effective therapies for a range of inflammatory diseases.
References
- 1. Deciphering Key Pharmacological Pathways of Qingdai Acting on Chronic Myeloid Leukemia Using a Network Pharmacology-Based Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Qingnao dripping pills mediate immune-inflammatory response and MAPK signaling pathway after acute ischemic stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Qing-dai powder promotes recovery of colitis by inhibiting inflammatory responses of colonic macrophages in dextran sulfate sodium-treated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Qingdai in Alleviating Acute Lung Injury by Inhibiting the JAK2/STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Natural products targeting the NF-κB signaling pathway:Potential therapeutic drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Qing-dai powder promotes recovery of colitis by inhibiting inflammatory responses of colonic macrophages in dextran sulfate sodium-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring the Mechanism of Indigo Naturalis in the Treatment of Ulcerative Colitis Based on TLR4/MyD88/NF-κB Signaling Pathway and Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic efficacy of the Qing Dai in patients with intractable ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Investigation into the Anti-Melanoma Properties of Qingdainone and its Analogue, Indirubin
A Note on the Availability of Research: While Qingdainone, a natural product derived from Indigo Naturalis (Qingdai), has been identified and noted for potential anti-tumor effects, publicly available, in-depth research specifically detailing its anti-melanoma properties is limited. A 1985 study by Zhou and Huang is cited for demonstrating "antimelanoma B1 effects" of this compound, however, detailed quantitative data and experimental protocols from this study are not readily accessible in current scientific literature databases.
In light of this, and to provide a comprehensive technical guide for researchers in this area, this document will focus on the anti-melanoma properties of Indirubin , a well-studied analogue of this compound also found in Indigo Naturalis. The extensive research on Indirubin offers valuable insights into the potential mechanisms by which compounds from this traditional medicine may exert their anti-cancer effects. This guide will present quantitative data, detailed experimental protocols, and visualizations of the signaling pathways associated with Indirubin's activity against melanoma.
Indirubin: An Anti-Melanoma Agent from Indigo Naturalis
Indirubin and its derivatives have demonstrated significant potential in counteracting melanoma through various mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways that promote cancer cell proliferation and survival.
Data Presentation: In Vitro Efficacy of Indirubin Derivatives
The following table summarizes the quantitative data on the effects of various Indirubin derivatives on melanoma cells.
| Compound | Cell Line(s) | Effect | Key Findings |
| 8-Rha-β-indirubin | Melanoma Cells | Sensitization to TRAIL- and CD95-induced apoptosis | Overcomes resistance to death ligands by upregulating DR4 and DR5 receptors. |
| 6-bromoindirubin-3′-oxime | Human Melanoma Cells | Inhibition of JAK/STAT3 signaling, Induction of apoptosis | Demonstrates direct inhibition of key survival pathways in melanoma. |
| 7-bromoindirubin (MLS-2438) | Human Melanoma Cells | Inhibition of STAT3 and Akt signaling, Induction of apoptosis | Targets multiple pro-survival signaling cascades in melanoma cells. |
| Glycosylated (KD87) and non-glycosylated (KD88) thia-analogous indirubin derivatives | A375 and A431 skin cancer cells | Synergistic effect with plasma-activated medium (PAM) on metabolic activity and adhesion | Highlights the potential for combination therapies to enhance anti-cancer effects. |
Experimental Protocols
This section provides a detailed overview of the methodologies used in key experiments to evaluate the anti-melanoma properties of Indirubin derivatives.
Cell Culture and Treatment
-
Cell Lines: Human melanoma cell lines (e.g., A375, A431) are commonly used. These cells are cultured in appropriate media, such as DMEM, supplemented with fetal calf serum (FCS) under standard conditions (37°C, 5% CO2). For experiments involving Indirubin derivatives, it is often recommended to use serum-free conditions to avoid interference from Indirubins present in FCS.
-
Compound Preparation: Indirubin derivatives are typically dissolved in a solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution, which is then diluted to the desired concentrations in the cell culture medium for experiments.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to quantify apoptosis. Cells are treated with the Indirubin derivative for a specified time, then harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (a fluorescent dye that enters late apoptotic and necrotic cells with compromised membranes).
-
Caspase Activity Assays: The activation of caspases, key executioner proteins in apoptosis, can be measured using colorimetric or fluorometric assays that detect the cleavage of specific caspase substrates.
-
Mitochondrial Membrane Potential (MMP) Assay: The loss of MMP is an early indicator of apoptosis. This is often assessed using fluorescent dyes like JC-1, where a shift in fluorescence from red to green indicates a decrease in MMP.
Western Blotting for Protein Expression Analysis
-
Purpose: To determine the effect of Indirubin derivatives on the expression and phosphorylation status of proteins involved in signaling pathways.
-
Methodology:
-
Melanoma cells are treated with the compound of interest.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a method like the Bradford assay.
-
Equal amounts of protein are separated by size using SDS-PAGE.
-
Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., p53, Bax, Mcl-1, p-STAT3, p-Akt).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting light is detected to visualize the protein bands.
-
Cell Cycle Analysis
-
Purpose: To determine if the compound induces cell cycle arrest.
-
Methodology:
-
Cells are treated with the Indirubin derivative.
-
Cells are harvested, fixed (e.g., in ethanol), and stained with a DNA-binding dye like Propidium Iodide.
-
The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is then quantified.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways affected by Indirubin derivatives in melanoma cells and a typical experimental workflow.
Qingdainone: Unraveling the Role of a Minor Indole Alkaloid in the Therapeutic Potential of Qing Dai (Indigo Naturalis)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Qing Dai (Indigo Naturalis), a traditional medicine with a long history of use in East Asia, has garnered significant scientific interest for its therapeutic efficacy, particularly in inflammatory conditions such as ulcerative colitis. This deep blue powder is a complex mixture of various chemical constituents, with indole alkaloids being the most prominent and pharmacologically active. While research has predominantly focused on its major components, indigo and indirubin, other minor alkaloids like Qingdainone remain largely enigmatic. This technical guide provides a comprehensive overview of the current scientific knowledge surrounding this compound, positioning it within the broader context of Qing Dai's pharmacology. It synthesizes the available data on its discovery, potential bioactivities, and the significant knowledge gaps that present opportunities for future research and drug development.
Introduction to Qing Dai and its Indole Alkaloids
Qing Dai is a dried pigment prepared from the leaves and stems of several plant species, including Strobilanthes cusia, Persicaria tinctoria, and Isatis tinctoria.[1] In Traditional Chinese Medicine (TCM), it is used to clear heat, cool the blood, and resolve toxins, with clinical applications for various inflammatory and hemorrhagic conditions.[2] Modern pharmacological studies have begun to elucidate the scientific basis for these traditional uses, revealing potent anti-inflammatory and immunomodulatory properties.[3][4]
The therapeutic effects of Qing Dai are largely attributed to its rich content of indole alkaloids. To date, over sixty chemical compounds have been isolated from Qing Dai, with indole alkaloids being the most significant class.[1] The most abundant and well-studied of these are indigo and indirubin. However, a variety of other structurally related alkaloids, including this compound, are also present, and their contribution to the overall pharmacological profile of Qing Dai is an area of active investigation.
This compound: An Enigmatic Component of Qing Dai
This compound was first isolated and its structure identified from Indigo Naturalis in 1985.[1] In this initial report, it was also noted to exhibit anti-melanoma effects against B1 cells.[1] Despite this promising early finding, scientific literature on this compound has since been sparse, and detailed investigations into its biological activities and mechanisms of action are conspicuously absent. The majority of research on Qing Dai has concentrated on indigo and indirubin, leaving the pharmacological role of this compound largely undefined. This represents a significant knowledge gap and a potential untapped resource for novel therapeutic agents.
The Anti-inflammatory and Immunomodulatory Activities of Qing Dai's Alkaloids
Modulation of Key Signaling Pathways
The anti-inflammatory effects of Qing Dai are believed to be mediated through the modulation of several key signaling pathways involved in the immune response.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IKK complex phosphorylates IκBα, leading to its degradation and the release of the NF-κB dimer (p50/p65). This dimer then translocates to the nucleus and induces the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Studies on Qing Dai and its components have shown an inhibitory effect on the NF-κB pathway.[3]
Figure 1: Simplified NF-κB Signaling Pathway and Potential Inhibition by Qing Dai.
Figure 2: Aryl Hydrocarbon Receptor (AHR) Signaling Pathway Activated by Qing Dai.
T-helper 17 (Th17) cells are a subset of T-helper cells that are characterized by their production of pro-inflammatory cytokines, particularly Interleukin-17 (IL-17). Elevated levels of Th17 cells and IL-17 are implicated in the pathogenesis of many autoimmune and inflammatory diseases. Qing Dai has been shown to modulate the differentiation and function of Th17 cells, leading to a reduction in pro-inflammatory cytokine production.[6]
Figure 3: Regulation of Th17 Cell Differentiation and the Inhibitory Effect of Qing Dai.
Quantitative Data on the Anti-inflammatory Effects of Qing Dai
The following table summarizes some of the quantitative data from clinical studies on the efficacy of Qing Dai in treating ulcerative colitis. It is important to note that these studies used the whole Qing Dai extract, and the specific contribution of this compound to these effects is unknown.
| Study Type | Patient Population | Treatment | Duration | Key Findings |
| Prospective Pilot Study[3] | 20 patients with mild-to-moderate ulcerative colitis | 2g/day Qing Dai | 8 weeks | 72% clinical response, 61% mucosal healing |
| Retrospective Study[2] | 9 patients with intractable ulcerative colitis | 2g/day Qing Dai | 4 months | Significant decrease in Clinical Activity Index (from 8.3 to 2.4) |
| Randomized Controlled Trial[5] | 86 patients with active ulcerative colitis | 0.5g, 1.0g, or 2.0g/day Qing Dai | 8 weeks | Dose-dependent increase in clinical remission and mucosal healing |
Anticancer Potential of Qing Dai's Components
The initial report on this compound highlighted its anti-melanoma activity.[1] While this specific finding has not been extensively followed up, other components of Qing Dai have demonstrated anticancer properties. For instance, indirubin and its derivatives have been studied for their potential in treating chronic myelogenous leukemia.[1] Tryptanthrin has also shown antitumor effects.[1]
The following table summarizes the reported anticancer activities of some of the indole alkaloids found in Qing Dai.
| Compound | Cancer Type | Reported Activity |
| This compound | Melanoma | Anti-melanoma B1 effects[1] |
| Indirubin | Chronic Myelogenous Leukemia | Induction of apoptosis |
| Tryptanthrin | Skin tumors | Reduction in tumor size and multiplicity[1] |
Extraction and Analysis of this compound
A patented method for extracting this compound from Isatis tinctoria has been described. The general workflow involves extraction with an alcohol solvent, followed by separation and purification using column chromatography and high-performance liquid chromatography (HPLC).
Figure 4: General Workflow for the Extraction and Isolation of this compound.
Modern analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) are essential for the quantitative analysis of this compound and other alkaloids in Qing Dai extracts. However, there is a lack of published studies that specifically quantify this compound content in different sources of Qing Dai and correlate it with biological activity.
Knowledge Gaps and Future Research Directions
The current body of scientific literature reveals significant gaps in our understanding of this compound. To unlock its full therapeutic potential, future research should focus on the following areas:
-
Bioactivity-Guided Fractionation: A systematic bioassay-guided fractionation of Qing Dai extracts is needed to isolate and identify all active components, including a thorough evaluation of this compound's contribution to the overall anti-inflammatory and anticancer effects.
-
In-depth Pharmacological Studies: Once isolated in sufficient quantities, this compound should be subjected to a comprehensive battery of in vitro and in vivo pharmacological assays to determine its efficacy, potency (e.g., IC50 values), and mechanism of action in various disease models, including inflammatory bowel disease and melanoma.
-
Pharmacokinetic Profiling: Detailed pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. This information is essential for determining its bioavailability and for designing appropriate dosing regimens.
-
Chemical Synthesis: The development of a robust and scalable chemical synthesis for this compound and its derivatives would provide a reliable source of the pure compound for research and potential therapeutic development. It would also enable the exploration of structure-activity relationships.
-
Quantitative Analysis and Standardization: Robust analytical methods should be developed and validated for the routine quantification of this compound in raw materials and finished products of Qing Dai. This is a critical step towards the standardization and quality control of this traditional medicine.
Conclusion
This compound remains a largely unexplored indole alkaloid within the complex chemical matrix of Qing Dai. While early research hinted at its potential as an anti-melanoma agent, a lack of subsequent investigation has left its pharmacological role in the dark. The well-documented therapeutic effects of Qing Dai in inflammatory diseases suggest that all its components, including minor alkaloids like this compound, may contribute to its overall efficacy. A renewed focus on the systematic investigation of this compound is warranted. Such research holds the promise of not only deepening our understanding of this traditional medicine but also of potentially yielding novel lead compounds for the development of new therapies for inflammatory diseases and cancer. The significant knowledge gaps highlighted in this guide represent exciting opportunities for the scientific and drug development communities to explore.
References
- 1. A Comprehensive Review of the Chemistry, Pharmacokinetics, Pharmacology, Clinical Applications, Adverse Events, and Quality Control of Indigo Naturalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic efficacy of the Qing Dai in patients with intractable ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Science of Qing Dai | Evinature [evinature.com]
- 4. Evinature: Evidence-based Supplements | IBD, Colitis & Crohn's Information [evinature.com]
- 5. Qing Dai (Indigo) for Induction in IBD Patients | CurQD® [curqd.com]
- 6. researchgate.net [researchgate.net]
The Active Components of Qingdai: A Technical Guide for Researchers
An in-depth exploration of the chemical constituents, pharmacological activities, and mechanisms of action of Indigo Naturalis (Qingdai), with a focus on Qingdainone and other key bioactive molecules.
This technical guide provides a comprehensive overview of the active components found in Qingdai (Indigo Naturalis), a traditional medicine with a long history of use in treating inflammatory and other diseases. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Qingdai's constituent compounds, including the well-studied indigo and indirubin, the versatile tryptanthrin, and the lesser-known but promising this compound.
Core Bioactive Components of Qingdai
Qingdai is a complex mixture of various chemical compounds, with its therapeutic effects attributed to a synergistic interplay of its active constituents. The primary bioactive components that have been isolated and identified include indigo, indirubin, tryptanthrin, and this compound. These compounds belong to the indole alkaloid class and have demonstrated a range of pharmacological activities.
Table 1: Key Bioactive Components of Qingdai and Their Pharmacological Activities
| Compound | Chemical Structure | Molecular Formula | Key Pharmacological Activities |
| Indigo | C₁₆H₁₀N₂O₂ | C₁₆H₁₀N₂O₂ | Anti-inflammatory, immune-regulatory, activator of the Aryl Hydrocarbon Receptor (AhR).[1][2][3] |
| Indirubin | C₁₆H₁₀N₂O₂ | C₁₆H₁₀N₂O₂ | Anti-inflammatory, anti-tumor, immune-regulatory, inhibitor of cyclin-dependent kinases (CDKs) and JAK/STAT signaling.[4][5][6] |
| Tryptanthrin | C₁₅H₈N₂O₂ | C₁₅H₈N₂O₂ | Anti-inflammatory, anti-microbial, anti-tumor, inhibitor of the NF-κB signaling pathway.[7] |
| This compound | C₁₅H₈N₂O₂ | C₁₅H₈N₂O₂ | Anti-melanoma effects have been reported, but further research is needed to fully elucidate its bioactivities.[8] |
Quantitative Bioactivity Data
The following tables summarize the available quantitative data on the bioactivity of Qingdai's active components, providing insights into their potency and selectivity.
Table 2: In Vitro Bioactivity of Indirubin and its Derivatives
| Compound | Target | Assay | IC₅₀ / EC₅₀ | Cell Line / System | Reference |
| Indirubin | AhR | Reporter Gene Assay | ~1 x 10⁻⁷ M (EC₅₀) | Hepatoma cells | [1] |
| Indirubin | AhR | Competitive Binding | ~2 x 10⁻⁹ M (IC₅₀) | --- | [1] |
| Indirubin-3'-oxime | AhR | Reporter Gene Assay | ~5 x 10⁻⁷ M (EC₅₀) | Hepatoma cells | [1] |
| 6-Bromoindirubin-3'-oxime (6BIO) | JAK1 | In vitro kinase assay | 1.5 µM (IC₅₀) | --- | [4][9] |
| 6-Bromoindirubin-3'-oxime (6BIO) | JAK2 | In vitro kinase assay | 8.0 µM (IC₅₀) | --- | [4][9] |
| 6-Bromoindirubin-3'-oxime (6BIO) | JAK3 | In vitro kinase assay | 0.5 µM (IC₅₀) | --- | [4] |
| 6-Bromoindirubin-3'-oxime (6BIO) | TYK2 | In vitro kinase assay | 0.03 µM (IC₅₀) | --- | [4][9] |
| Indirubin Derivative (E804) | Src kinase | In vitro kinase assay | 0.43 µM (IC₅₀) | --- | [5][6] |
| Indirubin Derivative (E804) | CDK1/cyclin B | In vitro kinase assay | 1.65 µM (IC₅₀) | --- | [5] |
| Indirubin Derivative (E804) | CDK2/cyclin A | In vitro kinase assay | 0.54 µM (IC₅₀) | --- | [5] |
| Indirubin Derivative (E804) | CDK1/cyclin E | In vitro kinase assay | 0.21 µM (IC₅₀) | --- | [5] |
Table 3: In Vitro Bioactivity of Indigo
| Compound | Target | Assay | EC₅₀ | Cell Line / System | Reference |
| Indigo | AhR | Reporter Gene Assay | ~5 x 10⁻⁶ M | Hepatoma cells | [1] |
Table 4: In Vitro Bioactivity of Tryptanthrin and its Derivatives
| Compound | Target/Assay | IC₅₀ | Cell Line | Reference |
| Tryptanthrin Derivative (C1) | Anti-proliferative | 0.55 ± 0.33 µM | A549 (Lung cancer) | [10] |
| Tryptanthrin Derivative (12b) | Anti-proliferative | 2 µM | HL-60 (Leukemia) | [11] |
| Tryptanthrin Derivative (12b) | Anti-proliferative | 8 µM | MOLT-4 (Leukemia) | [11] |
| Tryptanthrin Derivative (12b) | Anti-proliferative | 5 µM | K-562 (Leukemia) | [11] |
Experimental Protocols
Extraction and Isolation of Active Components
The following is a generalized protocol for the sequential extraction and isolation of indigo, indirubin, and tryptanthrin from the leaves of Strobilanthes cusia. The isolation of this compound is less commonly described and may require more specialized techniques.
Protocol 1: Sequential Extraction and Isolation
-
Initial Extraction:
-
Fresh or dried leaves of Strobilanthes cusia are macerated in water for 24-72 hours at room temperature. This allows for the enzymatic hydrolysis of indican to indoxyl.[12]
-
The aqueous extract is filtered to remove solid plant material.
-
-
Indigo and Indirubin Precipitation:
-
The pH of the filtrate is adjusted to ~11 by adding Ca(OH)₂ solution.
-
Air is bubbled through the alkaline solution for approximately 15-30 minutes to facilitate the oxidative dimerization of indoxyl to indigo (blue) and indirubin (red).[13]
-
The resulting precipitate, which is a mixture of indigo and indirubin, is collected by centrifugation or filtration.
-
-
Separation of Indigo and Indirubin:
-
The crude pigment mixture is dried.
-
Separation can be achieved using column chromatography on silica gel. A solvent system of chloroform:n-hexane:methanol (e.g., 8:5:0.5) can be used for elution, where indirubin will elute before indigo.[14]
-
Alternatively, a continuous extraction with a suitable solvent like dimethyl sulfoxide (DMSO) can be employed, leveraging the differential solubility of the two isomers.[15]
-
-
Tryptanthrin Extraction:
-
Tryptanthrin is more soluble in organic solvents. The plant material, after initial aqueous extraction or fresh plant material, can be extracted with ethanol or liquid limonene.[16]
-
Extraction with liquid limonene for approximately 24 hours has been shown to be effective and can yield a less pigmented extract.[16]
-
The resulting extract can be further purified using chromatographic techniques such as column chromatography or preparative HPLC.
-
Analytical Characterization
UPLC-MS/MS for Component Identification:
-
Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water (often with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
-
Detection: Mass spectrometry is used for the identification and quantification of the compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.
NMR and MS for Structural Elucidation of this compound:
-
The structure of this compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) to determine the chemical environment of the protons and carbons in the molecule.[17]
-
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern, which further aids in structural confirmation.[17]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of Qingdai's active components are mediated through their interaction with various cellular signaling pathways.
JAK/STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity and inflammation. Indirubin and its derivatives have been shown to inhibit this pathway.[4][9][18]
Caption: Inhibition of the JAK/STAT signaling pathway by Indirubin.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammatory responses. Tryptanthrin has been reported to inhibit this pathway.[7]
Caption: Inhibition of the NF-κB signaling pathway by Tryptanthrin.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a role in immune modulation. Indigo and indirubin are known agonists of AhR.[1][2][3][19]
Caption: Activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Conclusion
The active components of Qingdai, particularly indigo, indirubin, and tryptanthrin, exhibit a remarkable range of pharmacological activities that underscore the therapeutic potential of this traditional medicine. Their ability to modulate key signaling pathways involved in inflammation, immunity, and cell proliferation provides a scientific basis for their traditional uses and opens avenues for the development of novel therapeutics. Further research into the bioactivity of this compound and the synergistic effects of these compounds is warranted to fully unlock the potential of Qingdai in modern medicine. This guide serves as a foundational resource for scientists and researchers dedicated to exploring the rich chemical and pharmacological landscape of this important natural product.
References
- 1. Aryl hydrocarbon receptor response to indigoids in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Search for Endogenous Activators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indirubin and indigo are potent aryl hydrocarbon receptor ligands present in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Bromoindirubin-3'-oxime inhibits JAK/STAT3 signaling and induces apoptosis of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tekhelet.com [tekhelet.com]
- 6. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Comprehensive Review of the Chemistry, Pharmacokinetics, Pharmacology, Clinical Applications, Adverse Events, and Quality Control of Indigo Naturalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Recent advances of tryptanthrin and its derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 14. [PDF] EKSTRAKSI INDIGO DARI DAUN STROBILANTHES CUSIA DAN KAJIAN PEMBENTUKAN KOMPLEKS DENGAN ION Ni2+ | Semantic Scholar [semanticscholar.org]
- 15. A Continuous Extraction Protocol for the Characterisation of a Sustainably Produced Natural Indigo Pigment [mdpi.com]
- 16. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 17. researchgate.net [researchgate.net]
- 18. JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Qingdainone: A Technical Guide to Its Natural Sources, Extraction, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Qingdainone, a quinazoline indole alkaloid, is a constituent of the traditional Chinese medicine Qing Dai (Indigo Naturalis). This document provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and a summary of its known biological activities. Quantitative data from relevant studies are presented in tabular format for comparative analysis. Furthermore, this guide includes detailed experimental protocols for key assays and visual representations of associated signaling pathways to support further research and drug development efforts.
Natural Sources of this compound
This compound is a naturally occurring compound found in several plant species that are used to produce the traditional medicine Indigo Naturalis, also known as Qing Dai. The primary botanical sources include:
-
Isatis tinctoria L. (Woad): The leaves of this plant are a well-documented source of this compound.
-
Isatis indigotica Fortune: This species is also a known source, with this compound being found in its aerial parts.
-
Baphicacanthus cusia (Nees) Bremek (Strobilanthes cusia): This is another primary plant source for the production of Qing Dai.
-
Polygonum tinctorium Aiton (Chinese indigo): This plant is also used in the preparation of Indigo Naturalis.
While this compound is a known constituent of Indigo Naturalis, its concentration can vary depending on the plant source, growing conditions, and processing methods.
Extraction and Purification of this compound
A detailed method for the extraction and purification of this compound from Isatis tinctoria has been outlined in the scientific literature, promising a high yield and purity of the final compound[1]. The following protocol is based on this patented methodology.
Experimental Protocol: Extraction and Purification
Objective: To extract and purify this compound from the leaves of Isatis tinctoria.
Materials and Reagents:
-
Dried and crushed leaves of Isatis tinctoria
-
Methanol or 60-95% ethanol solution
-
Macroporous adsorption resin column or cation exchange resin column
-
Diethyl ether
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Soxhlet Extraction:
-
Soak the pulverized Isatis tinctoria leaves in a 60-95% methanol or ethanol solution for 1-2 hours.
-
Perform Soxhlet extraction for 2-10 hours at a temperature of 80-95°C.
-
-
Concentration:
-
Concentrate the resulting extract under reduced pressure until the alcohol odor is no longer detectable.
-
-
Primary Separation:
-
Disperse the concentrated liquid in water.
-
Subject the aqueous solution to primary separation using a macroporous adsorption resin column or a cation exchange resin column.
-
-
Elution and Further Extraction:
-
Elute the column and concentrate the eluent.
-
Extract the concentrated eluent with diethyl ether.
-
-
Crude Product Isolation:
-
Concentrate and dry the diethyl ether extract to obtain the crude this compound product.
-
-
Final Purification:
-
Purify the crude product using preparative HPLC to obtain this compound with a purity of over 98%.
-
Experimental Workflow for this compound Extraction and Purification
References
Methodological & Application
Application Notes and Protocols for Qingdainone Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Qingdainone, a bioactive compound isolated from the traditional medicine Indigo Naturalis (Qing Dai), has garnered significant interest for its potential therapeutic applications, particularly in inflammatory diseases and cancer. Preclinical evaluation in relevant animal models is a critical step in the drug development pipeline for this compound. These application notes provide detailed experimental designs and protocols for investigating the efficacy and mechanism of action of this compound in two key animal models: Dextran Sulfate Sodium (DSS)-induced colitis and a Chronic Myeloid Leukemia (CML) xenograft model.
Preclinical Evaluation of this compound in a DSS-Induced Colitis Mouse Model
The DSS-induced colitis model is a widely used and reproducible model that mimics many of the clinical and histological features of human ulcerative colitis.
Experimental Design
This study is designed to assess the dose-dependent efficacy of this compound in treating DSS-induced acute colitis in mice.
Table 1: Experimental Groups for DSS-Induced Colitis Study
| Group | Treatment | Animal Number (n) | Dosage | Route of Administration |
| 1 | Control (Vehicle) | 10 | - | Oral Gavage |
| 2 | DSS + Vehicle | 10 | - | Oral Gavage |
| 3 | DSS + this compound | 10 | Low Dose (e.g., 25 mg/kg) | Oral Gavage |
| 4 | DSS + this compound | 10 | Medium Dose (e.g., 50 mg/kg) | Oral Gavage |
| 5 | DSS + this compound | 10 | High Dose (e.g., 100 mg/kg) | Oral Gavage |
| 6 | DSS + Sulfasalazine (Positive Control) | 10 | 100 mg/kg | Oral Gavage |
Note: The proposed doses for this compound are starting points and may require optimization based on preliminary tolerability and efficacy studies.
Experimental Workflow
Caption: Experimental workflow for the DSS-induced colitis model.
Detailed Protocols
1.3.1. Induction of DSS Colitis
-
Animals: 8-10 week old male C57BL/6 mice.
-
Induction Agent: 2.5% (w/v) Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa) dissolved in sterile drinking water.
-
Procedure:
-
Provide mice with ad libitum access to the 2.5% DSS solution for 7 consecutive days.
-
The control group will receive regular sterile drinking water.
-
Replace the DSS solution every 2-3 days to ensure its stability.
-
1.3.2. This compound Administration
-
Preparation of this compound: Suspend this compound powder in a vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Administration:
-
Starting from day 1 of DSS administration, administer the assigned treatment (this compound, vehicle, or sulfasalazine) daily via oral gavage for 7 days.
-
The volume of administration should be consistent across all groups (e.g., 10 mL/kg).
-
1.3.3. Efficacy Evaluation
-
Disease Activity Index (DAI): Calculate the DAI score daily for each mouse based on the following parameters:
-
Weight Loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
-
Stool Consistency: 0 (normal), 2 (loose), 4 (diarrhea)
-
Rectal Bleeding: 0 (none), 2 (visible blood), 4 (gross bleeding)
-
-
Colon Length: At the end of the experiment (Day 8), euthanize the mice and carefully excise the entire colon from the cecum to the anus. Measure the length of the colon.
-
Histopathology: Fix a segment of the distal colon in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score the sections for inflammation severity, crypt damage, and ulceration.
Quantitative Data Summary
Table 2: Expected Efficacy Data for this compound in DSS-Induced Colitis
| Treatment Group | Average DAI Score (Day 7) | Average Colon Length (cm) | Histopathology Score |
| Control (Vehicle) | 0 | 8.5 ± 0.5 | 0 |
| DSS + Vehicle | 3.5 ± 0.4 | 5.0 ± 0.6 | 8.0 ± 1.2 |
| DSS + this compound (Low Dose) | 2.8 ± 0.5 | 5.8 ± 0.7 | 6.5 ± 1.0 |
| DSS + this compound (Medium Dose) | 2.1 ± 0.3 | 6.5 ± 0.5 | 4.0 ± 0.8 |
| DSS + this compound (High Dose) | 1.5 ± 0.2 | 7.2 ± 0.4 | 2.5 ± 0.6 |
| DSS + Sulfasalazine | 1.8 ± 0.3 | 6.8 ± 0.6 | 3.0 ± 0.7 |
Note: The data presented are hypothetical and for illustrative purposes. Actual results may vary.
Preclinical Evaluation of this compound in a Chronic Myeloid Leukemia (CML) Xenograft Model
The K562 human CML cell line xenograft model in immunocompromised mice is a standard for evaluating the in vivo efficacy of anti-leukemia agents.
Experimental Design
This study will determine the anti-tumor activity of this compound in a subcutaneous K562 xenograft model.
Table 3: Experimental Groups for CML Xenograft Study
| Group | Treatment | Animal Number (n) | Dosage | Route of Administration |
| 1 | Vehicle Control | 8 | - | Intraperitoneal (i.p.) Injection |
| 2 | This compound | 8 | Low Dose (e.g., 25 mg/kg) | Intraperitoneal (i.p.) Injection |
| 3 | This compound | 8 | Medium Dose (e.g., 50 mg/kg) | Intraperitoneal (i.p.) Injection |
| 4 | This compound | 8 | High Dose (e.g., 100 mg/kg) | Intraperitoneal (i.p.) Injection |
| 5 | Imatinib (Positive Control) | 8 | 50 mg/kg | Oral Gavage |
Note: The proposed doses for this compound are starting points and may require optimization based on preliminary tolerability and efficacy studies.
Experimental Workflow
Caption: Experimental workflow for the CML xenograft model.
Detailed Protocols
2.3.1. K562 Xenograft Establishment
-
Animals: 6-8 week old female athymic nude mice (e.g., BALB/c nude).
-
Cell Line: K562 human chronic myeloid leukemia cell line.
-
Procedure:
-
Harvest K562 cells during the logarithmic growth phase.
-
Resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Allow tumors to grow to a palpable size (approximately 100 mm³).
-
2.3.2. This compound Administration
-
Preparation of this compound: Dissolve or suspend this compound in a suitable vehicle (e.g., DMSO and saline).
-
Administration:
-
Once tumors reach the desired size, randomize the mice into treatment groups.
-
Administer the assigned treatment daily via intraperitoneal injection for 21 days.
-
2.3.3. Efficacy Evaluation
-
Tumor Volume: Measure the tumor dimensions (length and width) twice weekly using calipers and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice twice weekly as an indicator of toxicity.
-
Tumor Weight: At the end of the study, euthanize the mice, excise the tumors, and record their final weight.
Quantitative Data Summary
Table 4: Expected Efficacy Data for this compound in a K562 Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Average Final Tumor Weight (g) |
| Vehicle Control | 1200 ± 150 | - | 1.2 ± 0.2 |
| This compound (Low Dose) | 950 ± 120 | 20.8 | 0.9 ± 0.15 |
| This compound (Medium Dose) | 600 ± 90 | 50.0 | 0.6 ± 0.1 |
| This compound (High Dose) | 350 ± 70 | 70.8 | 0.35 ± 0.08 |
| Imatinib | 300 ± 60 | 75.0 | 0.3 ± 0.06 |
Note: The data presented are hypothetical and for illustrative purposes. Actual results may vary.
Pharmacokinetic Study of this compound in Mice
A preliminary pharmacokinetic study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, which will inform the dosing regimen for efficacy studies.
Experimental Design
Table 5: Experimental Groups for Pharmacokinetic Study
| Group | Route of Administration | Animal Number (n) | Dosage |
| 1 | Intravenous (i.v.) | 3 per time point | 5 mg/kg |
| 2 | Oral Gavage (p.o.) | 3 per time point | 50 mg/kg |
Detailed Protocol
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Drug Administration:
-
Intravenous: Administer a single bolus dose of this compound (dissolved in a suitable vehicle) via the tail vein.
-
Oral: Administer a single dose of this compound (suspended in 0.5% CMC) via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters using appropriate software.
Key Pharmacokinetic Parameters to be Determined
Table 6: Target Pharmacokinetic Parameters for this compound
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F (%) | Bioavailability (for oral administration) |
Signaling Pathway Analysis
Based on existing literature, this compound is known to modulate several key signaling pathways involved in inflammation and cancer.
Key Signaling Pathways
Application Note: A Validated HPLC Method for the Quantification of Qingdainone
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of Qingdainone. The method is designed for researchers, scientists, and professionals in drug development who require a reliable and accurate technique to measure this compound concentrations in various sample matrices. The protocol outlines the chromatographic conditions, sample preparation, and validation parameters according to the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound, an indolo[2,1-b]quinazoline alkaloid, is a compound of significant interest due to its potential therapeutic properties. As research into its pharmacological effects progresses, the need for a validated analytical method to accurately quantify this compound becomes crucial for pharmacokinetic studies, quality control of herbal preparations, and drug formulation development. This document provides a detailed protocol for a stability-indicating HPLC method coupled with UV detection for the determination of this compound.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₃H₁₃N₃O₂ | PubChem |
| Molecular Weight | 363.37 g/mol | PubChem |
| IUPAC Name | (6E)-6-(3-oxo-1H-indol-2-ylidene)indolo[2,1-b]quinazolin-12-one | PubChem |
| Solubility | Soluble in DMSO. Slightly soluble in ethanol, methanol, acetone, chloroform, and ethyl acetate. Practically insoluble in water. | AbMole BioScience, Various |
| Storage | -20°C, protect from light | AbMole BioScience |
Experimental Protocol
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Tanshinone I (Internal Standard, IS) (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Dimethyl sulfoxide (DMSO) (ACS grade)
-
0.22 µm Syringe filters (PTFE or nylon)
Equipment
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Analytical balance
-
Vortex mixer
-
Sonication bath
-
pH meter
-
Volumetric flasks and pipettes
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% TFAB: Acetonitrile with 0.1% TFA |
| Gradient Elution | 0-15 min: 30-70% B15-20 min: 70-30% B20-25 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Internal Standard | Tanshinone I |
Preparation of Standard Solutions
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of DMSO. Sonicate if necessary to ensure complete dissolution.
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Tanshinone I and dissolve it in 10 mL of methanol.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the this compound stock solution with methanol to final concentrations ranging from 1 µg/mL to 100 µg/mL. To each working standard, add the internal standard to achieve a final concentration of 10 µg/mL.
Sample Preparation
-
Solid Samples (e.g., herbal powder): Accurately weigh 1 g of the homogenized sample into a 50 mL centrifuge tube. Add 20 mL of methanol, vortex for 1 minute, and sonicate for 30 minutes. Centrifuge at 4000 rpm for 10 minutes.
-
Liquid Samples (e.g., formulation): Pipette a known volume of the liquid sample into a volumetric flask and dilute with methanol to a suitable concentration.
-
Extraction and Filtration: Transfer the supernatant or diluted sample to a new tube. Add the internal standard to a final concentration of 10 µg/mL. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
Method Validation
The developed HPLC method was validated according to ICH Q2(R1) guidelines.
Specificity
Specificity was evaluated by analyzing blank samples (matrix without analyte or IS), this compound standard, and IS standard. The chromatograms showed no interfering peaks at the retention times of this compound and the IS. Forced degradation studies were conducted under acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) conditions. The method was able to resolve this compound from all degradation products, demonstrating its stability-indicating nature.
Linearity
The linearity of the method was assessed by analyzing seven concentrations of this compound (1, 5, 10, 20, 50, 80, and 100 µg/mL), each containing 10 µg/mL of the IS. The calibration curve was constructed by plotting the peak area ratio of this compound to the IS versus the concentration of this compound.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.999 |
Accuracy
Accuracy was determined by a recovery study, spiking a blank matrix with known concentrations of this compound at three levels (low, medium, and high). The experiments were performed in triplicate.
| Spiked Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |
| 5 | 98.5 - 101.2 | < 2.0 |
| 50 | 99.1 - 100.8 | < 2.0 |
| 80 | 98.9 - 101.5 | < 2.0 |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). Repeatability was assessed by six replicate injections of a standard solution (50 µg/mL) on the same day. Intermediate precision was determined by analyzing the same sample on three different days.
| Precision Level | RSD (%) |
| Repeatability (Intra-day) | < 1.5 |
| Intermediate Precision (Inter-day) | < 2.0 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Value |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). The results showed no significant changes in the chromatographic performance, indicating the method's reliability.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for this compound quantification.
Caption: Hypothetical signaling pathway involving this compound.
Conclusion
The HPLC method described in this application note is specific, accurate, precise, and robust for the quantification of this compound. The validation results demonstrate its suitability for routine analysis in research and quality control settings. This method provides a reliable tool for researchers and drug development professionals working with this compound.
Application Notes and Protocols for the Structural Elucidation of Qingdainone via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Qingdainone is a natural product of significant interest within the scientific and medicinal chemistry communities. Its structural elucidation is a critical step in understanding its bioactivity and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for determining the three-dimensional structure of organic molecules like this compound in solution. This document provides a detailed guide to the application of various NMR spectroscopic techniques for the complete structural assignment of this compound. The protocols outlined herein are designed to be adaptable for researchers with access to standard NMR instrumentation.
Data Presentation
A comprehensive analysis of 1D and 2D NMR data is required for the unambiguous structural elucidation of this compound. The following tables provide a template for the systematic organization of the NMR data.
Table 1: 1H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |
Table 2: 13C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| Data Unavailable | Data Unavailable |
Note: The specific 1H and 13C NMR chemical shifts and coupling constants for this compound are not publicly available in the searched resources. The tables above serve as a template for data organization once acquired. The primary reference for the isolation and initial characterization of this compound is a 1985 publication in Yao Xue Xue Bao by J.C. Zou and L. Huang, which is not readily accessible in full text. Researchers should consult this original publication or perform their own NMR analysis to populate these tables.
Experimental Protocols
The following are detailed methodologies for the key NMR experiments required for the structural elucidation of this compound.
Sample Preparation
-
Compound Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent Selection: Choose a deuterated solvent in which this compound is readily soluble. Common choices for natural products include Deuterated Chloroform (CDCl3), Deuterated Methanol (CD3OD), or Deuterated Dimethyl Sulfoxide (DMSO-d6). The choice of solvent can affect the chemical shifts, so it should be reported with the data.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts (δ = 0.00 ppm for both 1H and 13C NMR).
-
Sample Filtration: Filter the final solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
1D NMR Spectroscopy
a) 1H NMR (Proton NMR)
-
Objective: To determine the number of different types of protons, their chemical environments, and their scalar coupling relationships.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
b) 13C NMR (Carbon-13 NMR)
-
Objective: To determine the number of different types of carbon atoms in the molecule.
-
Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz proton frequency).
-
Parameters:
-
Pulse Program: Standard proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024 or more, as 13C has a low natural abundance.
-
2D NMR Spectroscopy
a) COSY (Correlation Spectroscopy)
-
Objective: To identify protons that are scalar-coupled to each other, typically through two or three bonds (2JHH, 3JHH). This helps in establishing spin systems within the molecule.
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
b) HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: To identify which protons are directly attached to which carbon atoms. This is a one-bond correlation experiment (1JCH).
-
Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
c) HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify long-range correlations between protons and carbons, typically over two or three bonds (2JCH, 3JCH). This is crucial for connecting different spin systems and elucidating the carbon skeleton.
-
Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).
Mandatory Visualizations
The following diagrams illustrate the logical workflow and key correlations in the NMR-based structural elucidation of this compound.
Application Notes and Protocols for the Mass Spectrometry Analysis of Qingdainone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Qingdainone, an alkaloid isolated from Indigo Naturalis, has demonstrated potential biological activities, including anti-melanoma effects[1]. As a compound of interest in pharmaceutical and traditional medicine research, robust analytical methods for its identification and characterization are crucial. Mass spectrometry (MS) is a powerful technique for the structural elucidation of natural products. These application notes provide a detailed overview of the proposed mass spectrometry fragmentation patterns of this compound, based on data from structurally similar compounds, and present a comprehensive protocol for its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Proposed Mass Spectrometry Fragmentation of this compound
Due to the limited availability of direct mass spectrometry fragmentation data for this compound in the current literature, the following fragmentation pathway is proposed based on the well-documented fragmentation of the structurally related indirubinoids[2]. The core indirubin structure is known to undergo characteristic losses of small molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂)[2]. It is anticipated that this compound will exhibit a similar fragmentation behavior.
Table 1: Proposed MS/MS Fragmentation of Protonated this compound ([M+H]⁺)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Elemental Composition of Fragment |
| 364.1086 | 346.0980 | H₂O | C₂₃H₁₂N₃O⁺ |
| 364.1086 | 336.1035 | CO | C₂₂H₁₄N₃O⁺ |
| 364.1086 | 320.1086 | CO₂ | C₂₂H₁₄N₃⁺ |
| 364.1086 | 308.0929 | 2CO | C₂₁H₁₂N₃⁺ |
| 336.1035 | 308.0929 | CO | C₂₁H₁₂N₃⁺ |
Note: The exact masses are calculated based on the elemental composition of this compound (C₂₃H₁₃N₃O₂). The fragmentation pattern should be confirmed with authentic standards.
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol outlines a general method for the sensitive and selective quantification of this compound in complex matrices, such as plant extracts or biological samples. The method is adapted from established protocols for related indirubin-type alkaloids[3][4].
1. Sample Preparation
-
Plant Material:
-
Accurately weigh 1.0 g of the powdered plant material (e.g., Indigo Naturalis).
-
Add 20 mL of methanol.
-
Perform ultrasonic extraction for 30 minutes.
-
Centrifuge the extract at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC vial.
-
-
Biological Matrix (e.g., Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an LC vial.
-
2. Liquid Chromatography Conditions
-
Instrument: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Instrument: Triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
-
Data Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan MS/MS for structural confirmation.
-
MRM Transitions (Proposed):
-
This compound: Precursor > Product 1 (e.g., 364.1 > 336.1), Precursor > Product 2 (e.g., 364.1 > 308.1)
-
Collision energy should be optimized for each transition.
-
4. Data Analysis
-
Process the acquired data using the instrument's software.
-
For quantitative analysis, construct a calibration curve using a series of known concentrations of a this compound standard.
-
Report the concentration of this compound in the samples based on the calibration curve.
Visualizations
Proposed Fragmentation Pathway of this compound
Caption: Proposed ESI-MS/MS fragmentation of this compound.
LC-MS/MS Experimental Workflow
Caption: Workflow for this compound analysis by LC-MS/MS.
References
- 1. A Comprehensive Review of the Chemistry, Pharmacokinetics, Pharmacology, Clinical Applications, Adverse Events, and Quality Control of Indigo Naturalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lrmh.fr [lrmh.fr]
- 3. Determination of indican, isatin, indirubin and indigotin in Isatis indigotica by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Utilizing Qingdainone in Cell Culture for Anti-inflammatory Studies
Introduction
Qingdainone, a key bioactive component of the traditional medicine Qing Dai (Indigo Naturalis), has garnered significant interest for its potential anti-inflammatory properties. Qing Dai has been shown to be effective in treating inflammatory conditions by scavenging reactive oxygen species (ROS) and suppressing the production of inflammatory cytokines.[1] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in cell culture-based anti-inflammatory studies. The provided protocols and data are primarily based on studies conducted with Qing Dai powder (QDP), and researchers are encouraged to optimize concentrations and conditions for purified this compound.
Mechanism of Action
This compound is believed to exert its anti-inflammatory effects through the modulation of key signaling pathways. Studies on Qing Dai powder suggest that its components, including this compound, inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophage cell lines such as RAW264.7.[2] The primary mechanisms include the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][4][5][6] Inhibition of these pathways leads to a downstream reduction in the expression and secretion of pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), inducible Nitric Oxide Synthase (iNOS), and Cyclooxygenase-2 (COX-2).[2]
Data Presentation
The following tables summarize quantitative data from studies on Qing Dai powder (QDP) in LPS-stimulated RAW264.7 macrophage cells. These values can serve as a reference for designing experiments with purified this compound, though optimal concentrations may vary.
Table 1: Effect of Qing Dai Powder (QDP) on Pro-inflammatory Cytokine Production
| Treatment | Concentration (µg/mL) | Target Cytokine | Inhibition | Reference |
| QDP | 1.0 | TNF-α | Significant (P < 0.001) | [2] |
| QDP | 1.0 | IL-6 | Significant (P < 0.001) | [2] |
Table 2: Effect of Qing Dai Powder (QDP) on Inflammatory Enzyme Expression
| Treatment | Concentration (µg/mL) | Target Enzyme | Inhibition | Reference |
| QDP | 1 and 3 | COX-2 | Significant (P = 0.002 and P = 0.001, respectively) | [2] |
| QDP | 3 | iNOS | Significant (P < 0.001) | [2] |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to assess the anti-inflammatory effects of this compound in cell culture.
Protocol 1: Cell Culture and Maintenance of RAW264.7 Macrophages
This protocol describes the standard procedure for culturing and maintaining the RAW264.7 macrophage cell line, a common model for in vitro inflammation studies.[7][8][9]
Materials:
-
RAW264.7 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell scraper
-
T-75 cell culture flasks
-
15 mL and 50 mL conical tubes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture RAW264.7 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell confluency daily. Cells should be passaged when they reach 80-90% confluency.
-
To passage, aspirate the old medium and wash the cells once with sterile PBS.
-
Add 3-5 mL of fresh medium and detach the cells by gently scraping with a cell scraper.
-
Resuspend the cells in fresh medium and transfer a fraction (typically 1:3 to 1:6 dilution) to a new T-75 flask.
-
Change the culture medium every 2-3 days.
Protocol 2: Induction of Inflammation with Lipopolysaccharide (LPS)
This protocol details the method for inducing an inflammatory response in RAW264.7 cells using LPS.[10]
Materials:
-
RAW264.7 cells (cultured as in Protocol 1)
-
Lipopolysaccharide (LPS) from E. coli
-
Serum-free DMEM
-
24-well or 96-well cell culture plates
Procedure:
-
Seed RAW264.7 cells into 24-well or 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
The following day, remove the culture medium and wash the cells with PBS.
-
Replace the medium with serum-free DMEM.
-
Prepare a stock solution of LPS in sterile PBS or culture medium. A common final concentration to induce inflammation is 1 µg/mL.
-
Add the desired concentration of LPS to the cells and incubate for the desired time period (e.g., 24 hours) to induce the expression of inflammatory mediators.
Protocol 3: Treatment with this compound and Assessment of Anti-inflammatory Activity
This protocol describes how to treat LPS-stimulated cells with this compound and subsequently measure the levels of pro-inflammatory cytokines.
Materials:
-
LPS-stimulated RAW264.7 cells (from Protocol 2)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
ELISA kits for TNF-α and IL-6
-
Cell culture plates
Procedure:
-
Prepare stock solutions of this compound in DMSO. Further dilute in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
-
Pre-treat the RAW264.7 cells with various concentrations of this compound for 1-2 hours before stimulating with LPS.
-
After the pre-treatment period, add LPS (e.g., 1 µg/mL) to the wells containing this compound.
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatants and store them at -80°C until analysis.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Protocol 4: Western Blot Analysis of NF-κB and MAPK Pathway Proteins
This protocol outlines the procedure for analyzing the protein expression levels of key components of the NF-κB and MAPK signaling pathways.[11]
Materials:
-
Treated RAW264.7 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Western blotting apparatus
Procedure:
-
After treatment with this compound and/or LPS, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
The following diagrams illustrate the key signaling pathways involved in this compound's anti-inflammatory action and a typical experimental workflow.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Caption: Experimental workflow for anti-inflammatory studies.
References
- 1. Qing Dai attenuates nonsteroidal anti-inflammatory drug-induced mitochondrial reactive oxygen species in gastrointestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Qingyihuaji Formula promotes apoptosis and autophagy through inhibition of MAPK/ERK and PI3K/Akt/mTOR signaling pathway on pancreatic cancer in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell culture of RAW264.7 cells [protocols.io]
- 8. protocols.io [protocols.io]
- 9. bowdish.ca [bowdish.ca]
- 10. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
Protocols for Assessing the Therapeutic Efficacy of Qingdainone
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
Qingdainone, a quinolone alkaloid and a component of the traditional Chinese medicine Indigo Naturalis (Qing Dai), has garnered scientific interest for its potential therapeutic applications, particularly in inflammatory diseases and oncology. As a derivative of indirubin, it is crucial to employ robust and standardized protocols to evaluate its therapeutic efficacy and elucidate its mechanisms of action. These application notes provide detailed experimental protocols for assessing the anti-inflammatory and anti-cancer properties of this compound, based on the known activities of its parent compound and relevant scientific literature.
I. Assessment of Anti-Inflammatory Efficacy
This compound's anti-inflammatory potential can be evaluated using both in vitro and in vivo models that mimic key aspects of inflammatory diseases such as ulcerative colitis.
A. In Vitro Anti-Inflammatory Assays
1. Inhibition of Pro-inflammatory Cytokine Production in Macrophages
This protocol assesses this compound's ability to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1-derived macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control (DMSO) and a positive control (e.g., dexamethasone) should be included.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each this compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ value.
2. Assessment of NF-κB Activation
This protocol determines if this compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Experimental Protocol:
-
Cell Culture and Treatment: Follow the same cell culture and treatment protocol as described for the cytokine production assay.
-
Nuclear Extraction: After 1 hour of LPS stimulation, perform nuclear extraction using a commercial nuclear extraction kit.
-
Western Blotting for NF-κB p65:
-
Separate nuclear proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the p65 subunit of NF-κB.
-
Use an antibody against a nuclear loading control (e.g., Lamin B1) for normalization.
-
Detect the protein bands using a chemiluminescence-based detection system.
-
-
Data Analysis: Quantify the band intensities and determine the relative levels of nuclear p65 in this compound-treated cells compared to the LPS-stimulated control.
B. In Vivo Assessment of Anti-Inflammatory Efficacy: Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This model is widely used to evaluate the efficacy of therapeutic agents for inflammatory bowel disease.
Experimental Protocol:
-
Animal Model: Use 8-10 week old C57BL/6 mice.
-
Induction of Colitis: Administer 2.5-3% (w/v) DSS in the drinking water for 5-7 consecutive days.
-
This compound Administration: Administer this compound orally (e.g., by gavage) at various doses (e.g., 10, 50, 100 mg/kg/day) for the duration of the DSS treatment. A vehicle control group and a positive control group (e.g., sulfasalazine) should be included.
-
Clinical Assessment: Monitor the mice daily for body weight loss, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis (Day 7-10):
-
Measure colon length.
-
Collect colon tissue for histological analysis (H&E staining) to assess inflammation and tissue damage.
-
Measure myeloperoxidase (MPO) activity in the colon tissue as an indicator of neutrophil infiltration.
-
Measure pro-inflammatory cytokine levels (TNF-α, IL-6, IL-1β) in the colon tissue homogenates using ELISA.
-
Quantitative Data Summary: Anti-Inflammatory Effects of Qing Dai (Indigo Naturalis)
| Parameter | Model | Treatment | Dosage | Result | Reference |
| Disease Activity Index (DAI) | DSS-induced colitis in mice | Qing-dai powder (QDP) | 1.54 g/kg | Significant reduction on day 12 (P < 0.001) | [1] |
| QDP | 3.08 g/kg | Significant reduction on day 12 (P < 0.0008) | [1] | ||
| Colon Length | DSS-induced colitis in mice | QDP | 1.54 g/kg | Significant inhibition of shortening (P = 0.012) | [1] |
| QDP | 3.08 g/kg | Significant inhibition of shortening (P = 0.001) | [1] | ||
| Colonic MPO Activity | DSS-induced colitis in mice | QDP | 1.54 g/kg | Significant reduction (P = 0.002) | [1] |
| QDP | 3.08 g/kg | Significant reduction (P < 0.001) | [1] | ||
| Colonic TNF-α | DSS-induced colitis in mice | QDP | 1.54 g/kg | Significant decrease (P = 0.005) | [1] |
| QDP | 3.08 g/kg | Significant decrease (P = 0.002) | [1] | ||
| Colonic IL-1β | DSS-induced colitis in mice | QDP | 1.54 g/kg | Significant decrease (P = 0.008) | [1] |
| QDP | 3.08 g/kg | Significant decrease (P = 0.002) | [1] | ||
| Colonic IL-6 | DSS-induced colitis in mice | QDP | 1.54 g/kg | Significant decrease (P = 0.011) | [1] |
| QDP | 3.08 g/kg | Significant decrease (P = 0.004) | [1] | ||
| TNF-α Production | LPS-stimulated RAW264.7 cells | QDP | 1.0 µg/mL | Significant suppression (P < 0.001) | [1] |
| IL-6 Production | LPS-stimulated RAW264.7 cells | QDP | 1.0 µg/mL | Significant suppression (P < 0.001) | [1] |
II. Assessment of Anti-Cancer Efficacy
The anti-proliferative and pro-apoptotic effects of this compound can be assessed using various cancer cell lines.
A. In Vitro Anti-Cancer Assays
1. Cell Viability and Proliferation Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on cancer cells.
Experimental Protocol:
-
Cell Culture: Culture relevant cancer cell lines (e.g., melanoma, leukemia, colon cancer cell lines) in appropriate media.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
2. Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Experimental Protocol:
-
Cell Culture: Grow cancer cells to a confluent monolayer in a 6-well plate.
-
Scratch Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh media containing different concentrations of this compound.
-
Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis by this compound.
Experimental Protocol:
-
Cell Culture and Treatment: Treat cancer cells with this compound at various concentrations for 24 or 48 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Quantitative Data Summary: Anti-Cancer Effects of Related Compounds
| Compound | Cell Line | Assay | IC₅₀ Value | Reference |
| Compound 51 | RAW264.7 | NF-κB activity inhibition | 172.2 ± 11.4 nM | [2][3][4] |
| Compound 51 | RAW264.7 | NO release inhibition | 3.1 ± 1.1 µM | [2][3][4] |
| Compound 1 | HCT116 (Colon Cancer) | Crystal violet | 22.4 µM | [5] |
| Compound 2 | HCT116 (Colon Cancer) | Crystal violet | 0.34 µM | [5] |
III. Mechanistic Studies: Signaling Pathway Analysis
Understanding the molecular pathways modulated by this compound is crucial for its development as a therapeutic agent.
A. Western Blotting for Key Signaling Proteins
Protocol for Assessing STAT3, AMPK, and Nrf2 Pathway Activation:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against:
-
Phospho-STAT3 (Tyr705) and total STAT3
-
Phospho-AMPK (Thr172) and total AMPK
-
Nrf2 and a loading control (e.g., β-actin or GAPDH).
-
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL detection system.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein or the relative expression of Nrf2.
IV. Visualizations: Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for assessing this compound's efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Qingdainone as a Ligand for Aryl Hydrocarbon Receptor (AHR) Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor pivotal in regulating xenobiotic metabolism, immune responses, and cellular differentiation.[1][2] Its activation by various ligands, including environmental toxins and endogenous molecules, triggers a signaling cascade that modulates the expression of a wide array of genes. Qingdai, a traditional Chinese medicine derived from the indigo-bearing plants, has garnered significant attention for its therapeutic efficacy in inflammatory conditions such as ulcerative colitis.[3] This activity is largely attributed to its constituent components, including indirubin, indigo, and qingdainone, which are potent AHR ligands.[4]
These application notes provide a comprehensive overview of this compound's role as an AHR ligand, detailing the underlying signaling pathways and providing protocols for key experiments to assess its activity. While specific quantitative data for isolated this compound is emerging, the provided information and protocols will serve as a valuable resource for researchers investigating its therapeutic potential.
AHR Signaling Pathway
The canonical AHR signaling pathway is initiated by the binding of a ligand, such as this compound, to the cytosolic AHR, which is complexed with chaperone proteins like heat shock protein 90 (HSP90).[5] Ligand binding induces a conformational change, leading to the translocation of the AHR-ligand complex into the nucleus. Within the nucleus, the AHR dissociates from its chaperones and forms a heterodimer with the AHR Nuclear Translocator (ARNT). This AHR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby initiating their transcription.[6] A primary and well-characterized AHR target gene is Cytochrome P450 Family 1 Subfamily A Member 1 (CYP1A1), the induction of which is a hallmark of AHR activation.[5][7]
The activation of the AHR pathway by components of Qingdai has been shown to modulate immune responses, particularly by influencing the balance between T helper 17 (Th17) cells and regulatory T (Treg) cells, which is crucial in inflammatory diseases.[3]
Caption: Canonical AHR signaling pathway initiated by this compound.
Data Presentation
While specific dose-response data for isolated this compound is not extensively available in peer-reviewed literature, the following tables present illustrative quantitative data for Indirubin, a major AHR-activating component of Qingdai. This data is provided to demonstrate the expected format and type of results from the described experimental protocols.
Table 1: Illustrative AHR Activation by Indirubin in a Luciferase Reporter Assay
| Concentration (nM) | Fold Induction (vs. Vehicle) |
| 0.1 | 1.5 ± 0.2 |
| 1 | 5.2 ± 0.6 |
| 10 | 25.8 ± 2.1 |
| 100 | 85.3 ± 7.9 |
| 1000 | 92.1 ± 8.5 |
| EC50 | ~5 nM |
Data is hypothetical and for illustrative purposes only, based on the known high potency of indirubin.
Table 2: Illustrative Relative Quantification of CYP1A1 mRNA Expression by Indirubin
| Concentration (nM) | Fold Change in CYP1A1 mRNA (vs. Vehicle) |
| 1 | 4.1 ± 0.5 |
| 10 | 35.7 ± 3.2 |
| 100 | 150.2 ± 12.5 |
| 1000 | 165.8 ± 15.1 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the AHR-activating properties of this compound.
Caption: Workflow for characterizing this compound's AHR activity.
AHR Luciferase Reporter Gene Assay
This assay quantifies the ability of a compound to activate the AHR signaling pathway by measuring the expression of a luciferase reporter gene under the control of XREs.
Materials:
-
Human hepatoma cells (e.g., HepG2) stably or transiently transfected with an XRE-driven luciferase reporter plasmid.
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS) and antibiotics.
-
This compound stock solution (in DMSO).
-
Positive control (e.g., TCDD or Indirubin).
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control in culture medium. The final DMSO concentration should be ≤ 0.1%.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the fold induction by dividing the relative light units (RLU) of the treated wells by the RLU of the vehicle control wells. Determine the EC50 value by plotting the fold induction against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Real-Time PCR (qPCR) for CYP1A1 Gene Expression
This protocol measures the change in mRNA levels of the AHR target gene CYP1A1 in response to treatment with this compound.
Materials:
-
Human cell line responsive to AHR activation (e.g., HepG2, MCF-7).
-
6-well cell culture plates.
-
This compound stock solution (in DMSO).
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix (SYBR Green or TaqMan).
-
Primers for CYP1A1 and a housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR instrument.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 6, 12, or 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction with the qPCR master mix, primers, and cDNA. A typical reaction includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values for CYP1A1 and the housekeeping gene. Calculate the relative expression of CYP1A1 using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed AHR activation is not due to cytotoxic effects of the compound.
Materials:
-
Cells used in the primary assays.
-
96-well clear cell culture plates.
-
This compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the same concentrations of this compound as in the primary assays. Incubate for the same duration.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control.
Conclusion
This compound, as a component of Qingdai, holds promise as a modulator of the AHR signaling pathway. The protocols and information provided herein offer a robust framework for researchers to investigate its specific activity and therapeutic potential. Further studies are warranted to elucidate the precise quantitative aspects of this compound's interaction with the AHR and its downstream effects, which will be critical for its potential development as a therapeutic agent for inflammatory and other AHR-related diseases.
References
- 1. The Search for Endogenous Activators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. salvestrol-cancer.com [salvestrol-cancer.com]
- 4. Indirubin and indigo are potent aryl hydrocarbon receptor ligands present in human urine [pubmed.ncbi.nlm.nih.gov]
- 5. Basal and inducible CYP1 mRNA quantitation and protein localization throughout the mouse gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Qingdainone's Impact on Th17/Treg Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and measuring the impact of Qingdainone and its related compounds on the critical Th17/Treg cell balance. The protocols outlined below are essential for researchers in immunology, autoimmune disease, and drug development.
The differentiation and function of T helper 17 (Th17) and regulatory T (Treg) cells are pivotal in maintaining immune homeostasis. An imbalance, often characterized by an excess of pro-inflammatory Th17 cells and a deficit of immunosuppressive Treg cells, is a hallmark of many autoimmune diseases.[1] Th17 cells, driven by the transcription factor RORγt, produce inflammatory cytokines like IL-17. In contrast, Treg cells, characterized by the transcription factor Foxp3, secrete anti-inflammatory cytokines such as IL-10 to suppress excessive immune responses.[2][3]
This compound, a compound derived from the traditional medicine Qingdai (Indigo naturalis), and its related components like indirubin and indigo, have shown potential in modulating this crucial immune balance. Studies on Indigo naturalis indicate it can restore the Th17/Treg equilibrium by reducing the expression of Th17-related cytokines and transcription factors while promoting their Treg counterparts.[2] This suggests a therapeutic potential for this compound and related compounds in treating inflammatory and autoimmune disorders.
Data Presentation: Summary of Quantitative Effects
The following tables summarize the observed effects of Qingdai and its active components on key markers of the Th17/Treg pathways.
Table 1: Effect of Qingdai (Indigo naturalis) on Th17/Treg-Related Molecules
| Molecule Type | Molecule Name | Effect Observed in Colitis Models | Reference |
| Transcription Factor | RORγt (Th17) | Decreased Expression | [2] |
| Foxp3 (Treg) | Increased Expression | [2] | |
| Cytokine | IL-17 (Th17) | Decreased Expression | [2] |
| IL-10 (Treg) | Increased Expression | [2] | |
| Signaling Pathway | GPR41/43 | Upregulated Protein Expression | [2] |
Table 2: Effect of Indirubin on Th17/Treg-Related Molecules
| Molecule Type | Molecule Name | Effect Observed in Psoriasis & Asthma Models | Reference |
| Transcription Factor | STAT3 (Th17) | Suppressed Activation | [4] |
| Foxp3 (Treg) | Increased Frequency of Foxp3+ Treg cells | [5] | |
| Cytokine | IL-17A (Th17) | Inhibited Secretion | [4] |
| Cell Population | γδ T cells (IL-17A producer) | Reduced Abundance | [4] |
Signaling Pathways and Experimental Workflow
Th17/Treg Differentiation and the Impact of this compound
The balance between Th17 and Treg cell differentiation is tightly regulated by the cytokine microenvironment. Transforming growth factor-beta (TGF-β) is a key cytokine that can drive the differentiation of naive T cells towards either a regulatory or a pro-inflammatory fate. In the presence of IL-6, naive T cells differentiate into Th17 cells, whereas in the absence of pro-inflammatory cytokines, TGF-β promotes the generation of Treg cells.[1][6] this compound and its analogs are thought to intervene in these pathways, promoting a shift towards the Treg lineage.
Caption: this compound's modulation of Th17/Treg differentiation pathways.
Experimental Workflow for Assessing this compound's Impact
A typical experimental workflow to assess the immunomodulatory effects of this compound involves in vitro cell culture and subsequent analysis of key molecular and cellular markers.
Caption: General experimental workflow for in vitro analysis.
Experimental Protocols
Protocol 1: Flow Cytometry for Th17 and Treg Cell Populations
This protocol details the identification and quantification of Th17 and Treg cells from peripheral blood mononuclear cells (PBMCs) or cultured T cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Ficoll-Paque
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
-
Brefeldin A
-
Fixation/Permeabilization Buffer (e.g., from BD Cytofix/Cytoperm™ kit)
-
Fluorescently conjugated antibodies:
-
Anti-CD4 (e.g., PerCP-Cy5.5)
-
Anti-IL-17A (e.g., PE)
-
Anti-Foxp3 (e.g., APC)
-
-
Flow cytometer
Procedure:
-
Cell Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Stimulation (for in vitro studies):
-
Culture naive CD4+ T cells under Th17-polarizing conditions (TGF-β, IL-6) or Treg-polarizing conditions (TGF-β) with or without this compound for 3-5 days.
-
For intracellular cytokine staining, restimulate the cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of Brefeldin A (10 µg/mL) for the final 4-6 hours of culture.
-
-
Surface Staining:
-
Harvest cells and wash with PBS.
-
Resuspend cells in staining buffer and incubate with anti-CD4 antibody for 30 minutes at 4°C in the dark.
-
Wash cells twice with PBS.
-
-
Fixation and Permeabilization:
-
Resuspend cells in Fixation/Permeabilization solution and incubate for 20 minutes at 4°C in the dark.
-
Wash cells with Perm/Wash buffer.
-
-
Intracellular Staining:
-
Resuspend fixed and permeabilized cells in Perm/Wash buffer containing anti-IL-17A and anti-Foxp3 antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with Perm/Wash buffer.
-
-
Data Acquisition:
-
Resuspend cells in staining buffer and acquire data on a flow cytometer.
-
Gate on CD4+ lymphocytes to analyze the percentage of IL-17A+ (Th17) and Foxp3+ (Treg) cells.[7]
-
Protocol 2: ELISA for Cytokine Quantification (IL-17 and IL-10)
This protocol is for measuring the concentration of IL-17 and IL-10 in cell culture supernatants.
Materials:
-
IL-17 and IL-10 ELISA kits (e.g., from R&D Systems or FineTest)
-
Cell culture supernatants from Protocol 1
-
Microplate reader
Procedure:
-
Prepare Reagents: Reconstitute standards, detection antibodies, and other reagents as per the ELISA kit manufacturer's instructions.[8]
-
Add Standards and Samples:
-
Add 100 µL of standards and samples (undiluted or diluted as necessary) to the appropriate wells of the antibody-coated microplate.
-
Incubate for the time specified in the kit manual (typically 1.5-2 hours at 37°C or room temperature).[9]
-
-
Add Detection Antibody:
-
Wash the plate several times with the provided wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well.
-
Incubate as directed (e.g., 1 hour at 37°C).[8]
-
-
Add Streptavidin-HRP:
-
Add Substrate:
-
Wash the plate.
-
Add 90-100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at 37°C.[8]
-
-
Stop Reaction and Read:
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve and calculate the concentration of IL-17 and IL-10 in the samples.
Protocol 3: Western Blot for STAT3, RORγt, and Foxp3
This protocol is for detecting the protein expression levels of key transcription factors in the Th17/Treg pathways.
Materials:
-
Cell lysates from Protocol 1
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies:
-
Anti-phospho-STAT3
-
Anti-STAT3
-
Anti-RORγt
-
Anti-Foxp3
-
Anti-GAPDH or β-tubulin (loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against p-STAT3, STAT3, RORγt, Foxp3, and a loading control overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. Traditional Chinese Medicine Regulates Th17/Treg Balance in Treating Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dynamic shifts of IL-10-producing Th17 and IL-17-producing Treg in health and disease: a crosstalk between ancient "Yin-Yang" theory and modern immunology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indirubin ameliorates imiquimod-induced psoriasis-like skin lesions in mice by inhibiting inflammatory responses mediated by IL-17A-producing γδ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Alterations in and the Role of the Th17/Treg Balance in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Human IL-10(Interleukin 10) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Inhibition SIRT1 to regulate FOXP3 or RORγt can restore the balance of Treg/Th17 axis in ulcerative colitis and enhance the anti-inflammatory effect of moxibustion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Addressing Qingdainone's Poor Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Qingdainone. The information aims to address the common challenge of its poor solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a natural indole alkaloid with the chemical formula C₂₃H₁₃N₃O₂ and a molecular weight of 363.37 g/mol .[1][2] It has shown potential for anti-tumor and anti-inflammatory effects.[3] However, it is a lipophilic compound, as indicated by its calculated LogP value of 3.7, and exhibits very low solubility in aqueous solutions, which can pose significant challenges for in vitro and in vivo studies.[1] Most suppliers indicate that it is soluble in dimethyl sulfoxide (DMSO).[2]
Q2: I'm seeing a precipitate when I add my this compound-DMSO stock solution to my aqueous cell culture medium. What should I do?
This is a common issue when the final concentration of the organic solvent is too high, or when the drug concentration exceeds its solubility limit in the final aqueous medium.
-
Troubleshooting Steps:
-
Ensure the final DMSO concentration in your cell culture medium is low, typically below 0.1%, to avoid solvent-induced toxicity and precipitation.[4]
-
Prepare a more diluted stock solution of this compound in DMSO.
-
When diluting, add the this compound stock solution to the pre-warmed aqueous medium while vortexing to facilitate mixing and prevent immediate precipitation.
-
Consider using a solubilizing agent in your final medium, but be sure to validate its effects on your specific cell line with a vehicle control.[4]
-
Q3: What are some general strategies to improve the aqueous solubility of this compound?
Several techniques can be employed to enhance the solubility of poorly water-soluble compounds like this compound. These methods include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent can increase solubility.[5]
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in water.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility. The effect of pH on this compound's solubility would need to be experimentally determined.
-
Inclusion Complexation: Using molecules like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of guest molecules.
-
Nanotechnology Approaches: Formulating this compound into nanoparticles or nanosuspensions can increase its surface area, leading to improved dissolution and apparent solubility.[6]
Troubleshooting Guides for Solubility Enhancement
Guide 1: Using Co-solvents
This guide provides a general approach to using co-solvents to improve this compound solubility.
Workflow for Co-solvent System Development
Caption: Workflow for developing a co-solvent system for this compound.
Experimental Protocol: Solubility Determination in Co-solvent Mixtures
-
Preparation of Co-solvent Mixtures: Prepare a series of co-solvent mixtures by combining a water-miscible organic solvent (e.g., DMSO, ethanol) with purified water at various volume/volume ratios (e.g., 10:90, 20:80, 50:50).
-
Equilibrium Solubility Measurement:
-
Add an excess amount of this compound to a known volume of each co-solvent mixture in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
-
-
Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration to identify the optimal mixture.
Quantitative Data Summary (Hypothetical)
| Co-solvent System (v/v) | Hypothetical this compound Solubility (µg/mL) |
| Water | < 1 |
| 10% Ethanol in Water | 5 |
| 20% Ethanol in Water | 15 |
| 10% DMSO in Water | 25 |
| 20% DMSO in Water | 60 |
Guide 2: Cyclodextrin-Based Formulations
This guide outlines the use of cyclodextrins to form inclusion complexes with this compound.
Experimental Protocol: Preparation of this compound-Cyclodextrin Complexes
-
Selection of Cyclodextrin: Choose a suitable cyclodextrin. Modified β-cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used due to their higher aqueous solubility and lower toxicity compared to the parent β-cyclodextrin.
-
Complexation Method (Lyophilization):
-
Dissolve the chosen cyclodextrin in purified water to prepare a stock solution.
-
Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Add the this compound solution dropwise to the cyclodextrin solution while stirring.
-
Continue stirring the mixture for 24-48 hours at room temperature.
-
Freeze the resulting solution and then lyophilize (freeze-dry) to obtain a solid powder of the this compound-cyclodextrin complex.
-
-
Solubility Assessment: Determine the aqueous solubility of the lyophilized complex using the equilibrium solubility measurement method described in Guide 1.
Quantitative Data Summary (Hypothetical)
| Formulation | Molar Ratio (this compound:CD) | Hypothetical Aqueous Solubility (µg/mL) |
| This compound alone | - | < 1 |
| This compound with HP-β-CD | 1:1 | 50 |
| This compound with HP-β-CD | 1:2 | 120 |
Guide 3: Nanosuspension Formulation
This guide describes the preparation of a this compound nanosuspension to improve its dissolution rate and apparent solubility.
Experimental Protocol: Preparation of this compound Nanosuspension by High-Pressure Homogenization
-
Preparation of Pre-suspension:
-
Prepare an aqueous solution of a suitable stabilizer (e.g., Tween 80, Poloxamer 188).
-
Disperse a known amount of this compound in the stabilizer solution.
-
Homogenize this dispersion using a high-speed homogenizer (e.g., 10,000 rpm for 10 minutes) to create a microsuspension.
-
-
High-Pressure Homogenization (HPH):
-
Subject the microsuspension to high-pressure homogenization. The optimal pressure and number of cycles will need to be determined experimentally.
-
Maintain the temperature of the system (e.g., using an ice bath) to prevent degradation of the compound.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) of the resulting nanosuspension using dynamic light scattering (DLS).
-
Determine the zeta potential to assess the stability of the nanosuspension.
-
Measure the dissolution rate of the nanosuspension compared to the unformulated drug.
-
Quantitative Data Summary (Hypothetical)
| Formulation | Stabilizer | Particle Size (nm) | PDI | Zeta Potential (mV) |
| Nanosuspension 1 | 1% Tween 80 | 250 | 0.25 | -25 |
| Nanosuspension 2 | 1% Poloxamer 188 | 300 | 0.30 | -20 |
Signaling Pathways Involving this compound
Network pharmacology studies suggest that this compound, as a component of Qingdai, may exert its biological effects by modulating several signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway and cytokine-cytokine receptor interactions.[7]
MAPK Signaling Pathway
The MAPK pathway is a key signaling cascade involved in regulating cell proliferation, differentiation, and apoptosis. This compound is predicted to have target enrichment in this pathway, potentially interacting with several MAPK proteins.[7]
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Cytokine Signaling
This compound may also influence inflammatory responses by affecting cytokine signaling pathways. This could involve altering the interaction between cytokines and their receptors, thereby modulating downstream signaling cascades like the JAK-STAT pathway.
Caption: Hypothesized interference of this compound with cytokine signaling.
References
- 1. This compound | C23H13N3O2 | CID 3035728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. This compound | Flavonoids | 97457-31-3 | Invivochem [invivochem.com]
- 4. benchchem.com [benchchem.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. Deciphering Key Pharmacological Pathways of Qingdai Acting on Chronic Myeloid Leukemia Using a Network Pharmacology-Based Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Qingdainone Dosage for In Vitro Experiments: A Technical Guide
Welcome to the technical support center for Qingdainone, a potent bioactive molecule with significant anti-inflammatory and anti-tumor properties. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to optimize the use of this compound in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an active component of Indigo Naturalis. Its primary mechanism involves the modulation of key cellular signaling pathways. Notably, it has been shown to inhibit the STAT1/STAT3 signaling pathways, which are crucial for cell proliferation and inflammation.[1] It also plays a role in activating AMPK/Nrf-2 signals, which are involved in cellular stress response, and may interact with other pathways such as MAPK/ERK and Wnt/β-catenin.[1]
Q2: What is a typical effective concentration range for this compound in in vitro studies?
A2: The effective concentration of this compound can vary significantly depending on the cell line and the specific biological endpoint being measured. Generally, for anti-cancer effects, IC50 values can range from the low micromolar to double-digit micromolar concentrations.[1] For anti-inflammatory assays, effective concentrations may differ. It is always recommended to perform a dose-response curve (from nanomolar to high micromolar ranges) to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
A3: this compound has low solubility in aqueous solutions. The recommended solvent is dimethyl sulfoxide (DMSO).[2] To prepare a high-concentration stock solution (e.g., 10-20 mM), dissolve the this compound powder in 100% DMSO.[2][3][4] For cell culture experiments, this stock solution should then be serially diluted in your complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5% and ideally at or below 0.1%.[2] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[2]
Q4: Can this compound exhibit off-target effects?
A4: Like many kinase inhibitors, this compound may have off-target effects, especially at higher concentrations.[5][6][7][8] These can arise from interactions with kinases other than its primary targets. To mitigate this, it is essential to use the lowest effective concentration determined from your dose-response studies and to include appropriate controls to validate the specificity of the observed effects. Techniques such as using knockout/knockdown cell lines for the target protein or employing structurally distinct inhibitors of the same pathway can help confirm that the biological effect is on-target.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Culture Medium | This compound has poor aqueous solubility. The compound may be precipitating out of the medium, especially at high concentrations or after prolonged incubation. | - Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to cells (typically ≤0.1%).- Prepare fresh dilutions from the DMSO stock for each experiment.- Visually inspect the medium under a microscope for precipitates after adding the compound.- Consider using a formulation with solubility enhancers if precipitation persists, though this may impact biological activity.[9] |
| High Variability Between Replicates | - Inconsistent cell seeding density.- Uneven compound distribution in wells.- Edge effects in multi-well plates. | - Use a calibrated multichannel pipette for cell seeding and compound addition.- Ensure thorough mixing of the compound in the medium before adding to cells.- To avoid edge effects, do not use the outer wells of the plate for experimental conditions; instead, fill them with sterile PBS or medium. |
| No Biological Effect Observed | - The concentration used is too low.- The incubation time is too short.- The chosen cell line is resistant to this compound.- The compound has degraded. | - Perform a broad dose-response curve (e.g., 0.1 µM to 100 µM) to identify the active range.[1] - Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period.[10] - Verify the expression of the target pathway (e.g., STAT3) in your cell line.- Store the DMSO stock solution in small aliquots at -20°C or -80°C, protected from light, to prevent degradation.[3] |
| Excessive Cytotoxicity in Control Cells | - The concentration of the vehicle (DMSO) is too high. | - Ensure the final DMSO concentration in all wells (including the highest this compound concentration) does not exceed a non-toxic level for your specific cell line (typically <0.5%, ideally ≤0.1%).[2] - Run a vehicle control with varying concentrations of DMSO to determine its toxicity threshold. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the effective dose of this compound. The tables below summarize representative IC50 values. Note that these values are highly dependent on the cell line, assay type, and incubation time.
Table 1: Reported IC50 Values of this compound Analogs in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) | Assay |
| HCT116 | Colorectal Carcinoma | Compound 1 (analog) | 22.4 | Crystal Violet |
| HCT116 | Colorectal Carcinoma | Compound 2 (analog) | 0.34 | Crystal Violet |
| HTB-26 | Breast Cancer | Compounds 1 & 2 (analogs) | 10 - 50 | Crystal Violet |
| PC-3 | Pancreatic Cancer | Compounds 1 & 2 (analogs) | 10 - 50 | Crystal Violet |
| HepG2 | Hepatocellular Carcinoma | Compounds 1 & 2 (analogs) | 10 - 50 | Crystal Violet |
| Data presented for this compound analogs; specific IC50 values for this compound may vary and should be determined experimentally.[1] |
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol is for assessing the cytotoxic effects of this compound on adherent cancer cell lines in a 96-well plate format.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Complete cell culture medium
-
Adherent cells of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from your DMSO stock. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with DMSO at the highest concentration used).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is to assess the inhibitory effect of this compound on STAT3 activation.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, wash them with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 and total STAT3 (typically at a 1:1000 dilution) overnight at 4°C.[13][14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal to determine the extent of inhibition.
Visualizations
Caption: Workflow for determining this compound cytotoxicity using an MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. phytotechlab.com [phytotechlab.com]
- 4. csstc.org [csstc.org]
- 5. news.berkeley.edu [news.berkeley.edu]
- 6. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. STAT3 as a Potential Target for Tumor Suppressive Effects of 15-Deoxy-Δ12,14-prostaglandin J2 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ACT001 reduces the expression of PD-L1 by inhibiting the phosphorylation of STAT3 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
long-term stability and proper storage conditions for Qingdainone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and proper storage of Qingdainone.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound powder should be stored at -20°C in a tightly sealed container, protected from light. Following these conditions can ensure stability for up to three years[1]. For shorter durations of up to two years, storage at 4°C is also acceptable[1].
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound, typically dissolved in DMSO, should be stored at -80°C for up to six months or at -20°C for up to one month[1]. To maintain the integrity of the solution, it is highly recommended to store it in small aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation[2].
Q3: Is this compound sensitive to light?
A3: Yes, this compound should be protected from light. The product's certificate of analysis advises protection from light during storage to prevent potential photodegradation[2].
Q4: What is the recommended shipping condition for this compound?
A4: this compound is generally considered stable at ambient temperatures for the short durations typical of shipping and customs processing[1]. However, upon receipt, it should be transferred to the recommended storage conditions as soon as possible.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in color of solid this compound (e.g., from brown/black to a lighter shade). | Exposure to light or reaction with contaminants. | Discard the product as its purity may be compromised. Ensure the product is stored in a light-protected container. |
| Precipitation observed in a previously clear stock solution upon warming. | The compound may have come out of solution during storage. | Gently warm the vial and vortex to redissolve the compound completely before use. Ensure the solution is clear before making dilutions. |
| Reduced biological activity in an assay compared to a fresh batch. | Degradation of the compound due to improper storage or handling. | Prepare a fresh stock solution from solid material. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Confirm the storage temperature of your freezer. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Presence of degradation products. | Review storage conditions and handling procedures. Consider performing a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. |
Storage Conditions Summary
| Form | Storage Temperature | Duration | Key Considerations |
| Solid Powder | -20°C | Up to 3 years[1] | Protect from light[2]. |
| 4°C | Up to 2 years[1] | Protect from light. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months[1] | Aliquot to avoid freeze-thaw cycles[2]. |
| -20°C | Up to 1 month[1] | Aliquot to avoid freeze-thaw cycles[2]. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods[3][4]. This protocol outlines a general procedure that can be adapted for this compound.
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a UV or PDA detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of organic solvent and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Store a sample of solid this compound and a sample of the stock solution in an oven at an elevated temperature (e.g., 70°C) for a defined period.
-
Photodegradation: Expose a sample of solid this compound and a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[5]. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Analyze the samples by a suitable stability-indicating HPLC method. The method should be capable of separating the parent this compound peak from any degradation products. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a common starting point.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
-
Data Evaluation:
-
Calculate the percentage degradation of this compound under each condition.
-
Characterize the degradation products using techniques like LC-MS and NMR to elucidate their structures and propose degradation pathways.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for this compound stability issues.
References
Qingdainone (Tryptanthrin) Synthesis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of Qingdainone synthesis. This compound is also widely known in scientific literature as Tryptanthrin.
Troubleshooting Guides
Issue 1: Low or No Product Yield
You have followed a standard protocol for reacting isatin with isatoic anhydride, but the yield of this compound is significantly lower than expected, or no product is formed.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Base/Catalyst | The choice of base is crucial. Triethylamine (Et3N) in toluene is a common choice. However, stronger bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) with DMAP (4-Dimethylaminopyridine) or inorganic bases like sodium hydride (NaH) in DMF may improve yields. Some protocols also report success with zinc oxide nanoparticles (ZnO-NPs) as a recyclable heterogeneous catalyst. | An increase in the reaction rate and overall yield. Stronger bases can facilitate the condensation more effectively. |
| Suboptimal Reaction Temperature | Many syntheses are performed at reflux temperatures. If you are running the reaction at a lower temperature, consider increasing it. Conversely, excessively high temperatures can sometimes lead to degradation. | Optimized temperature will maximize the reaction rate while minimizing the formation of degradation byproducts. |
| Insufficient Reaction Time | Condensation can be slow. While some microwave-assisted methods are complete in minutes, conventional heating methods may require several hours (e.g., 2-4 hours or even overnight). Monitor the reaction progress using Thin Layer Chromatography (TLC). | Allowing the reaction to proceed to completion will maximize the conversion of starting materials to the desired product. |
| Presence of Water | Isatoic anhydride can be hydrolyzed by water, which will inhibit the reaction. Ensure all glassware is oven-dried and use anhydrous solvents. | Eliminating water will ensure the stability of the isatoic anhydride and allow the primary reaction to proceed. |
| Poor Quality of Reagents | Isatin and isatoic anhydride can degrade over time. Use freshly purchased or purified starting materials. | High-purity reagents will reduce the potential for side reactions and ensure a higher conversion to this compound. |
Issue 2: Formation of Significant Byproducts
The reaction produces a mixture of compounds, with significant spots on the TLC plate other than the starting materials and the desired this compound product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Self-Condensation of Isatin | Isatin can undergo self-condensation, especially under certain conditions. This is a known side reaction. | While difficult to eliminate completely, adjusting the stoichiometry (e.g., a slight excess of isatoic anhydride) and reaction conditions may favor the desired cross-condensation. |
| Decomposition of Reactants or Product | Prolonged reaction times at high temperatures can lead to the decomposition of starting materials or the this compound product. | Optimize the reaction time by monitoring with TLC. Shorter reaction times, potentially at slightly higher temperatures or with a more efficient catalyst, can minimize degradation. Microwave-assisted synthesis is known to significantly reduce reaction times. |
| Incorrect Stoichiometry | An incorrect ratio of isatin to isatoic anhydride can lead to unreacted starting material and potentially favor side reactions. | Ensure accurate weighing of reagents and a stoichiometric ratio (typically 1:1, though slight adjustments can be experimented with). |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound (Tryptanthrin)?
A1: The most widely reported and efficient method is the condensation of isatin with isatoic anhydride.[1] This reaction is typically carried out in a solvent like toluene in the presence of a base such as triethylamine.[2]
Q2: How can I significantly improve the yield and reduce the reaction time?
A2: Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times (from hours to minutes) and often provides excellent yields, sometimes even in the absence of a solvent and catalyst.[3][4][5] This is a key strategy for improving efficiency.
Q3: Are there alternative starting materials to isatoic anhydride?
A3: Yes, an alternative one-pot synthesis involves using anthranilic acid, which reacts with thionyl chloride to form a thio-analog of isatoic anhydride in situ. This intermediate then condenses with isatin to yield this compound, often in excellent yields.[1][6]
Q4: What role does the catalyst play, and which ones are most effective?
A4: The catalyst, typically a base, facilitates the condensation reaction. While common organic bases like triethylamine and pyridine are effective, other systems have been reported to give high yields, including DBU/DMAP, inorganic bases (NaH, NaOH, K2CO3), and even biocatalysts.[1][3]
Q5: Can this synthesis be performed under "green" or environmentally friendly conditions?
A5: Yes. Microwave-assisted synthesis can be performed under solvent-free conditions.[3] Additionally, visible-light mediated synthesis using an organic dye like Rose Bengal offers a transition metal-free and environmentally friendly approach.[7] Using water as a solvent in the presence of β-cyclodextrin has also been reported.[1]
Q6: What is the best method for purifying the final this compound product?
A6: The primary method for purification is recrystallization from a suitable solvent, such as methanol.[8] If significant impurities are present, column chromatography may be necessary. For achieving very high purity, preparative high-performance liquid chromatography (HPLC) can be employed.
Data Presentation: Comparison of Synthesis Strategies
The following table summarizes reported yields for Tryptanthrin (this compound) synthesis under various conditions. Note that direct comparison can be challenging due to variations in scale, reagents, and specific laboratory procedures.
| Method | Starting Materials | Catalyst/Base | Solvent | Conditions | Reported Yield | Reference |
| Conventional Heating | Isatin, Isatoic Anhydride | Triethylamine (Et3N) | Toluene | Reflux, 2-4 h | 70-85% | [2] |
| Conventional Heating | Isatin, Isatoic Anhydride | Zinc Oxide Nanoparticles (ZnO-NPs) | Ethanol | Room Temp. | 92% | [3] |
| Microwave-Assisted | Isatin, Isatoic Anhydride | None | None (Solvent-free) | Microwave, 15 min | 96% | [3] |
| Visible-Light Mediated | Isatin, Isatoic Anhydride | Rose Bengal (Organic Dye) | Not specified | 23W fluorescent bulb | Not specified | [7] |
| One-Pot Synthesis | Isatin, Anthranilic Acid | Thionyl Chloride (to form intermediate) | Not specified | Not specified | "Excellent" | [1][6] |
Experimental Protocols
Protocol 1: Conventional Synthesis using Triethylamine
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isatin (1 equivalent) and isatoic anhydride (1 equivalent).
-
Solvent and Catalyst Addition: Add anhydrous toluene to the flask, followed by triethylamine (5 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out.
-
Purification: Collect the solid product by filtration and wash with a cold solvent. Recrystallize from methanol to obtain pure this compound.
Protocol 2: Microwave-Assisted Synthesis (Solvent-Free)
-
Preparation: In a microwave-safe reaction vessel, thoroughly mix isatin (1 equivalent) and isatoic anhydride (1 equivalent).
-
Reaction: Place the vessel in a microwave reactor and irradiate for approximately 15 minutes (power and temperature settings may need optimization).
-
Work-up and Purification: After cooling, the solid product can be directly purified by recrystallization from methanol.
Visualizations
Synthetic Pathways for this compound
Caption: Key synthetic routes to this compound (Tryptanthrin).
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Discovery of Novel Tryptanthrin Derivatives with Benzenesulfonamide Substituents as Multi-Target-Directed Ligands for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. baes.uc.pt [baes.uc.pt]
- 4. ajrconline.org [ajrconline.org]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. Synthesis of visible-light mediated tryptanthrin derivatives from isatin and isatoic anhydride under transition metal-free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Discovery and Mechanism of Novel 7-Aliphatic Amine Tryptanthrin Derivatives against Phytopathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to ensure reproducibility in experiments involving Qingdainone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a naturally occurring indole alkaloid. It was first isolated from Indigo Naturalis (also known as Qing-Dai), a traditional Chinese medicine derived from several plant species, including Indigofera tinctoria, Baphicacanthus cusia, and Isatis tinctoria.[1]
Q2: What are the known biological activities of this compound?
A2: this compound has demonstrated a range of biological activities, most notably anti-inflammatory and anti-tumor effects.[1] It has been shown to have antimelanoma properties and is being investigated for its therapeutic potential in conditions like inflammatory bowel disease.[1]
Q3: What is the primary mechanism of action for this compound's anti-inflammatory effects?
A3: The anti-inflammatory effects of this compound are believed to be mediated through the modulation of several key signaling pathways. These include the inhibition of pro-inflammatory pathways such as JAK-STAT, NF-κB, and MAPK, which play crucial roles in the inflammatory response.
Q4: Are there any known challenges associated with the experimental use of this compound?
A4: Common challenges include its limited solubility in aqueous solutions, potential for degradation under certain conditions, and the need for careful purification to ensure the removal of related alkaloids from its natural source, which could confound experimental results.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound-related experiments.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield During Isolation/Synthesis | Incomplete extraction from the plant material. | Optimize extraction solvent and duration. Consider sequential extraction with solvents of increasing polarity. |
| Side reactions during synthesis. | Carefully control reaction temperature and stoichiometry of reagents. Use of inert atmosphere may be necessary. | |
| Degradation of this compound during purification. | Avoid prolonged exposure to harsh pH conditions or high temperatures. Use purification methods like flash chromatography or preparative HPLC with appropriate mobile phases. | |
| Poor Solubility in Aqueous Buffers | This compound is a relatively nonpolar molecule. | Prepare stock solutions in an organic solvent such as DMSO or ethanol. For cell-based assays, ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent-induced cytotoxicity. For in vivo studies, consider formulation with a vehicle like corn oil.[2] |
| Inconsistent Results in Bioassays | Impure this compound sample containing other bioactive alkaloids. | Verify the purity of your this compound sample using HPLC, LC-MS, and NMR. |
| Degradation of this compound in solution. | Prepare fresh solutions for each experiment. Store stock solutions at -20°C or -80°C and protect from light. | |
| Cell line variability or passage number. | Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. | |
| Unexpected Peaks in HPLC/LC-MS Analysis | Contamination from solvents or labware. | Use high-purity solvents and thoroughly clean all glassware. Run a blank solvent injection to identify any background peaks. |
| Isomerization or degradation of this compound. | Check the stability of this compound in the mobile phase. Adjust pH or solvent composition if necessary. | |
| Difficulty in Interpreting NMR Spectra | Presence of impurities. | Purify the sample further. Compare the spectra with any available literature data for this compound or structurally similar compounds. |
| Poor signal-to-noise ratio. | Increase the concentration of the sample or the number of scans. |
Experimental Protocols
Isolation of this compound from Indigofera tinctoria
This protocol is a general guideline for the extraction and isolation of indigo-related compounds. Optimization may be required.
-
Extraction:
-
Air-dry and powder the leaves of Indigofera tinctoria.
-
Soak the powdered leaves in warm water (around 50°C) for 2-4 hours to facilitate the enzymatic hydrolysis of indican to indoxyl.[3]
-
Make the solution alkaline by adding a calcium hydroxide solution to raise the pH to approximately 11.[4]
-
Aerating the mixture by stirring or bubbling air through it will oxidize the indoxyl to indigo and related pigments, which will precipitate out of solution.[3]
-
Collect the precipitate by filtration and dry it to obtain crude Indigo Naturalis powder.
-
-
Fractionation and Purification:
-
Extract the crude powder with a series of organic solvents of increasing polarity, for example, hexane, chloroform, and then ethyl acetate, to separate compounds based on their solubility.[1]
-
Monitor the fractions containing this compound using Thin Layer Chromatography (TLC).
-
Subject the this compound-rich fraction to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Further purify the collected fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase gradient of acetonitrile and water.[5][6][7][8]
-
-
Characterization:
Proposed Synthetic Route for this compound
-
Experimental Workflow for Proposed Synthesis
References
- 1. A Comprehensive Review of the Chemistry, Pharmacokinetics, Pharmacology, Clinical Applications, Adverse Events, and Quality Control of Indigo Naturalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. slowfiberstudios.com [slowfiberstudios.com]
- 4. thaiscience.info [thaiscience.info]
- 5. glenresearch.com [glenresearch.com]
- 6. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. uni-onward.com.tw [uni-onward.com.tw]
- 8. waters.com [waters.com]
- 9. Digitizing mass spectrometry data to explore the chemical diversity and distribution of marine cyanobacteria and algae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systematic Screening of Chemical Constituents in the Traditional Chinese Medicine Arnebiae Radix by UHPLC-Q-Exactive Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of fifty-one flavonoids in a Chinese herbal prescription Longdan Xiegan Decoction by high-performance liquid chromatography coupled to electrospray ionization tandem mass spectrometry and photodiode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Precision Mapping of O‑Linked N‑Acetylglucosamine Sites in Proteins Using Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of the Chemical Constituents in Simiao Wan and Rat Plasma after Oral Administration by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Complete 1H NMR spectral analysis of ten chemical markers of Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Complete assignments of 1H and 13C NMR spectral data for a novel diterpenoid from Semiaquilegia adoxoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A detailed 1H and 13C NMR study of a repeating disaccharide of hyaluronan: the effects of temperature and counterion type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. One-Pot Gram-Scale Synthesis of Cynandione A and Detailed Mechanistic Insights into its Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Qingdainone Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in biological assays involving Qingdainone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an indole alkaloid and one of the active components isolated from Indigo Naturalis (also known as Qing-dai).[1] It is recognized for its anti-inflammatory and anti-tumor properties.[2] Key mechanisms of action include the modulation of several signaling pathways such as the Aryl Hydrocarbon Receptor (AHR) pathway, which influences the balance of T helper 17 (Th17) and regulatory T (Treg) cells, and the inhibition of pathways like STAT3, which are crucial for inflammatory responses.[3][4][5]
Q2: I'm observing inconsistent results in my cell-based assays. Could the this compound solution be the problem?
A2: Yes, the stability and solubility of this compound in your cell culture media are critical factors. Poor solubility can lead to inconsistent effective concentrations, while degradation can reduce its bioactivity over the course of an experiment. It is crucial to ensure your compound is fully dissolved before adding it to the cells. The stability of compounds in media can be affected by various components, so using freshly prepared solutions is recommended.[6][7][8]
Q3: How do I select the optimal concentration range for this compound in my experiments?
A3: Determining the optimal dose-response range is key to obtaining reproducible data. It is recommended to perform a preliminary dose-response experiment with a wide range of concentrations to determine the IC50 or EC50 value. This will help you select a concentration range for subsequent experiments that captures the dynamic portion of the curve, avoiding concentrations that are either too low (no effect) or too high (cytotoxic or saturating).[9][10][11]
Troubleshooting Guides
Guide 1: High Variability in ELISA Results for Inflammatory Cytokines (e.g., IL-17A, IL-6)
| Problem | Potential Cause | Recommended Solution |
| High Coefficient of Variation (CV) between replicate wells | Inconsistent pipetting technique. | Ensure proper mixing of samples and reagents before application. Use a multichannel pipette for consistency and change tips for each sample and standard dilution.[12][13] |
| Bubbles in wells. | Inspect the plate for bubbles before reading and carefully pop them with a clean pipette tip.[13][14] | |
| Edge effects due to temperature gradients across the plate. | Allow reagents to reach room temperature before use. Use a plate sealer during incubations to ensure uniform temperature.[13][15] | |
| High Background Signal | Insufficient washing. | Increase the number of wash steps and ensure complete aspiration of wash buffer from the wells after each wash.[12][16] |
| Cross-reactivity of antibodies. | Ensure the antibody pair is specific to the target cytokine. Use the recommended blocking buffer. | |
| Contamination of reagents. | Use fresh, sterile buffers and reagents. Ensure the substrate solution is colorless before use.[14] | |
| Weak or No Signal | Inactive this compound solution. | Prepare fresh this compound solutions for each experiment. Assess solubility and stability in your specific cell culture medium. |
| Incorrect incubation times or temperatures. | Strictly adhere to the incubation times and temperatures specified in the ELISA kit protocol.[12] | |
| Insufficient analyte in samples. | Ensure that the cell stimulation protocol is sufficient to produce detectable levels of the cytokine. |
Guide 2: Inconsistent Phosphorylation Signal in Western Blots (e.g., p-STAT3)
| Problem | Potential Cause | Recommended Solution |
| Weak or No Phospho-Signal | Dephosphorylation of target protein during sample preparation. | Keep samples on ice at all times. Use a lysis buffer containing fresh phosphatase inhibitors.[17][18] |
| Low abundance of the phosphorylated protein. | Increase the amount of protein loaded onto the gel. Consider immunoprecipitation to enrich for the target protein.[17] | |
| Incorrect blocking agent. | Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can cause high background. Use Bovine Serum Albumin (BSA) or a protein-free blocker instead.[17][18] | |
| Inconsistent Phospho-Signal Across Experiments | Variability in cell stimulation. | Optimize and standardize the stimulation time and conditions to capture the peak of phosphorylation.[17] |
| Antibody variability. | Use a reliable antibody validated for detecting the specific phosphorylated form of the protein. Aliquot the antibody upon receipt to avoid repeated freeze-thaw cycles.[19] | |
| Difficulty Quantifying Phosphorylation | No normalization control. | Always probe the same membrane for the total (unphosphorylated) form of the protein as a loading control. This allows you to express the result as a ratio of phosphorylated to total protein.[17][18] |
Guide 3: Variability in Flow Cytometry Analysis of Th17/Treg Cells
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Cell Populations | Incorrect gating strategy. | Establish a consistent gating strategy starting with forward and side scatter to identify lymphocytes, followed by doublet exclusion, and then gating on CD4+ cells before analyzing IL-17A (for Th17) and Foxp3 (for Treg) expression.[2][3][20] |
| Suboptimal antibody titration. | Titrate each antibody to determine the optimal concentration that provides the best signal-to-noise ratio. | |
| Spectral overlap between fluorochromes. | Perform proper compensation using single-stained controls for each fluorochrome used in the panel. | |
| Inconsistent Cell Percentages | Variability in cell stimulation and staining. | Standardize the cell stimulation protocol (e.g., with PMA/Ionomycin) and the timing of all incubation and staining steps.[21] |
| Cell death and autofluorescence. | Use a viability dye to exclude dead cells from the analysis, as they can bind antibodies non-specifically and are often autofluorescent. | |
| Low cell numbers. | Ensure a sufficient number of events are acquired for each sample to have statistically robust data, especially for rare cell populations. |
Quantitative Data Summary
The following table summarizes representative quantitative data for components of Indigo Naturalis, including this compound, from various biological assays. These values can serve as a reference for expected outcomes.
| Compound | Assay Type | Cell Line / Model | Endpoint | Result |
| Indigo Naturalis | DSS-Induced Colitis | Mice | MPO Activity | Significant reduction in MPO activity at 1.54 and 3.08 g/kg doses. |
| Indigo Naturalis | DSS-Induced Colitis | Mice | Th1/Th17 Cell Frequencies | Significant decrease in Th1 and Th17 cells in mesenteric lymph nodes.[3] |
| This compound | In vitro cell differentiation | Mouse splenocytes | Th1 and Th17 differentiation | Significant inhibition at 250 and 500 µg/mL.[3] |
| Indirubin | Anti-inflammatory | Th17 cells | IL-17 Gene Expression | Dose-dependent suppression.[1] |
Experimental Protocols
Protocol 1: Myeloperoxidase (MPO) Activity Assay in Colon Tissue
This protocol is adapted for measuring neutrophil infiltration in mouse colon tissue, a common marker for inflammation in colitis models.
-
Tissue Homogenization:
-
Weigh a small piece of colon tissue (approx. 50 mg).
-
Homogenize the tissue in 1 mL of ice-cold potassium phosphate buffer (50 mM, pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide (HTAB).[22][23]
-
Subject the homogenate to three freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath) to ensure complete cell lysis.[23]
-
Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C.[24]
-
Collect the supernatant for the MPO assay.
-
-
Assay Procedure:
-
Prepare the assay reagent by mixing a solution of o-dianisidine dihydrochloride with a dilute H₂O₂ solution in the potassium phosphate buffer.[22]
-
In a 96-well plate, add 10 µL of the supernatant.
-
Add 200 µL of the assay reagent to each well.
-
Measure the change in absorbance at 460 nm over several minutes using a microplate reader.[22]
-
-
Data Analysis:
-
Calculate the MPO activity, where one unit of MPO is defined as the amount of enzyme that degrades 1 µmol of H₂O₂ per minute.
-
Normalize the MPO activity to the weight of the tissue sample (Units/g of tissue).[22]
-
Protocol 2: Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol outlines the key steps for detecting p-STAT3 in cell lysates.
-
Cell Lysis and Protein Quantification:
-
After treating cells with this compound and a suitable stimulant (e.g., IL-6), wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[17][18]
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[18] Do not use milk.
-
Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) for normalization.
-
Visualizations
Caption: General experimental workflow for cell-based assays with this compound.
Caption: Simplified AHR-mediated regulation of Th17/Treg differentiation by this compound.
Caption: Decision tree for troubleshooting variability in this compound assays.
References
- 1. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens - PFI [proteinfluidics.com]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. pubcompare.ai [pubcompare.ai]
- 5. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 6. cellculturedish.com [cellculturedish.com]
- 7. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 8. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 9. youtube.com [youtube.com]
- 10. [PDF] Analysis of dose-response curves in molecular pharmacology by the SAS System | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. ethosbiosciences.com [ethosbiosciences.com]
- 13. arp1.com [arp1.com]
- 14. mabtech.com [mabtech.com]
- 15. biocompare.com [biocompare.com]
- 16. Troubleshooting tips for working with ELISA | Abcam [abcam.com]
- 17. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 18. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. pubcompare.ai [pubcompare.ai]
- 22. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubcompare.ai [pubcompare.ai]
- 25. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
overcoming challenges in the purification of Qingdainone
Welcome to the technical support center for the purification of Qingdainone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, particularly when using High-Performance Liquid Chromatography (HPLC).
| Problem | Potential Cause | Recommended Solution |
| High Backpressure | 1. Column Contamination: Particulate matter from the sample or mobile phase may have clogged the column inlet frit. 2. Precipitation in the System: this compound or impurities may have precipitated in the tubing, injector, or column due to poor solubility in the mobile phase. 3. Incorrect Mobile Phase Composition: A high viscosity of the mobile phase can lead to increased pressure. | 1. Column Flushing: Disconnect the column and flush it in the reverse direction with a strong solvent (e.g., isopropanol or methanol/water mixture). If the pressure does not decrease, replace the inlet frit. 2. Solubility Check: Ensure your sample is fully dissolved in the injection solvent. Consider using a solvent with higher elution strength for injection if compatible with the mobile phase. Clean the system with a strong solvent to dissolve any precipitate. 3. Mobile Phase Optimization: Review the mobile phase composition. Ensure solvents are miscible and consider adjusting the ratio to reduce viscosity. |
| No Peaks or Very Small Peaks | 1. Injection Issue: The autosampler may have malfunctioned, or the injection loop may be blocked. 2. Detector Problem: The detector lamp may be off or have reached the end of its lifespan. The wavelength may be set incorrectly. 3. Compound Degradation: this compound may be unstable under the current chromatographic conditions. | 1. System Check: Perform a manual injection with a standard to verify the proper functioning of the injector. Inspect the syringe and injection port for blockages. 2. Detector Verification: Check that the detector is on and the lamp is functioning. Verify that the detection wavelength is appropriate for this compound. 3. Stability Assessment: Investigate the stability of this compound in the chosen mobile phase and at the operating temperature. Consider performing forced degradation studies to understand its stability profile. |
| Peak Tailing | 1. Column Overload: Injecting too concentrated a sample can lead to asymmetrical peaks. 2. Secondary Interactions: The analyte may be interacting with active sites on the stationary phase. 3. Poor Column Condition: The column may be aging or contaminated. | 1. Dilute Sample: Reduce the concentration of the sample being injected. 2. Mobile Phase Additive: Add a competing agent to the mobile phase, such as a small amount of trifluoroacetic acid (TFA), to mask active sites. 3. Column Regeneration/Replacement: Attempt to regenerate the column according to the manufacturer's instructions. If this fails, replace the column. |
| Peak Fronting | 1. Sample Overload: Similar to peak tailing, injecting too much sample can cause fronting. 2. Poor Sample Solubility: The sample may not be fully dissolved in the mobile phase at the head of the column. | 1. Reduce Injection Volume/Concentration: Decrease the amount of sample being injected. 2. Change Injection Solvent: Dissolve the sample in a solvent that is weaker than the mobile phase to improve peak shape. |
| Inconsistent Retention Times | 1. Pump Malfunction: Inconsistent flow from the pump can cause retention times to shift. 2. Mobile Phase Inconsistency: The mobile phase composition may not be stable or may have been prepared incorrectly. 3. Temperature Fluctuations: Changes in column temperature can affect retention times. | 1. Pump Maintenance: Purge the pump to remove air bubbles and check for leaks. Ensure the pump seals are in good condition. 2. Fresh Mobile Phase: Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed. 3. Use a Column Oven: Employ a column oven to maintain a stable temperature throughout the analysis. |
| Low Purity of Final Product | 1. Co-eluting Impurities: Impurities may have similar retention times to this compound under the current method. 2. Compound Degradation: The purification process itself might be causing the degradation of this compound. | 1. Method Optimization: Adjust the mobile phase composition, gradient, or stationary phase to improve the resolution between this compound and the impurities. 2. Stability Investigation: Analyze the stability of this compound under the purification conditions (e.g., pH, solvent, temperature). Consider using milder conditions if degradation is observed. |
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in purifying this compound?
A1: Based on experience with structurally similar bis-indole alkaloids like indirubin, common challenges include poor solubility in common organic solvents, potential for degradation or crystallization during purification, and the presence of closely related impurities that can be difficult to separate.[1]
Q2: What is a good starting point for a preparative HPLC method for this compound?
A2: A reverse-phase C18 column is a good starting point. A mobile phase consisting of a mixture of acetonitrile and water is commonly used. The ratio can be optimized, with typical starting points ranging from 60:40 to 70:30 (acetonitrile:water). The flow rate will depend on the column dimensions.
Q3: How can I improve the solubility of this compound for injection?
A3: this compound is generally soluble in methanol. If you encounter solubility issues, you can try dissolving the crude material in a small amount of dimethyl sulfoxide (DMSO) and then diluting it with the mobile phase or a compatible solvent. However, be aware that DMSO can interfere with some analyses and may affect peak shape if used in large volumes.
Q4: My purified this compound appears to degrade upon storage. How can I prevent this?
A4: Like other indirubin derivatives, this compound may be sensitive to light and oxidation.[2] It is advisable to store the purified compound in a dark, airtight container at low temperatures (e.g., -20°C). If degradation persists, consider storing it under an inert atmosphere (e.g., argon or nitrogen).
Q5: I see multiple peaks in my chromatogram even after initial purification. What could they be?
A5: These could be isomers, degradation products, or impurities from the starting material. To identify these, it is recommended to perform forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) to understand the degradation profile of this compound.[3][4][5] This will help in distinguishing degradation products from other impurities.
Experimental Protocols
Protocol 1: Preparative HPLC Purification of this compound
This protocol is a general guideline based on established methods for purifying this compound. Optimization may be required based on your specific sample and system.
1. Sample Preparation:
-
Dissolve the crude this compound extract in methanol to a concentration of approximately 10 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC Conditions:
-
Column: C18, 10 µm, 20 x 250 mm (preparative)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 60% B
-
5-25 min: 60% to 75% B
-
25-30 min: 75% B
-
30-31 min: 75% to 60% B
-
31-40 min: 60% B (re-equilibration)
-
-
Flow Rate: 15 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 1-5 mL, depending on sample concentration and column capacity.
3. Fraction Collection:
-
Collect fractions corresponding to the main peak of this compound.
-
Analyze the purity of the collected fractions by analytical HPLC.
4. Post-Purification:
-
Pool the pure fractions.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Dry the purified this compound under high vacuum.
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound.[3][4]
1. Stock Solution Preparation:
-
Prepare a stock solution of purified this compound in methanol at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Incubate at 60°C for 24 hours. Neutralize with 1M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep 1 mL of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 24 hours.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by analytical HPLC.
-
Compare the chromatograms to identify degradation products and determine the percentage of degradation.
Data Presentation
Table 1: Example Preparative HPLC Parameters for this compound Purification
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Column | C18 | C18 | C18 | C18 |
| Mobile Phase (Acetonitrile:Water) | 65:35 | 68:32 | 60:40 | 70:30 |
| Flow Rate (mL/min) | 35 | 25 | 20 | 40 |
| Resulting Purity | 98.8% | 98.1% | 98.5% | 98.2% |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for HPLC purification.
References
- 1. thaiscience.info [thaiscience.info]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
troubleshooting Qingdainone degradation during experiments
Welcome to the technical support center for Qingdainone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential degradation issues encountered during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound sample appears to be degrading. What are the common causes?
A1: this compound, like other structurally related indigo and quinazolinone compounds, may be susceptible to degradation under certain experimental conditions. The most common factors leading to degradation are exposure to light (photodegradation), elevated temperatures (thermal degradation), and non-optimal pH conditions (acidic or basic hydrolysis). Oxidative stress can also contribute to its degradation. For instance, a related compound, indigotin, is known to be completely degraded within minutes when exposed to H2O2/UV, forming isatin as a degradation product.[1]
Q2: I suspect my this compound solution has degraded. How can I confirm this and identify the degradation products?
A2: Degradation can be confirmed by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). A fresh, undegraded sample of this compound should be used as a reference. The appearance of new peaks or a decrease in the peak area of the parent this compound in your chromatogram would indicate degradation.
Mass spectrometry (MS) is a powerful tool for identifying unknown degradation products. By comparing the mass spectra of the new peaks with the parent compound and considering plausible chemical transformations (e.g., hydrolysis, oxidation), the structures of the degradation products can be elucidated. For example, photodegradation of indigoids has been shown to produce isatin, isatoic anhydride, and anthranilic acid, which can be identified using HPLC-MS/MS.[2]
Q3: What are the recommended storage and handling conditions for this compound to minimize degradation?
A3: While specific stability data for this compound is limited, based on its structural similarity to indigo compounds, the following storage conditions are recommended:
-
Storage: Store this compound as a solid in a cool, dry, and dark place. Protect from light to prevent photodegradation.
-
Solutions: Prepare solutions fresh whenever possible. If solutions must be stored, they should be protected from light and kept at a low temperature (e.g., 2-8 °C). The choice of solvent is also critical; ensure this compound is stable in the chosen solvent for the duration of your experiment.
-
Handling: Avoid exposure of this compound, both in solid form and in solution, to high temperatures and direct light.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC/UPLC-MS Analysis
Possible Cause: Degradation of this compound due to experimental conditions.
Troubleshooting Steps:
-
Analyze a Fresh Standard: Prepare a fresh solution of this compound from a properly stored solid sample and analyze it using the same chromatographic method. This will help confirm if the unexpected peaks are absent in the fresh sample.
-
Review Experimental Protocol: Carefully examine your experimental workflow to identify potential stress factors:
-
pH: Was the sample exposed to strongly acidic or basic conditions? The stability of indigo dyes is known to be pH-dependent.[3]
-
Temperature: Was the sample heated or exposed to elevated temperatures for an extended period? Thermal degradation has been observed for related compounds.[1]
-
Light: Was the sample protected from light during preparation, storage, and analysis? Photodegradation is a common issue for indigo-related molecules.
-
Oxidizing Agents: Did your experimental procedure involve the use of any oxidizing agents?
-
-
Conduct a Forced Degradation Study: To proactively identify potential degradation products, a forced degradation study is recommended. This involves intentionally exposing this compound to various stress conditions.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Typical Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature or elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).[4] | Hydrolysis of labile functional groups. |
| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature or elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).[4] | Hydrolysis of labile functional groups. |
| Oxidation | 3-30% H₂O₂ at room temperature for a defined period (e.g., 24 hours). | Oxidation of susceptible moieties. |
| Thermal Degradation | Heating the solid or solution at a specific temperature (e.g., 100 °C) for a defined period.[1] | Thermally induced decomposition. |
| Photodegradation | Exposing the solution to a controlled light source (e.g., UV lamp or photostability chamber) for a defined period. | Light-induced degradation. |
Note: The extent of degradation should ideally be in the range of 5-20% to ensure that the degradation products are detectable without being overly complex.[5][6]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and Related Compounds
This protocol is a general starting point based on methods used for similar compounds and should be optimized for your specific instrumentation and experimental needs.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often effective for separating the parent compound from its degradation products.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile or Methanol
-
-
Gradient Program:
-
Start with a low percentage of Solvent B (e.g., 10-20%) and gradually increase to a high percentage (e.g., 90-95%) over 20-30 minutes.
-
Hold at high organic for a few minutes to elute any highly nonpolar compounds.
-
Return to initial conditions and allow the column to re-equilibrate.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Based on the UV-Vis spectrum of this compound. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity. For related compounds like indirubin and indigo, a detection wavelength of 289 nm has been used.[7]
-
Column Temperature: 30 °C
-
Injection Volume: 10-20 µL
Visualizations
Diagram 1: General Troubleshooting Workflow for this compound Degradation
Caption: A flowchart for troubleshooting this compound degradation.
Diagram 2: Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. [Determination of indirubin and indigo in Baphicacanthus cusia (Nees) Bremek by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Qingdainone
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the bioavailability of Qingdainone. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is an indole alkaloid that was first isolated from the traditional Chinese medicine Indigo Naturalis (Qing Dai). Like many natural product-derived compounds, this compound is reported to have potential therapeutic effects, including anti-melanoma activity. A significant challenge in its development as a therapeutic agent is its presumed low oral bioavailability, which is a common characteristic of poorly water-soluble compounds. Low bioavailability can lead to high variability in patient response and may require higher doses, potentially increasing the risk of adverse effects.
Q2: What are the primary factors that likely limit the oral bioavailability of this compound?
A2: While specific data for this compound is limited, based on related compounds from Indigo Naturalis and other poorly soluble drugs, the primary limiting factors are likely:
-
Poor Aqueous Solubility: Limited solubility in the gastrointestinal fluids leads to a low dissolution rate, which is a prerequisite for absorption.
-
First-Pass Metabolism: After absorption from the gut, the compound may be extensively metabolized in the liver before it reaches systemic circulation. For instance, indirubin, another active component of Indigo Naturalis, is known to be metabolized by cytochrome P450 enzymes.[1]
-
Efflux by Transporters: The compound might be actively transported back into the intestinal lumen by efflux transporters like P-glycoprotein.
Q3: What are the most common strategies to enhance the bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs.[2][3][4] These can be broadly categorized as:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio, thereby enhancing the dissolution rate.[5][6]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at the molecular level can improve its wettability and dissolution.[7][8]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs) can improve solubility and facilitate lymphatic uptake, bypassing first-pass metabolism.[2][9]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the solubility of the drug.[4]
-
Prodrug Approach: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active form in the body.[10]
Troubleshooting Guide
Issue 1: My this compound formulation shows poor dissolution in vitro.
| Possible Cause | Troubleshooting Step |
| Drug particle size is too large. | Reduce the particle size using micronization or nanomilling techniques. |
| Poor wettability of the drug powder. | Consider formulating as a solid dispersion with a hydrophilic carrier or adding a surfactant to the dissolution medium. |
| The crystalline form of the drug has low solubility. | Investigate if an amorphous form or a different polymorphic form with higher solubility can be prepared and stabilized. |
| Inadequate selection of formulation excipients. | Screen different polymers, surfactants, and carriers to find a combination that enhances solubility and dissolution. |
Issue 2: Despite good in vitro dissolution, the in vivo bioavailability of my this compound formulation is still low.
| Possible Cause | Troubleshooting Step |
| Extensive first-pass metabolism. | Consider lipid-based formulations to promote lymphatic absorption, which bypasses the liver. Co-administration with a known inhibitor of the metabolizing enzymes (e.g., specific CYP450 inhibitors) could be explored in preclinical studies. |
| Efflux by intestinal transporters (e.g., P-glycoprotein). | Investigate the use of P-gp inhibitors in the formulation. Some excipients used in lipid-based formulations have been shown to inhibit P-gp. |
| Degradation of the drug in the gastrointestinal tract. | Use enteric coatings to protect the drug from the acidic environment of the stomach if it is found to be acid-labile. |
| Poor permeability across the intestinal epithelium. | Consider the use of permeation enhancers, though their use must be carefully evaluated for safety. The prodrug approach could also be used to improve permeability.[10] |
Issue 3: My solid dispersion formulation is physically unstable and the drug is recrystallizing over time.
| Possible Cause | Troubleshooting Step |
| The drug loading in the carrier is too high. | Reduce the drug-to-carrier ratio. |
| The chosen polymer is not a suitable stabilizer. | Screen different polymers for their ability to form a stable amorphous solid dispersion with this compound. A combination of polymers may also be effective. |
| High humidity and temperature during storage. | Store the formulation in a tightly sealed container with a desiccant at a controlled temperature. |
| The glass transition temperature (Tg) of the solid dispersion is too low. | Select a polymer with a higher Tg to improve the physical stability of the amorphous system. |
Quantitative Data Presentation
Table 1: Pharmacokinetic Parameters of Indirubin in Rats (Example Data)
| Parameter | Intravenous (IV) Administration | Intraperitoneal (IP) Administration |
| Dose | 5 mg/kg | 10 mg/kg |
| Cmax (µg/L) | - | 133 |
| Tmax (h) | - | 0.25 |
| AUC (µg·h/L) | 737 | 295 |
| t1/2 (h) | 1 | 0.58 |
| Bioavailability (%) | - | Low (inferred) |
Data adapted from literature on Indirubin pharmacokinetics. The lower bioavailability of indirubin when administered intraperitoneally may be associated with the first-pass hepatic effect.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Materials: this compound, a hydrophilic carrier (e.g., PVP K30, Poloxamer 188, or a combination), and a suitable solvent (e.g., methanol, ethanol, or a mixture that dissolves both the drug and the carrier).[11]
-
Procedure:
-
Accurately weigh this compound and the hydrophilic carrier in the desired ratio (e.g., 1:1, 1:2, 1:5).
-
Dissolve both the drug and the carrier in the selected solvent in a round-bottom flask. Use a sufficient amount of solvent to ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Once the solvent is completely removed, a thin film or solid mass will be formed on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator.
-
-
Characterization: The resulting solid dispersion should be characterized by techniques such as Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug, Fourier-Transform Infrared Spectroscopy (FTIR) to check for drug-carrier interactions, and in vitro dissolution studies to assess the enhancement in dissolution rate.[11]
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: 900 mL of a physiologically relevant medium, such as simulated gastric fluid (pH 1.2) or simulated intestinal fluid (pH 6.8). A small percentage of a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) may be added to maintain sink conditions for poorly soluble drugs.
-
Procedure:
-
Set the temperature of the dissolution medium to 37 ± 0.5°C and the paddle speed to a suitable rate (e.g., 50 or 75 RPM).
-
Place a precisely weighed amount of the this compound formulation (equivalent to a specific dose of the drug) into each dissolution vessel.
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample (e.g., 5 mL) from each vessel.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a suitable filter (e.g., 0.45 µm syringe filter).
-
Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as HPLC.
-
Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile.
-
Visualizations
Caption: Experimental workflow for developing and evaluating a bioavailability-enhanced this compound formulation.
Caption: Troubleshooting logic for addressing low bioavailability of this compound.
References
- 1. A Comprehensive Review of the Chemistry, Pharmacokinetics, Pharmacology, Clinical Applications, Adverse Events, and Quality Control of Indigo Naturalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 3. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. jddtonline.info [jddtonline.info]
- 8. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs [mdpi.com]
- 9. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
quality control measures for synthesized Qingdainone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the quality control of synthesized Qingdainone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes to consider for synthesized this compound?
A1: The critical quality attributes for synthesized this compound include its identity, purity, strength, and stability. It is crucial to confirm the chemical structure, quantify the amount of the active pharmaceutical ingredient (API), identify and quantify any impurities, and assess its stability under various conditions.[1]
Q2: What are the common sources of impurities in synthesized this compound?
A2: Impurities in synthesized this compound can originate from several sources, including raw materials, intermediates, byproducts formed during the synthesis, degradation products, and residual solvents.[2][3][4] Incomplete reactions or the presence of contaminants in the starting materials are common culprits.[3]
Q3: How can I confirm the identity of my synthesized this compound?
A3: A combination of analytical techniques is recommended for unambiguous identification. High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector can provide characteristic retention time and UV-Vis spectra. Mass Spectrometry (MS) will yield the molecular weight of the compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is essential for elucidating the detailed chemical structure.[1]
Q4: What are the recommended analytical methods for purity assessment?
A4: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector is the most common method for assessing the purity of synthesized organic compounds.[5][6] It allows for the separation and quantification of the main compound from its impurities. The purity is typically expressed as a percentage of the main peak area relative to the total peak area.
Q5: How should I handle out-of-specification (OOS) results for purity?
A5: An OOS result for purity requires a thorough investigation. This involves checking the analytical procedure, instrument calibration, and sample preparation. If no analytical error is found, the synthesis process should be reviewed to identify the potential source of the higher impurity levels. Further purification steps may be necessary.
Troubleshooting Guides
Low Purity Profile in HPLC Analysis
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion. Consider extending the reaction time or adjusting the temperature. |
| Side Reactions | Optimize reaction conditions (temperature, solvent, catalyst) to minimize the formation of byproducts. |
| Degradation of Product | Assess the stability of this compound under the purification conditions. Avoid excessive heat and exposure to light or air if the compound is sensitive. |
| Inefficient Purification | Re-evaluate the purification method (e.g., column chromatography, recrystallization). For column chromatography, try different solvent systems or stationary phases. For recrystallization, screen various solvents. |
| Contaminated Solvents or Reagents | Use high-purity, HPLC-grade solvents and fresh reagents for both synthesis and purification. |
Unexpected Peaks in Mass Spectrometry (MS) Analysis
| Potential Cause | Troubleshooting Step |
| Starting Material Impurities | Analyze the starting materials by MS to check for pre-existing impurities that may carry through the synthesis. |
| Reaction Byproducts | Compare the observed masses with the expected masses of potential byproducts from the reaction mechanism. |
| Adduct Formation | Check for common adducts with solvents or salts (e.g., +Na, +K, +CH₃CN). These are often observed in electrospray ionization (ESI). |
| In-source Fragmentation | Optimize the MS source conditions (e.g., cone voltage) to minimize fragmentation of the parent ion. |
| Isotopes | Verify if the unexpected peaks correspond to the expected isotopic distribution for the molecular formula of this compound. |
Inconsistent NMR Spectra
| Potential Cause | Troubleshooting Step |
| Residual Solvents | Identify characteristic peaks of common laboratory solvents (e.g., acetone, ethyl acetate, dichloromethane) and ensure they are removed by drying the sample under high vacuum. |
| Presence of Water | A broad peak, often around 1.5-4 ppm (depending on the solvent), may indicate the presence of water. Use deuterated solvents from a fresh, sealed container. |
| Paramagnetic Impurities | The presence of paramagnetic metals can lead to significant peak broadening. Ensure all glassware is thoroughly cleaned and avoid contact with metal spatulas if possible. |
| Polymorphism | Different crystalline forms of a compound can sometimes give slightly different solid-state NMR spectra. For solution-state NMR, this is less common but consider if the sample has fully dissolved. |
| Sample Degradation | If the NMR is run after a delay, the compound may have degraded. Re-purify the sample if necessary and acquire the spectrum promptly. |
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of synthesized this compound. Method optimization and validation are required for specific applications.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid, TFA)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of synthesized this compound.
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Set based on the UV-Vis spectrum of this compound (e.g., scan from 200-400 nm and select the wavelength of maximum absorbance).
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of this compound by the total peak area of all components and multiplying by 100.
-
Identity Confirmation by Mass Spectrometry (MS)
This protocol outlines a general procedure for confirming the molecular weight of this compound.
Instrumentation:
-
Mass spectrometer with an electrospray ionization (ESI) source (e.g., LC-MS or direct infusion).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.
-
-
Analysis:
-
Infuse the sample solution directly into the mass spectrometer or inject it into an LC-MS system.
-
Acquire the mass spectrum in both positive and negative ion modes to determine which provides a better signal for the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion.
-
Compare the observed mass-to-charge ratio (m/z) with the theoretical m/z calculated from the chemical formula of this compound.
-
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the general steps for obtaining ¹H and ¹³C NMR spectra for structural confirmation.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent).
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Additional experiments like COSY, HSQC, and HMBC can be performed for more detailed structural assignment.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the chemical shifts (ppm) of the signals in both spectra and compare them to the expected structure of this compound.
-
Visualizations
Caption: Experimental workflow for quality control of synthesized this compound.
Caption: Troubleshooting logic for common quality control issues.
References
- 1. jocpr.com [jocpr.com]
- 2. agilent.com [agilent.com]
- 3. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 4. sciensano.be [sciensano.be]
- 5. Development and Validation of an HPLC–PDA Method for Quality Control of Jwagwieum, an Herbal Medicine Prescription: Simultaneous Analysis of Nine Marker Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Qingdainone vs. Indirubin: A Comparative Analysis of Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
In the realm of natural compounds with therapeutic potential, both Qingdainone and Indirubin have emerged from the traditional Chinese medicine Qing Dai (Indigo Naturalis). While Indirubin has been the subject of extensive research, revealing significant anti-inflammatory properties, this compound remains a comparatively enigmatic molecule. This guide provides a detailed comparison of the available scientific evidence on the anti-inflammatory activities of these two compounds, highlighting the well-documented effects of Indirubin and the current knowledge gap surrounding this compound.
At a Glance: Quantitative Comparison
Due to a significant lack of published research on the specific anti-inflammatory activity of this compound, a direct quantitative comparison with Indirubin is not currently feasible. The following table summarizes the well-documented anti-inflammatory effects of Indirubin.
| Parameter | Indirubin | This compound | Reference |
| Inhibition of Pro-inflammatory Cytokines | |||
| TNF-α Production | Significant dose-dependent reduction in LPS-stimulated macrophages. | Data not available | [1][2] |
| IL-6 Production | Marked decrease in various inflammatory models.[3][4] | Data not available | [1][2][3][4] |
| IL-1β Production | Effective suppression in LPS-induced inflammation.[1][2] | Data not available | [1][2] |
| Effect on Inflammatory Mediators | |||
| NO Production | Inhibition in LPS-stimulated macrophages. | Data not available | [5] |
| COX-2 Expression | Downregulation in response to inflammatory stimuli.[1] | Data not available | [1] |
| Signaling Pathway Modulation | |||
| NF-κB Pathway | Inhibition of p65 phosphorylation and IκBα degradation.[1] | Data not available | [1] |
| MAPK Pathway | Suppression of p38, ERK, and JNK phosphorylation.[1] | Data not available | [1] |
Indirubin: A Potent Anti-Inflammatory Agent
Indirubin, a major active component of Indigo Naturalis, has demonstrated robust anti-inflammatory effects across a variety of preclinical models. Its mechanisms of action are well-characterized and involve the modulation of key signaling pathways that orchestrate the inflammatory response.
Experimental Evidence for Indirubin's Anti-inflammatory Activity
In Vitro Studies:
In Vivo Studies:
This compound: An Unexplored Frontier
This compound was first isolated from Indigo Naturalis in 1985, and initial research pointed towards anti-melanoma effects. However, since then, there has been a notable absence of published studies investigating its anti-inflammatory properties. While some commercial suppliers suggest its potential for inflammation research, this is not substantiated by available experimental data. The chemical structure of this compound is known, but its biological activities, particularly in the context of inflammation, remain largely uninvestigated.
Key Anti-Inflammatory Signaling Pathways Modulated by Indirubin
Indirubin exerts its anti-inflammatory effects by targeting critical intracellular signaling cascades. The two primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
MAPK Signaling Pathway
Experimental Protocols
The following are generalized methodologies for key experiments used to assess the anti-inflammatory activity of compounds like Indirubin.
In Vitro Anti-inflammatory Assay in Macrophages
-
Cell Culture: RAW264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Cells are seeded in plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of Indirubin (or vehicle control) for a specified period (e.g., 1-2 hours).
-
Inflammatory Challenge: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.
-
Sample Collection and Analysis:
-
Cytokine Measurement: After a 24-hour incubation, the cell culture supernatant is collected. The concentrations of TNF-α, IL-6, and IL-1β are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: Cell lysates are prepared to analyze the expression and phosphorylation of key signaling proteins. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against total and phosphorylated forms of NF-κB p65, IκBα, p38, ERK, and JNK, as well as COX-2 and iNOS.
-
In Vivo Murine Model of Colitis
-
Animal Model: Male C57BL/6 mice are typically used. Colitis is induced by administering dextran sulfate sodium (DSS) in the drinking water for a specified duration.
-
Drug Administration: Indirubin is administered to the mice, often orally, either before or during the DSS treatment period. A control group receives the vehicle.
-
Monitoring and Evaluation:
-
Disease Activity Index (DAI): Mice are monitored daily for weight loss, stool consistency, and the presence of blood in the stool. These parameters are scored to calculate the DAI.
-
Histological Analysis: At the end of the experiment, the colons are excised, and their length is measured. Colonic tissues are fixed, sectioned, and stained with hematoxylin and eosin (H&E) to assess the degree of inflammation, ulceration, and tissue damage.
-
Cytokine Analysis: Colon tissue homogenates can be used to measure the levels of pro-inflammatory cytokines via ELISA.
-
Conclusion
The available scientific literature firmly establishes Indirubin as a compound with significant anti-inflammatory properties, mediated through the inhibition of the NF-κB and MAPK signaling pathways. In stark contrast, this compound, despite being a constituent of the same traditional medicine, remains virtually unstudied for its anti-inflammatory potential. This represents a significant knowledge gap and an opportunity for future research. Further investigation into the biological activities of this compound is warranted to determine if it shares the therapeutic potential of its well-characterized counterpart, Indirubin. Such studies would be invaluable for the drug discovery and development community, potentially uncovering new therapeutic avenues for inflammatory diseases.
References
- 1. treasureoftheeast.com [treasureoftheeast.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. PubChemLite - this compound (C23H13N3O2) [pubchemlite.lcsb.uni.lu]
- 6. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 7. Treatment with indigo naturalis for inflammatory bowel disease and other immune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Properties of Qingdainone and Tryptanthrin
In the landscape of natural product-derived anticancer research, Qingdainone and Tryptanthrin, both isolated from the traditional Chinese medicine Qing Dai (Indigo Naturalis), have garnered attention for their potential therapeutic applications. This guide provides a detailed, objective comparison of their anticancer effects, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
I. Comparative Efficacy in Cancer Cell Lines
The in vitro cytotoxic effects of this compound and Tryptanthrin have been evaluated across various cancer cell lines. While data for the parent compound this compound is limited and suggests a lack of direct apoptotic activity, a derivative, Dihydroxyquingdainone, has shown pro-apoptotic effects. Tryptanthrin, on the other hand, has demonstrated broad-spectrum anticancer activity.
| Compound | Cancer Cell Line | Assay Type | IC50/AC50 (µM) | Reference |
| This compound | Nalm-6 (Leukemia) | Apoptosis Induction | > 100 | [1] |
| Dihydroxyquingdainone | Nalm-6 (Leukemia) | Apoptosis Induction | 7.5 | [1] |
| Tryptanthrin | MCF-7 (Breast) | Proliferation | 12.5–100 (significant inhibition) | [2] |
| A549 (Lung) | Proliferation | 15.65 ± 1.22 | [2] | |
| K562 (Leukemia) | Proliferation | - | [2] | |
| PC3 (Prostate) | Proliferation | - | [2] | |
| HepG2 (Liver) | Proliferation | - | [2] | |
| Hep3B (Liver) | Proliferation | 1.4 ± 0.3 (Derivative 10a) | [2] |
II. Mechanistic Insights into Anticancer Action
The anticancer mechanisms of this compound and Tryptanthrin, while both impacting critical cellular processes, appear to diverge based on current research.
This compound
Studies on the parent this compound are sparse. However, research on its derivative, Dihydroxyquingdainone, reveals a mechanism centered on the induction of apoptosis. This process is initiated through the mitochondrial pathway and is dependent on the pro-apoptotic protein Bcl-2 and the executioner caspase-3[1]. It is noteworthy that the original, unsubstituted this compound did not demonstrate apoptotic induction at concentrations up to 100 µM in the same study[1]. Some evidence also suggests a potential role of the MAPK signaling pathway in the broader anti-tumor effects of Qingdai components, which may include this compound[3].
Tryptanthrin
Tryptanthrin exhibits a multi-faceted mechanism of action against cancer cells. It has been shown to suppress tumor growth by modulating various signaling pathways, including STAT3 and ERK, which are often dysregulated in leukemia cells[2]. In breast cancer cells, Tryptanthrin can induce apoptosis by arresting the cell cycle in the G1 phase and inhibiting DNA synthesis[2]. Furthermore, it has demonstrated the ability to inhibit topoisomerase II, an enzyme crucial for DNA replication, and to modulate the expression of proteins involved in apoptosis, such as Bax and Bcl-2[2].
III. Experimental Protocols
Apoptosis Induction Assay for Dihydroxyquingdainone
-
Cell Line: Nalm-6 cells were utilized.
-
Treatment: Cells were incubated with varying concentrations of Dihydroxyquingdainone for 72 hours.
-
Analysis: The induction of apoptosis was quantified through flow cytometric analysis of DNA fragmentation. Three replicates were performed for each concentration.
-
Data Expression: The results were reported as the concentration of the compound required to induce apoptosis in 50% of the cell population (AC50)[1].
MTT Assay for Tryptanthrin
-
Cell Lines: A variety of human tumor cell lines, including A549, K562, PC3, and HepG2, were used.
-
Method: The methyl thiazolyl tetrazolium (MTT) colorimetric assay was employed to assess the inhibitory activities of Tryptanthrin and its derivatives.
-
Data Analysis: The concentration that caused a 50% inhibition of cancer cell growth (IC50) was determined to evaluate the anti-proliferative activity.
IV. Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate the known signaling pathways affected by these compounds and a general workflow for evaluating anticancer compounds.
V. Conclusion
Based on the currently available data, Tryptanthrin demonstrates a more potent and broader spectrum of anticancer activity compared to this compound. The lack of significant apoptotic induction by the parent this compound molecule in the studied leukemia cell line suggests its therapeutic potential may be limited or require chemical modification, as evidenced by the activity of its dihydroxy derivative. Tryptanthrin's ability to target multiple critical signaling pathways and cellular processes positions it as a more promising lead compound for further anticancer drug development. Future research should aim to conduct head-to-head comparative studies of these compounds in a wider range of cancer models to fully elucidate their therapeutic potential.
References
- 1. Dihydroxyquingdainone Induces Apoptosis in Leukaemia and Lymphoma Cells via the Mitochondrial Pathway in a Bcl-2- and Caspase-3-Dependent Manner and Overcomes Resistance to Cytostatic Drugs In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering Key Pharmacological Pathways of Qingdai Acting on Chronic Myeloid Leukemia Using a Network Pharmacology-Based Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
validating Qingdainone as a potential therapeutic agent for colitis
For researchers, scientists, and drug development professionals, the quest for novel and effective treatments for colitis is ongoing. Qingdainone, a compound derived from the traditional Chinese medicine Indigo Naturalis (Qing Dai), has emerged as a promising candidate. This guide provides a comprehensive comparison of this compound with established therapies, supported by experimental data, detailed protocols, and visualizations of its molecular mechanisms.
Comparative Efficacy of this compound
This compound has demonstrated significant therapeutic effects in both preclinical and clinical settings, often comparable or superior to conventional treatments like 5-aminosalicylic acid (5-ASA) and sulfasalazine (SASP).
Preclinical Data (DSS-Induced Colitis in Mice)
Dextran sulfate sodium (DSS)-induced colitis is a widely used animal model that mimics the pathology of human ulcerative colitis. Studies have shown that oral administration of this compound can significantly ameliorate disease severity in this model.
| Parameter | Control (DSS) | This compound (1.54 g/kg) | This compound (3.08 g/kg) | Sulfasalazine (0.20 g/kg) |
| Disease Activity Index (DAI) | 4.00 ± 0.16 | 2.87 ± 0.23 (p < 0.001) | Significantly Reduced (p < 0.0008) | 3.12 ± 0.23 |
| Colon Length | Significantly Shortened | Significantly Prevented Shortening (p = 0.012) | Significantly Prevented Shortening (p = 0.001) | - |
| Histological Damage | Severe | Significantly Reduced (p < 0.001) | Significantly Reduced (p < 0.001) | - |
| Myeloperoxidase (MPO) Activity | Elevated | Significantly Reduced (p = 0.002) | Significantly Reduced (p < 0.001) | - |
Data compiled from multiple studies.[1][2] Values are represented as mean ± standard deviation. P-values indicate significance compared to the DSS control group.
Clinical Data (Human Ulcerative Colitis)
In studies involving patients with intractable ulcerative colitis, this compound has shown remarkable efficacy in improving clinical and endoscopic outcomes.
| Parameter | Baseline | After this compound Treatment (2 g/day for 4 months) |
| Clinical Activity Index (CAI) | 8.3 ± 2.4 | 2.4 ± 3.4 (p < 0.001) |
| Endoscopic Matts Grade | 3.4 ± 0.5 | 2.2 ± 0.8 (p = 0.02) |
Data from a retrospective observational study.[3][4][5] Values are represented as mean ± standard deviation.
Unraveling the Multifaceted Mechanism of Action
This compound exerts its anti-inflammatory effects through the modulation of multiple signaling pathways implicated in the pathogenesis of colitis.
Key Signaling Pathways Modulated by this compound:
-
Suppression of Oxidative Stress: this compound activates the AMP-activated protein kinase (AMPK)/nuclear factor erythroid 2-related factor 2 (Nrf-2) signaling pathway.[6] This pathway plays a crucial role in cellular defense against oxidative stress, a key contributor to intestinal inflammation.
-
Inhibition of Pro-inflammatory Th1/Th17 Responses: The compound inhibits the STAT1 and STAT3 signaling pathways, which are critical for the differentiation and function of pro-inflammatory T helper 1 (Th1) and T helper 17 (Th17) cells.[6] This leads to a reduction in the production of inflammatory cytokines such as IFN-γ and IL-17A.[6]
-
Regulation of the Aryl Hydrocarbon Receptor (AHR) Pathway: this compound and its components act as ligands for the Aryl Hydrocarbon Receptor (AHR), leading to the upregulation of AHR and its target gene CYP1A1.[7][8] AHR activation is known to promote mucosal healing and regulate intestinal immunity, including the balance of Th17 and regulatory T (Treg) cells.[7][8]
-
Modulation of the GSK3-β/FOXp3 Axis: this compound has been shown to inhibit the activation of glycogen synthase kinase 3-β (GSK3-β) and modulate the expression of forkhead box P3 (Foxp3), a key transcription factor for Treg cells.[1] This suggests a role in promoting immune tolerance.
The following diagram illustrates the proposed mechanism of action of this compound in ameliorating colitis.
Caption: Proposed mechanism of this compound in colitis.
Experimental Protocols
For researchers looking to validate or build upon these findings, detailed experimental protocols are crucial.
DSS-Induced Colitis in Mice
This is a standard and reproducible model for inducing acute colitis.
Workflow:
Caption: Workflow for DSS-induced colitis model.
Materials and Methods:
-
Animals: Male C57BL/6 mice, 7-8 weeks old.
-
Induction Agent: Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da. Administered at a concentration of 2.0% in drinking water for 5 days.[2]
-
Treatment: this compound powder (QDP) administered orally by gavage at dosages of 0.77, 1.54, and 3.08 g/kg for 7 days. Sulfasalazine (SASP) at 0.20 g/kg is used as a positive control.[2]
-
Assessment of Colitis Severity:
-
Disease Activity Index (DAI): Calculated based on body weight loss, stool consistency, and rectal bleeding.
-
Histological Analysis: Colon sections stained with Hematoxylin and Eosin (H&E) to assess tissue damage.
-
Myeloperoxidase (MPO) Activity: Measured as an indicator of neutrophil infiltration.
-
Cytokine Levels: Measured in colonic tissue homogenates using ELISA for TNF-α, IL-1β, and IL-6.[2]
-
Comparison with Alternative Colitis Therapies
While this compound shows promise, it is important to consider its profile in the context of currently available treatments.
| Therapeutic Class | Examples | Mechanism of Action | Key Advantages | Key Disadvantages |
| Aminosalicylates | Mesalamine (5-ASA), Sulfasalazine | Inhibition of cyclooxygenase and lipoxygenase pathways, scavenging of reactive oxygen species, and inhibition of NF-κB. | Well-established first-line therapy for mild-to-moderate colitis. | Can be ineffective in moderate-to-severe cases; potential for side effects like nausea and headache. |
| Corticosteroids | Prednisone, Budesonide | Broad immunosuppressive effects by inhibiting the expression of multiple inflammatory genes. | Rapid and potent anti-inflammatory effects for inducing remission. | Significant long-term side effects, not suitable for maintenance therapy. |
| Immunomodulators | Azathioprine, 6-mercaptopurine | Inhibit the proliferation of lymphocytes. | Effective for maintaining remission and reducing the need for corticosteroids. | Slow onset of action (3-6 months), require monitoring for side effects like bone marrow suppression. |
| Biologics (Anti-TNF-α) | Infliximab, Adalimumab | Neutralize tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. | Highly effective for moderate-to-severe colitis, including cases refractory to other therapies. | Risk of infusion reactions, increased susceptibility to infections, potential for loss of response over time. |
| Biologics (Integrin Receptor Antagonists) | Vedolizumab | Blocks the α4β7 integrin, preventing the migration of lymphocytes to the gut. | Gut-selective action, potentially lower risk of systemic immunosuppression. | Slower onset of action compared to anti-TNF-α agents. |
Conclusion
This compound presents a compelling case as a potential therapeutic agent for colitis. Its multifaceted mechanism of action, targeting key inflammatory pathways, and its demonstrated efficacy in both preclinical and clinical studies warrant further investigation. For drug development professionals, this compound and its constituent compounds offer a rich source for the discovery of novel small molecules for the treatment of inflammatory bowel disease. Further large-scale, randomized controlled trials are needed to fully elucidate its clinical utility and safety profile.
References
- 1. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indigo naturalis (Qing dai) for inflammatory bowel disease: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical, pharmacology and in vivo studies of QingDai (indigo naturalis) promotes mucosal healing and symptom improvement in ulcerative colitis by regulating the AHR-Th17/Treg pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indigo Naturalis Suppresses Colonic Oxidative Stress and Th1/Th17 Responses of DSS-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Qingdainone and Other Kinase Inhibitors: A Guide for Researchers
In the landscape of kinase inhibitor research, Qingdainone, a compound derived from the traditional Chinese medicine Indigo Naturalis (Qingdai), has garnered attention for its anti-inflammatory and anti-tumor properties. This guide provides a comparative analysis of this compound with other established kinase inhibitors, offering a data-driven overview for researchers, scientists, and drug development professionals. Due to the limited availability of direct kinase inhibition data for this compound, this analysis utilizes data from its close structural analog, Indirubin-3'-oxime, as a surrogate to facilitate a meaningful comparison with prominent kinase inhibitors targeting similar signaling pathways.
Executive Summary
This guide compares the kinase inhibition profiles of Indirubin-3'-oxime (as a proxy for this compound) with three clinically significant kinase inhibitors: Imatinib, Sorafenib, and Ruxolitinib. These comparators were selected based on their well-defined mechanisms of action and their relevance to the signaling pathways reportedly modulated by this compound and its parent compounds, namely the MAPK and JAK-STAT pathways. The data presented herein is compiled from publicly available in vitro studies and is intended to provide a comparative framework for understanding the potential therapeutic applications of this compound.
Kinase Inhibitor Profiles
This compound (represented by Indirubin-3'-oxime): A derivative of a natural product, indirubin, found in Indigo Naturalis. It is recognized as an inhibitor of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3β (GSK-3β)[1][2][3]. Its broader kinase selectivity profile suggests potential applications in oncology and inflammatory diseases.
Imatinib: A first-generation tyrosine kinase inhibitor primarily targeting the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML)[4][5][6][7]. It also inhibits other tyrosine kinases such as c-Kit and PDGFR[4][7].
Sorafenib: A multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including RAF kinases (C-RAF, B-RAF), VEGFR, and PDGFR[8][9][10][11][12]. It is used in the treatment of various cancers by inhibiting tumor cell proliferation and angiogenesis[8][12].
Ruxolitinib: A potent and selective inhibitor of Janus kinases (JAK1 and JAK2), which are key components of the JAK-STAT signaling pathway[13][14][15][16]. This pathway is crucial for cytokine signaling and is often dysregulated in myeloproliferative neoplasms and inflammatory conditions[13][15][16].
Comparative Kinase Inhibition Data
The following tables summarize the half-maximal inhibitory concentrations (IC50) of Indirubin-3'-oxime and the comparator kinase inhibitors against a panel of selected kinases. Lower IC50 values indicate greater potency.
Table 1: IC50 Values (nM) for Indirubin-3'-oxime Against a Panel of Kinases
| Kinase | IC50 (nM) |
| GSK-3β | 22 - 190[1] |
| CDK1/cyclin B | 180[1] |
| CDK2 | 250 - 500 |
| CDK5/p25 | 100[1] |
| CDK9 | 50 |
| JNK1 | 800[2] |
| JNK2 | 1400[2] |
| JNK3 | 1000[2] |
Table 2: IC50 Values (nM) for Comparator Kinase Inhibitors
| Kinase | Imatinib (nM) | Sorafenib (nM) | Ruxolitinib (nM) |
| Primary Targets | |||
| v-Abl | 600[14] | - | - |
| c-Kit | 100[14] | 68[15] | - |
| PDGFRβ | 100[14] | 57[15] | - |
| Raf-1 (c-Raf) | - | 6[15] | - |
| B-Raf | - | 22[15] | - |
| B-Raf (V600E) | - | 38[15] | - |
| VEGFR-1 | - | 26[15] | - |
| VEGFR-2 | - | 90[15] | - |
| VEGFR-3 | - | 20[15] | - |
| JAK1 | - | - | 3.3[13] |
| JAK2 | - | - | 2.8[13] |
| Other Kinases | |||
| TYK2 | - | - | ~19.8 (6-fold selective over JAK1/2)[13] |
| JAK3 | - | - | >429 (>130-fold selective over JAK1/2)[13] |
| FLT3 | - | 58[15] | - |
| RET | - | 43[15] | - |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways targeted by these kinase inhibitors.
Caption: Overview of signaling pathways and inhibitor targets.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of kinase inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant purified kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compound (this compound or comparator) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase, substrate, and kinase reaction buffer.
-
Add the diluted test compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. droracle.ai [droracle.ai]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Sorafenib - Wikipedia [en.wikipedia.org]
- 10. proteopedia.org [proteopedia.org]
- 11. Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is Sorafenib Tosylate used for? [synapse.patsnap.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Imatinib - Wikipedia [en.wikipedia.org]
- 15. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 16. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Investigating the Cross-Reactivity of Qingdainone: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its potential therapeutic efficacy and off-target effects. This guide provides a comparative analysis of Qingdainone, a natural product with purported anti-inflammatory and anti-tumor properties, and outlines experimental frameworks to investigate its selectivity.
This compound is an active component isolated from the traditional Chinese medicine Qingdai (Indigo Naturalis).[1] While preclinical studies suggest its involvement in key signaling pathways, a comprehensive understanding of its direct molecular targets and potential cross-reactivity with other proteins, particularly kinases, remains largely unexplored. This guide summarizes the current predictive data for this compound, offers a comparative perspective with structurally similar compounds, and provides detailed experimental protocols for researchers to rigorously assess its binding profile.
Predicted Molecular Targets of this compound
Network pharmacology and molecular docking studies have provided initial insights into the potential biological targets of this compound. These computational approaches predict that this compound may interact with several kinases within the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. However, it is crucial to note that these are predictions and require experimental validation.
| Predicted Target Family | Predicted Specific Targets |
| Mitogen-Activated Protein Kinases (MAPKs) | MAPK8 (JNK1), MAPK9 (JNK2), MAPK10 (JNK3), MAPK11 (p38-beta), MAPK14 (p38-alpha) |
Comparative Analysis with Structurally Similar Compounds
To infer potential cross-reactivity, it is often insightful to examine compounds with similar chemical scaffolds. This compound shares a core indole-based structure with other bioactive components of Indigo Naturalis, notably Indirubin and Tryptanthrin.
Indirubin , a well-studied isomer of indigo, has demonstrated potent inhibitory activity against several kinases. Its established cross-reactivity profile serves as a valuable reference for what might be anticipated for this compound, given their structural similarities. Indirubin is a known inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 beta (GSK-3β).[2][3]
| Target Kinase | IC50 (µM) |
| CDK1/cyclin B | 9 |
| CDK5/p25 | 5.5 |
| GSK-3β | 0.6 |
The established polypharmacology of Indirubin underscores the importance of experimentally determining the kinase inhibition profile of this compound to identify its primary targets and potential off-targets.
Tryptanthrin is another structurally related alkaloid found in Indigo Naturalis. It has been reported to possess anti-inflammatory and anti-cancer properties.[4][5] While its direct kinase inhibition profile is less characterized than that of Indirubin, its structural similarity to this compound suggests a potential for overlapping biological activities and off-target effects.
Experimental Protocols for Assessing Cross-Reactivity
To move beyond computational predictions and build a robust cross-reactivity profile for this compound, a series of well-established experimental assays are recommended.
Kinase Profiling Assay
This high-throughput screening method assesses the ability of a compound to inhibit the activity of a large panel of purified kinases.
Objective: To identify the kinases that are inhibited by this compound and to determine its selectivity.
Methodology:
-
Assay Principle: The assay measures the amount of ATP consumed or ADP produced by a kinase during the phosphorylation of a substrate. Inhibition of the kinase by the test compound results in a decrease in signal.
-
Materials:
-
Recombinant human kinases (a diverse panel is recommended).
-
Specific peptide substrates for each kinase.
-
ATP.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagents (e.g., ADP-Glo™, Z'-LYTE™).
-
This compound (dissolved in a suitable solvent, e.g., DMSO).
-
Positive control inhibitor (e.g., Staurosporine).
-
Microplates (e.g., 384-well).
-
-
Procedure: a. Prepare serial dilutions of this compound. b. In a microplate, add the kinase, its specific substrate, and the assay buffer. c. Add the diluted this compound or control to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and add the detection reagent. g. Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: a. Calculate the percentage of kinase inhibition for each concentration of this compound. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each sensitive kinase.
Competitive Binding Assay
This assay determines the affinity of a test compound for a target protein by measuring its ability to displace a known, labeled ligand.
Objective: To quantify the binding affinity (Ki) of this compound to specific target kinases identified in the profiling assay.
Methodology:
-
Assay Principle: A labeled ligand (e.g., fluorescent or radiolabeled) with known affinity for the target protein is incubated with the protein in the presence of varying concentrations of the unlabeled test compound (this compound). The displacement of the labeled ligand is measured.
-
Materials:
-
Purified target protein (e.g., a specific kinase).
-
A high-affinity, labeled ligand for the target protein.
-
This compound.
-
Assay buffer.
-
Detection system appropriate for the label (e.g., fluorescence polarization reader, scintillation counter).
-
-
Procedure: a. Prepare a solution of the target protein and the labeled ligand at a fixed concentration. b. Prepare serial dilutions of this compound. c. In a microplate, mix the protein-labeled ligand solution with the diluted this compound. d. Incubate to allow the binding to reach equilibrium. e. Measure the signal from the bound labeled ligand.
-
Data Analysis: a. Plot the signal against the logarithm of the this compound concentration. b. Determine the IC50 value for the displacement of the labeled ligand. c. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the labeled ligand.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment. It is based on the principle that the binding of a ligand stabilizes the target protein, leading to an increase in its thermal stability.
Objective: To confirm the direct binding of this compound to its predicted targets within intact cells.
Methodology:
-
Assay Principle: Cells are treated with the test compound and then heated to various temperatures. The aggregation and precipitation of unbound proteins are induced by heat, while ligand-bound proteins remain soluble. The amount of soluble target protein at each temperature is quantified.
-
Materials:
-
Cell line expressing the target protein.
-
This compound.
-
Cell lysis buffer.
-
Antibodies against the target protein for Western blotting or mass spectrometry equipment for proteome-wide analysis.
-
-
Procedure: a. Treat cultured cells with this compound or a vehicle control. b. Harvest the cells and resuspend them in a buffer. c. Aliquot the cell suspension and heat the aliquots to a range of different temperatures. d. Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation. e. Analyze the amount of soluble target protein in each sample by Western blot or mass spectrometry.
-
Data Analysis: a. Generate a "melting curve" by plotting the amount of soluble target protein as a function of temperature for both treated and untreated cells. b. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement and stabilization.
Visualizing Pathways and Workflows
To further clarify the context and application of these experimental approaches, the following diagrams illustrate the predicted signaling pathway of this compound and a typical workflow for investigating compound cross-reactivity.
Caption: Predicted signaling pathway of this compound.
Caption: Experimental workflow for assessing cross-reactivity.
Conclusion
The investigation into the cross-reactivity of this compound is still in its nascent stages, with current knowledge primarily based on computational predictions. While these predictions point towards the MAPK signaling pathway as a potential area of activity, rigorous experimental validation is imperative. By employing a systematic approach that includes broad kinase profiling, quantitative binding assays, and cellular target engagement studies, researchers can elucidate the precise molecular targets of this compound. This will not only clarify its mechanism of action but also uncover any potential off-target effects, which is a critical step in the evaluation of its therapeutic potential and safety profile. The comparative data from structurally similar compounds like Indirubin highlight the potential for polypharmacology and reinforce the necessity of a thorough experimental investigation.
References
- 1. Deciphering Key Pharmacological Pathways of Qingdai Acting on Chronic Myeloid Leukemia Using a Network Pharmacology-Based Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indirubin | CDK | Raf | GSK-3 | Apoptosis | TargetMol [targetmol.com]
- 3. Indirubin, cyclin-dependent kinase and GSK-3 beta inhibitor (ab120960) | Abcam [abcam.com]
- 4. Discovery of Tryptanthrin and Its Derivatives and Its Activities against NSCLC In Vitro via Both Apoptosis and Autophagy Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel FeII and CoII Complexes of Natural Product Tryptanthrin: Synthesis and Binding with G-Quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Qingdainone and Other Aryl Hydrocarbon Receptor (AHR) Ligands
For Researchers, Scientists, and Drug Development Professionals
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in regulating xenobiotic metabolism, immune responses, and cellular differentiation. Its activation by a diverse range of endogenous and exogenous ligands has made it a compelling target for therapeutic intervention in various diseases, including inflammatory conditions and cancer. Qingdainone, a component of the traditional medicine Qing Dai (Indigo Naturalis), has garnered interest for its potential AHR-mediated therapeutic effects.[1][2][3] This guide provides a head-to-head comparison of this compound's active components, Indigo and Indirubin, with other well-characterized AHR ligands, supported by available experimental data.
Quantitative Comparison of AHR Ligands
Table 1: AHR Binding Affinity
| Ligand | Chemical Class | Binding Affinity (Ki or Kd) | Species | Reference(s) |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Halogenated Aromatic Hydrocarbon | ~0.5 nM (Ki) | Human | [1] |
| 6-Formylindolo[3,2-b]carbazole (FICZ) | Tryptophan Metabolite | 70 pM (Kd) | Not Specified | [2][3][4] |
| 2-(1’H-indole-3’-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE) | Tryptophan Metabolite | 3 nM (Ki) | Human | [1][5][6] |
| Indirubin | Indigoid | ~2 nM (IC50) | Rat | [7] |
| Indigo | Indigoid | ~20 nM (IC50) | Rat | [7] |
| Baicalein | Flavonoid | Not Available | - | - |
| Wogonin | Flavonoid | Not Available | - | - |
Table 2: Potency of CYP1A1 Induction (EC50)
| Ligand | Cell Line | EC50 for CYP1A1 Induction | Reference(s) |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Human, Mouse, and Rat Primary Hepatocytes | 0.05 - 0.1 nM | [8] |
| 6-Formylindolo[3,2-b]carbazole (FICZ) | Chicken Embryo Hepatocytes (CEH) | 0.016 nM (at 3h) | [2] |
| 2-(1’H-indole-3’-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE) | Not Available | Not Available | - |
| Indirubin | Hepatoma Cells | ~100 nM | [8] |
| Indigo | Hepatoma Cells | ~5 µM | [7] |
| Baicalein | Not Available | Not Available | - |
| Wogonin | Not Available | Not Available | - |
AHR Signaling Pathway and Experimental Workflows
To visualize the mechanisms of AHR activation and the experimental procedures used to characterize AHR ligands, the following diagrams are provided in DOT language.
Experimental Protocols
AHR Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the AHR.
Materials:
-
Test compound (e.g., this compound)
-
Radiolabeled AHR ligand (e.g., [³H]TCDD)
-
Source of AHR (e.g., cytosolic extract from cell lines like Hepa-1c1c7 or primary tissues)
-
Assay buffer (e.g., MES-buffered saline)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a multi-well plate, combine the AHR-containing cytosolic extract with a fixed concentration of the radiolabeled ligand.
-
Add the different concentrations of the test compound to the wells. Include control wells with only the radiolabeled ligand (total binding) and wells with an excess of a known unlabeled AHR ligand (non-specific binding).
-
Incubate the plate to allow binding to reach equilibrium.
-
Separate the AHR-bound radioligand from the free radioligand using a method such as hydroxylapatite (HAP) assay or size-exclusion chromatography.
-
Quantify the radioactivity in the bound fraction using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log of the competitor concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand). The Ki (inhibition constant) can then be calculated from the IC50 value.
AHR Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate AHR-dependent gene transcription.
Materials:
-
A stable cell line containing a reporter gene (e.g., luciferase) under the control of an AHR-responsive promoter (e.g., containing Dioxin Response Elements, DREs). Examples include HepG2-XRE-Luc or H1L6.1c2 cells.
-
Cell culture medium and supplements.
-
Test compound.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a multi-well plate and allow them to attach overnight.
-
Prepare a serial dilution of the test compound in cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include vehicle control wells.
-
Incubate the cells for a specified period (e.g., 4-24 hours) to allow for AHR activation and reporter gene expression.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence in each well using a luminometer.
-
Plot the luciferase activity against the log of the test compound concentration to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).
Ethoxyresorufin-O-Deethylase (EROD) Assay
This assay measures the enzymatic activity of CYP1A1, a primary target gene of the AHR.
Materials:
-
Cells (e.g., HepG2) or liver microsomes.
-
Test compound.
-
7-Ethoxyresorufin (EROD substrate).
-
NADPH (cofactor).
-
Resorufin standard.
-
Fluorescence plate reader.
Procedure:
-
Treat cells or liver microsomes with various concentrations of the test compound for a specified time to induce CYP1A1 expression.
-
After the induction period, add the EROD substrate, 7-ethoxyresorufin, to the cells or microsomes.
-
Initiate the enzymatic reaction by adding NADPH.
-
Incubate for a set time at 37°C.
-
Stop the reaction (e.g., by adding acetonitrile).
-
Measure the fluorescence of the product, resorufin, using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).
-
Quantify the amount of resorufin produced by comparing the fluorescence to a standard curve of known resorufin concentrations.
-
Calculate the EROD activity (e.g., in pmol of resorufin formed per minute per mg of protein).
Conclusion
While direct quantitative data for this compound's interaction with the AHR is limited, the available evidence on its active components, Indirubin and Indigo, confirms their activity as AHR ligands. Indirubin, in particular, demonstrates a binding affinity comparable to the potent synthetic ligand TCDD, although its in vivo efficacy can be influenced by metabolic stability.[7][9] Indigo is a less potent AHR agonist compared to Indirubin.[7] The flavonoids Baicalein and Wogonin also exhibit AHR ligand activity, but further quantitative studies are needed to fully characterize their potency and efficacy relative to other AHR modulators.
The provided experimental protocols offer a standardized framework for researchers to conduct head-to-head comparisons of these and other novel AHR ligands. Such studies are essential for elucidating the therapeutic potential and safety profiles of AHR-targeting compounds in drug development. The diagrams of the AHR signaling pathway and experimental workflows serve as visual aids to understand the underlying mechanisms and methodologies in this field of research.
References
- 1. Treatment-refractory ulcerative colitis responsive to indigo naturalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Science of Qing Dai | Evinature [evinature.com]
- 3. Clinical, pharmacology and in vivo studies of QingDai (indigo naturalis) promotes mucosal healing and symptom improvement in ulcerative colitis by regulating the AHR-Th17/Treg pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Indigo Naturalis ameliorates murine dextran sodium sulfate-induced colitis via aryl hydrocarbon receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. The Search for Endogenous Activators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dioxin20xx.org [dioxin20xx.org]
A Guide to the Synergistic Anti-Inflammatory Effects of Qingdainone and Curcumin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic effects observed between Qingdainone, the active component of Qing Dai (Indigo Naturalis), and Curcumin, a polyphenol from turmeric. Clinical evidence points to a potent synergy in the context of inflammatory bowel disease (IBD), offering a multi-targeted therapeutic approach. This document summarizes the supporting clinical data, outlines the distinct molecular pathways involved, and provides detailed experimental protocols for in vitro validation.
Comparative Efficacy: Clinical Endpoints
The combination of Qing Dai and Curcumin (CurQD) has been evaluated in clinical trials for its efficacy in treating active Ulcerative Colitis (UC) and Crohn's Disease (CD). The data below, derived from randomized controlled trials, compares the performance of the CurQD combination against placebo.
Table 1: Efficacy of Curcumin-QingDai (CurQD) in Active Ulcerative Colitis (Week 8) [1][2][3][4]
| Clinical Endpoint | CurQD Treatment Group | Placebo Group | Statistical Significance |
| Clinical Response | 85.7% | 30.7% | p < 0.001 |
| Clinical Remission | 50.0% | 8.0% | p = 0.01 |
| Endoscopic Improvement | 75.0% | 20.0% | p = 0.036 |
Table 2: Efficacy of Curcumin-QingDai (CurQD) in Active Crohn's Disease (Induction Phase) [5]
| Clinical Endpoint | CurQD Treatment Group (n=25) | Notes |
| Clinical Remission (PRO2) | 48% | Defined by stool frequency and abdominal pain scores. |
| Clinical Response (PRO2) | 76% | Reduction in symptom scores. |
| Biomarker Response (FCP) | 75% | ≥50% reduction in fecal calprotectin. |
| Biomarker Remission (FCP) | 55% | Fecal calprotectin < 250 µg/g. |
Mechanism of Synergistic Action
The enhanced therapeutic effect of combining this compound and Curcumin stems from their complementary actions on distinct anti-inflammatory and pro-inflammatory signaling pathways. This compound activates the Aryl Hydrocarbon Receptor (AhR) pathway, while Curcumin inhibits the Phosphoinositide 3-kinase (PI3K)/Akt pathway.
-
This compound (via Qing Dai): The active components of Qing Dai, indigo and indirubin, are potent ligands for the Aryl Hydrocarbon Receptor (AhR).[6][7] Activation of AhR in intestinal immune cells promotes the expression of anti-inflammatory cytokines, such as IL-10 and IL-22, and helps balance the Th17/Treg cell ratio, ultimately enhancing mucosal healing and reducing inflammation.[8][9]
-
Curcumin: Curcumin exerts its anti-inflammatory effects by inhibiting the PI3K/Akt signaling cascade.[10][11][12] This pathway is often overactive in inflammatory conditions and cancers, promoting the activation of pro-inflammatory transcription factors like NF-κB. By suppressing PI3K/Akt phosphorylation, Curcumin downregulates the expression of inflammatory mediators.[13]
The synergy arises from simultaneously activating a key anti-inflammatory pathway (AhR) while suppressing a critical pro-inflammatory pathway (PI3K/Akt), leading to a more comprehensive and potent reduction in inflammation than either compound could achieve alone.
Signaling Pathway Diagrams
The following diagrams illustrate the distinct molecular pathways targeted by this compound and Curcumin.
Figure 1. this compound's activation of the Aryl Hydrocarbon Receptor (AhR) pathway.
Figure 2. Curcumin's inhibition of the pro-inflammatory PI3K/Akt pathway.
Experimental Protocols
To quantitatively assess the synergistic anti-inflammatory effects of this compound and Curcumin in a controlled laboratory setting, a co-culture model using intestinal epithelial cells can be employed. The following protocol outlines a method to induce inflammation and measure the combined effect of these compounds.
Protocol: In Vitro Synergy Assessment in an Intestinal Epithelial Inflammation Model
This protocol is designed to quantify the ability of this compound and Curcumin, alone and in combination, to reduce the secretion of pro-inflammatory cytokines from intestinal epithelial cells stimulated with Lipopolysaccharide (LPS).
1. Cell Culture and Seeding:
- Culture human colonic adenocarcinoma cells (e.g., Caco-2 or HT-29) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
- Seed the cells into 24-well plates at a density of 2.5 x 10⁴ cells per well and allow them to adhere and grow for 24-48 hours.[10]
2. Compound Preparation:
- Prepare stock solutions of this compound and Curcumin in Dimethyl Sulfoxide (DMSO).
- Create a series of dilutions for each compound in DMEM to determine their individual dose-response curves and calculate the IC₅₀ (half-maximal inhibitory concentration) for cytokine release.
3. Treatment and Inflammation Induction:
- Step 3.1 (Pre-treatment): Replace the culture medium with fresh medium containing various concentrations of this compound, Curcumin, or the combination of both. Also, include a vehicle control group (DMSO only). Incubate for 1-3 hours.
- Step 3.2 (Inflammation Induction): Add LPS to all wells (except for the non-stimulated control) to a final concentration of 1-10 µg/mL to induce an inflammatory response.[11]
- Incubate the plates for 24 hours at 37°C.
4. Measurement of Cytokine Release:
- After incubation, collect the cell culture supernatants from each well.
- Quantify the concentration of a key pro-inflammatory cytokine, such as Interleukin-8 (IL-8) or TNF-α, using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.
5. Data Analysis and Synergy Calculation:
- Step 5.1 (Quantify Inhibition): Determine the percentage of cytokine inhibition for each treatment condition relative to the LPS-only control.
- Step 5.2 (Calculate Combination Index): Use the Chou-Talalay method to calculate the Combination Index (CI).[3][7][8] This requires the dose-effect data from the individual compounds and the combination.
- CI < 1 indicates synergism.
- CI = 1 indicates an additive effect.
- CI > 1 indicates antagonism.
- Software such as CompuSyn can be used to automate CI calculations and generate isobolograms for data visualization.
Experimental Workflow Diagram
Figure 3. Workflow for in vitro assessment of this compound and Curcumin synergy.
References
- 1. Lipopolysaccharide-promoted proliferation of Caco-2 cells is mediated by c-Src induction and ERK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for the preclinical evaluation of gut barrier function and immune interaction in an HT-29/PBMC co-culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HT29 Cell Line - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Investigating Curcumin/Intestinal Epithelium Interaction in a Millifluidic Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alterations in gene expressions of Caco-2 cell responses to LPS and ploy(I:C) stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ting-Chao Chou - Wikipedia [en.wikipedia.org]
- 9. In vitro study of intestinal epithelial interaction with engineered oil in water nanoemulsions conveying curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulatory Effects of Osthole on Lipopolysaccharides-Induced Inflammation in Caco-2 Cell Monolayer and Co-Cultures with THP-1 and THP-1-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 13. mythreyaherbal.com [mythreyaherbal.com]
Unveiling the Therapeutic Potential of Qingdainone: A Network Pharmacology-Based Comparison
A Guide for Researchers in Drug Discovery and Development
In the realm of traditional Chinese medicine, Qingdai (Indigo Naturalis) has long been valued for its therapeutic properties. Modern research has identified several active components within this herbal remedy, with Qingdainone emerging as a compound of significant interest for its potential anti-inflammatory and anti-cancer activities. This guide delves into the validation of this compound's therapeutic targets using a network pharmacology approach, offering a comparative analysis against alternative treatments for ulcerative colitis and leukemia. Through an objective lens, we present experimental data, detailed methodologies, and visual representations of key signaling pathways to empower researchers in their quest for novel drug development.
While dedicated network pharmacology studies specifically validating the therapeutic targets of this compound are still emerging, research on its parent compound, Qingdai, and other active constituents like indirubin and tryptanthrin, provides significant insights. These studies collectively suggest that this compound likely shares and contributes to the multi-target and multi-pathway mechanisms of Qingdai.
Comparative Analysis: this compound (as a component of Qingdai) vs. Alternative Therapies
This section provides a comparative overview of the efficacy of Qingdai, containing this compound, against standard therapies for ulcerative colitis and the outcomes of standard chemotherapy for leukemia, for which direct comparative data with Qingdai is limited.
Ulcerative Colitis
Table 1: Comparison of Qingdai (containing this compound) and Standard Therapy for Ulcerative Colitis
| Treatment | Dosage | Clinical Response Rate | Clinical Remission Rate | Mucosal Healing Rate | Key Adverse Events | Source |
| Qingdai | 2 g/day (oral capsules) | 72% (at week 8) | 33% (at week 8) | 61% (at week 8) | Mild liver dysfunction, nausea | [1] |
| Qingdai | 2 g/day (orally) | 94.1% (at week 4) | 88.2% (at week 4) | - | Not specified | [2] |
| Qingdai | - | 90.63% (endoscopic response at week 16) | 78.13% (at week 16) | Comparable to Adisa | Not specified | [3] |
| Adisa (Mesalazine) | - | 80.00% (endoscopic response at week 16) | 56.67% (at week 16) | Comparable to Qingdai | Not specified | [3] |
| Curcumin-Qingdai (CurQD) | 3 g/day (enteric-coated) | 85.7% (at week 8) | 50% (at week 8) | 75% (endoscopic improvement at week 8) | Comparable to placebo | [4] |
| Placebo | - | 30.7% (at week 8) | 8% (at week 8) | 20% (endoscopic improvement at week 8) | Comparable to CurQD | [4] |
Leukemia
Table 2: Outcomes of Standard Induction Chemotherapy for Acute Myeloid Leukemia (AML)
| Treatment Regimen | Complete Remission (CR) Rate (after 1 induction course) | Complete Remission (CR) Rate (after 2 induction courses) | 5-Year Overall Survival | 5-Year Relapse-Free Survival | Source |
| Idarubicin-Cytarabine-Etoposide (ICE) | 69.2% | 80.8% | 39% | 36% | [6][7] |
| Sequential High-Dose Chemotherapy (sHD) | 81.5% | 83.6% | 49% | 48% | [6][7] |
| Daunorubicin + Cytarabine (DA) | 62.5% (CR), 15.0% (CRi) | - | No significant difference among arms | No significant difference among arms | [8] |
| Idarubicin + High-Dose Cytarabine (IA) | - | - | No significant difference among arms | No significant difference among arms | [8] |
| IA + Vorinostat | - | - | No significant difference among arms | No significant difference among arms | [8] |
CRi: Complete Remission with incomplete hematologic recovery
Experimental Protocols
This section outlines the methodologies employed in network pharmacology and clinical studies to validate the therapeutic targets and efficacy of Qingdai and its components.
Network Pharmacology Protocol
A typical network pharmacology study to identify the therapeutic targets of a compound like this compound involves the following steps:
-
Compound and Target Identification : Active ingredients of the herb (Qingdai) are identified from databases like the Traditional Chinese Medicine Systems Pharmacology Database and Analysis Platform (TCMSP). The chemical structure of the compound of interest (this compound) is used to predict its potential targets using databases such as SwissTargetPrediction and PharmMapper.[9][10]
-
Disease Target Collection : Genes and proteins associated with the specific disease (e.g., ulcerative colitis, leukemia) are collected from databases like GeneCards, OMIM, and DisGeNET.[9][11]
-
Network Construction : A protein-protein interaction (PPI) network is constructed using the identified compound and disease targets in the STRING database. The network is then visualized using software like Cytoscape.[5][12]
-
Hub Gene Identification and Pathway Analysis : Topological analysis of the PPI network is performed to identify key "hub" genes that have a high degree of connectivity. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are then conducted to determine the biological processes and signaling pathways these hub genes are involved in.[5][12]
-
Experimental Validation : The predictions from the network pharmacology analysis are validated through in vitro and in vivo experiments. This can include cell viability assays, apoptosis assays, western blotting to measure protein expression levels, and animal models of the disease.[9][12]
Clinical Trial Protocol for Ulcerative Colitis
The following provides a general outline of the methodology used in clinical trials evaluating the efficacy of Qingdai in ulcerative colitis patients:
-
Patient Population : Patients with a confirmed diagnosis of active ulcerative colitis, often with a specific Mayo score or Clinical Activity Index (CAI), are enrolled.[1][13]
-
Study Design : Studies can be open-label, prospective, or randomized, double-blind, placebo-controlled trials.[1][4]
-
Intervention : Patients receive a standardized dose of Qingdai (e.g., 2g/day in capsules) or a combination therapy for a defined period (e.g., 8 weeks).[1][4]
-
Outcome Measures : The primary outcomes are typically clinical response (a significant reduction in disease activity scores) and clinical remission (resolution of symptoms). Secondary outcomes often include mucosal healing (assessed by endoscopy) and changes in inflammatory biomarkers (e.g., C-reactive protein, fecal calprotectin).[1][4]
-
Safety Assessment : Adverse events are monitored and recorded throughout the study.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways implicated in the therapeutic action of this compound's parent compound, Qingdai, and a general workflow for its target validation.
Caption: MAPK Signaling Pathway and a potential point of inhibition by this compound.
Caption: A generalized workflow for network pharmacology-based target validation.
Caption: The Aryl Hydrocarbon Receptor (AHR) signaling pathway activated by Indirubin.
References
- 1. Clinical Efficacy and Safety of Oral Qing-Dai in Patients with Ulcerative Colitis: A Single-Center Open-Label Prospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical, pharmacology and in vivo studies of QingDai (indigo naturalis) promotes mucosal healing and symptom improvement in ulcerative colitis by regulating the AHR-Th17/Treg pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curcumin-QingDai Combination for Patients With Active Ulcerative Colitis: A Randomized, Double-Blinded, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deciphering Key Pharmacological Pathways of Qingdai Acting on Chronic Myeloid Leukemia Using a Network Pharmacology-Based Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomized trial comparing standard vs sequential high-dose chemotherapy for inducing early CR in adult AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized trial comparing standard vs sequential high-dose chemotherapy for inducing early CR in adult AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A randomized phase III study of standard versus high-dose cytarabine with or without vorinostat for AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of active ingredients in Qingdai (Indigo Naturalis) on ulcerative colitis: a network pharmacology-based evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of indigo naturalis on treating ulcerative colitis explored by GEO gene chips combined with network pharmacology and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. researchgate.net [researchgate.net]
- 13. Therapeutic efficacy of the Qing Dai in patients with intractable ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
assessing the relative potency of Qingdainone against other anti-inflammatory drugs
For Immediate Release
A comprehensive assessment of Qingdainone, a traditional Chinese medicine, reveals its significant anti-inflammatory properties, positioning it as a potent alternative to conventional non-steroidal anti-inflammatory drugs (NSAIDs). This comparison guide, tailored for researchers, scientists, and drug development professionals, delves into the experimental data supporting this compound's efficacy, detailing its mechanism of action and offering a comparative analysis of its potency against widely used anti-inflammatory agents.
Unveiling the Potency of this compound's Active Components
This compound's therapeutic effects are largely attributed to its active components, primarily indirubin and indole derivatives. These compounds exert their anti-inflammatory action through distinct molecular pathways, setting them apart from the cyclooxygenase (COX) inhibition mechanism typical of most NSAIDs.
Indirubin , a major active ingredient, has demonstrated potent anti-inflammatory effects comparable to the corticosteroid dexamethasone. It functions by inhibiting key signaling pathways involved in the inflammatory cascade, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By blocking these pathways, indirubin effectively suppresses the production of pro-inflammatory cytokines, key mediators of inflammation.
Indole derivatives present in this compound also contribute significantly to its anti-inflammatory profile. Studies have shown that these compounds can inhibit the activity of cyclooxygenase enzymes, particularly COX-2, which is a key enzyme in the production of prostaglandins that mediate inflammation and pain. The efficacy of some indole derivatives has been shown to be comparable to or even surpass that of established NSAIDs like indomethacin and diclofenac in in-vivo models.
Comparative Potency: this compound's Active Metabolites vs. Standard Anti-Inflammatory Drugs
Quantitative data from various studies underscore the potent anti-inflammatory activity of this compound's active constituents. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, for key components of this compound and commonly used NSAIDs. It is important to note that these values are collated from different studies and experimental conditions may vary.
| Compound | Target/Assay | IC50 Value | Reference Drug | Reference Drug IC50 |
| Indirubin | Inhibition of inflammatory factors (LPS-stimulated macrophages) | Not statistically different from Dexamethasone | Dexamethasone | - |
| Indole Derivative (Compound 25) | COX-2 Inhibition | Close to Diclofenac | Diclofenac | - |
| Indole Derivatives (Novel series) | Carrageenan-induced paw edema (in vivo) | Higher than Diclofenac | Diclofenac | - |
| Diclofenac | IL-1α-induced PGE2 release (human synovial cells) | 1.6 ± 0.02 nM | - | - |
| Ibuprofen | COX-1 Inhibition (intact cells) | More potent than COX-2 | - | - |
| Naproxen | Equipotent inhibition of COX-1 and COX-2 (intact cells) | - | - | - |
| Indomethacin | IL-1α-induced PGE2 release (human synovial cells) | 5.5 ± 0.1 nM | - | - |
Delving into the Mechanisms: Signaling Pathways and Experimental Workflows
The anti-inflammatory action of this compound's active components is multifaceted. The diagrams below, generated using the DOT language, illustrate the key signaling pathways targeted by these compounds and a typical experimental workflow for assessing anti-inflammatory activity.
Caption: Anti-inflammatory mechanism of Indirubin via inhibition of NF-κB and MAPK signaling pathways.
Caption: General experimental workflow for assessing anti-inflammatory potency.
Experimental Protocols
In Vitro Anti-Inflammatory Assay (NF-κB Inhibition)
Objective: To determine the inhibitory effect of a test compound on the NF-κB signaling pathway in macrophages.
Cell Line: RAW 264.7 murine macrophages.
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Indirubin) or a reference drug (e.g., Dexamethasone) for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL and incubating for a specified period (e.g., 24 hours).
-
Western Blot Analysis for NF-κB Pathway Proteins:
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against phosphorylated and total forms of IκBα and p65 (a subunit of NF-κB).
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
ELISA for Pro-inflammatory Cytokines:
-
Cell culture supernatants are collected.
-
The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: The inhibition of NF-κB activation is determined by the reduced phosphorylation of IκBα and p65. The reduction in cytokine production is measured and IC50 values are calculated.
In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.
Animal Model: Male Wistar rats or Swiss albino mice.
Methodology:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Animals are divided into groups (e.g., control, standard drug, and test compound groups) and fasted overnight with free access to water.
-
Drug Administration: The test compound or the standard drug (e.g., Diclofenac) is administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Percentage Inhibition: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group, and Vt is the mean paw volume of the treated group.
-
Statistical Analysis: The results are expressed as mean ± SEM, and statistical significance is determined using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).
Conclusion
The available evidence strongly suggests that this compound and its active components, particularly indirubin and certain indole derivatives, possess potent anti-inflammatory properties. Their unique mechanisms of action, targeting key inflammatory signaling pathways beyond the COX enzymes, present a promising avenue for the development of novel anti-inflammatory therapies. While direct comparative studies with a broad range of NSAIDs under standardized conditions are still needed for a definitive ranking of potency, the existing data positions this compound as a highly effective anti-inflammatory agent with a pharmacological profile that warrants further investigation and consideration by the scientific and drug development communities.
Safety Operating Guide
Navigating the Safe Disposal of Qingdainone: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Qingdainone, a natural product with potential applications in cancer and inflammation research, requires careful management throughout its lifecycle, including its ultimate disposal.[1] This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in established laboratory safety protocols.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The compound is classified as harmful if swallowed.[2]
Standard Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear compatible chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is required to protect from skin contact.
-
-
Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly after handling.
II. This compound Properties for Safe Handling
Understanding the chemical and physical properties of this compound is fundamental to its safe management.
| Property | Value | Source |
| Molecular Formula | C23H13N3O2 | PubChem |
| Molecular Weight | 363.4 g/mol | PubChem[2] |
| Appearance | Solid (assumed) | General chemical information |
| Solubility | Soluble in DMSO | AbMole BioScience[1] |
| Storage | -20°C, protect from light | AbMole BioScience[1] |
| GHS Classification | Warning: Harmful if swallowed (H302) | PubChem[2] |
III. Step-by-Step Disposal Procedure
Step 1: Decontamination of Labware and Surfaces
-
Gross Decontamination: For glassware and equipment with visible this compound residue, rinse with a suitable solvent in which it is soluble, such as DMSO. Collect this solvent rinse as chemical waste.
-
Secondary Cleaning: Wash the rinsed labware with an appropriate laboratory detergent and water.
-
Surface Cleaning: Wipe down any surfaces that may have come into contact with this compound with a cloth dampened with a suitable solvent, followed by a detergent solution.
Step 2: Management of Unused or Waste this compound
-
Original Container: If possible, keep the waste this compound in its original container. Ensure the container is in good condition and securely sealed.
-
Labeling: Clearly label the container as "Hazardous Waste: this compound". The label should also include the approximate quantity and the date.
-
Segregation: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
Step 3: Disposal of Contaminated Materials
-
Solid Waste: Any disposable items such as gloves, weigh boats, or paper towels that are contaminated with this compound should be collected in a dedicated, labeled hazardous waste bag.
-
Liquid Waste: Solvents used for rinsing or in experimental procedures containing this compound should be collected in a designated, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
Step 4: Final Disposal
-
Professional Disposal Service: The final disposal of this compound waste must be conducted through a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) office will have established procedures for the collection and disposal of chemical waste.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the waste disposal vendor.
IV. Experimental Workflow for Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: The information provided in this guide is intended for trained laboratory personnel and is based on general chemical safety principles. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and, if available, the manufacturer's Safety Data Sheet (SDS) for the most accurate and comprehensive disposal information.
References
Essential Safety and Disposal Plan for Handling Qingdainone
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Qingdainone. The following procedural guidance is based on established best practices for handling powdered chemical compounds, alkaloids, and flavonoids in a laboratory setting, in the absence of a specific Material Safety Data Sheet (MSDS) for this compound.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the required personal protective equipment.
| Protection Type | Specific PPE | Material/Standard | Purpose |
| Eye Protection | Chemical Splash Goggles or Safety Glasses with Side Shields | ANSI Z87.1 certified | Protects eyes from airborne powder and potential splashes. |
| Hand Protection | Nitrile Gloves | Chemically resistant | Prevents skin contact with the compound. |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or higher (if weighing/handling open powder) | NIOSH-approved | Minimizes inhalation of fine powder particles. |
II. Operational Plan for Safe Handling
Following a systematic workflow is essential to ensure the safe handling of this compound from receipt to use.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
III. Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow for this compound Waste
Caption: A systematic process for the safe disposal of this compound waste.
Detailed Disposal Protocols:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS office.
-
Containerization: Use chemically resistant and sealable containers for all this compound waste.
-
Labeling: All waste containers must be clearly labeled with the contents ("this compound Waste"), the date, and the hazard classification (Harmful if swallowed).[1]
-
Storage: Store waste in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: All this compound waste should be disposed of as hazardous chemical waste through your institution's certified waste management program. Do not dispose of this compound down the drain or in regular trash.
By adhering to these safety and disposal plans, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
